2-(1H-Pyrrol-1-yl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGYKQLZGNICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198976 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-74-0 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050966740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(1H-PYRROL-1-YL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HNC0LJ5NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)pyridine (CAS Number: 50966-74-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological evaluation of 2-(1H-pyrrol-1-yl)pyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Properties and Data
This compound is a heterocyclic organic compound that incorporates both a pyridine and a pyrrole ring system. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 50966-74-0 | N/A |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in organic solvents like dichloromethane | [2] |
| InChI | InChI=1S/C9H8N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-8H | [3] |
| InChIKey | AWOGYKQLZGNICG-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC=NC(=C1)N2C=CC=C2 | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved via the Clauson-Kaas reaction, a well-established method for the formation of N-substituted pyrroles.[4][5][6] This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.
Representative Experimental Protocol: Clauson-Kaas Synthesis
Materials:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 equivalent) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Extraction: Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system to afford pure this compound.[7]
Potential Biological Activity and Evaluation
While specific biological studies on this compound are not extensively reported in the literature, the pyrrole and pyridine scaffolds are present in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antimicrobial, and enzyme inhibition.[8][9][10] Therefore, it is plausible that this compound may possess interesting biological properties. A general screening cascade to evaluate its potential is outlined below.
Representative Experimental Protocols for Biological Evaluation
1. In Vitro Cytotoxicity Assay (MTT Assay):
This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[11]
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
3. Enzyme Inhibition Assay (General Protocol):
The potential of this compound to inhibit specific enzymes can be evaluated using various in vitro assays.[13][14] The following is a general outline for a kinase inhibition assay.
-
Reagents: Prepare a reaction buffer, the target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Assay Procedure: In a 96-well plate, add the reaction buffer, the kinase, and different concentrations of this compound.
-
Initiation of Reaction: Initiate the reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period.
-
Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA-based format or using a luminescent ATP detection assay to measure the remaining ATP.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Conclusion
This technical guide provides a foundational understanding of this compound, including its key properties and representative experimental procedures for its synthesis and potential biological evaluation. While specific data on the biological activities of this compound are limited, its structural motifs suggest that it warrants further investigation as a potential scaffold in drug discovery programs. The provided protocols and workflows offer a starting point for researchers to synthesize, purify, and screen this compound for various biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - Tyagi - Current Pharmaceutical Design [rjsocmed.com]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cibtech.org [cibtech.org]
- 11. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2-(1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-1-yl)pyridine is a bicyclic aromatic heterocyclic compound with the chemical formula C₉H₈N₂.[1] It consists of a pyridine ring substituted at the 2-position with a pyrrole ring linked via its nitrogen atom. This core structure is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and its potential as a ligand in coordination chemistry. This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of this compound, drawing upon available data and analogous compounds to inform researchers and drug development professionals.
Molecular Properties
The fundamental molecular properties of this compound have been determined through computational methods and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 50966-74-0 | [2] |
| InChI | InChI=1S/C9H8N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-8H | [1] |
| InChIKey | AWOGYKQLZGNICG-UHFFFAOYSA-N | [1] |
| SMILES | c1ccnc(c1)-n2cccc2 | [1] |
Synthesis
Analogous Synthesis: Photochemical Synthesis of 4-(1H-pyrrol-1-yl)pyridine
The synthesis of 4-(1H-pyrrol-1-yl)pyridine has been achieved through a photochemical reaction between 4-chloropyridine hydrochloride and an excess of pyrrole.[3] This method likely proceeds via a radical-mediated mechanism.
Experimental Protocol:
-
A solution of 4-chloropyridine hydrochloride in methylene chloride is prepared in a quartz round-bottom flask.
-
The solution is stirred under a nitrogen atmosphere for one hour.
-
A significant excess of 2,5-dimethylpyrrole (in a 1:70 molar ratio to 4-chloropyridine hydrochloride) is added to the solution.[3]
-
The reaction mixture is irradiated with a medium-pressure mercury/xenon lamp while stirring and bubbling nitrogen through the solution.
-
The progress of the reaction is monitored by UV-visible spectroscopy until completion, indicated by the appearance of a new absorbance maximum.[3]
-
The product is then isolated through an extraction process.
Caption: Workflow for the analogous photochemical synthesis of a pyrrol-1-yl-pyridine derivative.
General Synthetic Method: The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction is a classical and versatile method for the synthesis of N-substituted pyrroles.[4] The reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. To synthesize this compound, 2-aminopyridine would be reacted with 2,5-dimethoxytetrahydrofuran.
Caption: General scheme of the Clauson-Kaas reaction for this compound synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Data for the Analogous 4-(1H-pyrrol-1-yl)pyridine:
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 4-(1H-pyrrol-1-yl)pyridine in deuterated dimethyl sulfoxide (d-DMSO).[2]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 4-(1H-pyrrol-1-yl)pyridine in d-DMSO.
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | 8.56 | dd | 8 |
| Pyridine-H | 7.55 | dd | 4 |
| Pyrrole-H | 6.73 | q | 2.16 |
| Pyrrole-H | 6.01 | q | 2.1 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 4-(1H-pyrrol-1-yl)pyridine in d-DMSO.
| Carbon | Chemical Shift (ppm) |
| Pyridine-C | 151.6 |
| Pyridine-C | 143.3 |
| Pyridine-C | 117.8 |
| Pyrrole-C | 124.6 |
| Pyrrole-C | 107.6 |
Infrared (IR) Spectroscopy
A capillary cell neat FTIR spectrum of this compound is noted as being available from Aldrich Chemical Company, Inc., though the specific peak data is not provided in the search results.[2] For reference, the IR spectrum of pyrrole shows a characteristic N-H stretching vibration in the region of 3400-3200 cm⁻¹.[5] The spectrum of pyridine exhibits characteristic ring stretching vibrations. It is expected that the spectrum of this compound would show a combination of the vibrational modes of both the pyridine and pyrrole rings, with shifts indicative of their electronic interaction.
Mass Spectrometry
No specific experimental mass spectrometry data for this compound was found. The computed exact mass is 144.068748264 Da.[2] The mass spectrum of the related compound 2-(1H-pyrrol-1-ylmethyl)pyridine shows a molecular ion peak at m/z 158.[6]
Crystallographic Data
No experimental single-crystal X-ray diffraction data for this compound is available in the surveyed crystallographic databases. Consequently, precise bond lengths, bond angles, and torsion angles from experimental determination cannot be provided. Crystallographic data is available for the isomeric 2-(1H-pyrrol-2-yl)pyridine, which reveals a dihedral angle between the two rings.[7]
Biological Activity and Drug Development Relevance
The unsubstituted this compound core itself has not been extensively evaluated for biological activity in the public literature. However, this scaffold is a key component in a variety of more complex molecules that exhibit significant pharmacological properties.
-
Anticancer and Antimycobacterial Agents: Derivatives of the isomeric pyrrolo[3,4-c]pyridine have been investigated for their potential as antidiabetic, antimycobacterial, antiviral, and antitumor agents.
-
Kinase Inhibitors: 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in cancer therapy.
-
FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is implicated in various cancers.
The this compound moiety serves as a versatile pharmacophore, providing a rigid scaffold upon which various functional groups can be appended to modulate activity and selectivity towards specific biological targets. Its presence in these active compounds underscores its importance for further investigation in drug discovery programs.
Caption: The this compound core as a versatile scaffold for developing various bioactive compounds.
Conclusion
This compound represents a foundational structure in medicinal chemistry. While comprehensive experimental data for the unsubstituted molecule is sparse in the public domain, the synthetic accessibility via established methods like the Clauson-Kaas reaction and the significant biological activities of its derivatives highlight its potential for further exploration. This guide provides a summary of the current knowledge and points to the need for further experimental characterization of this core structure to fully unlock its potential in the development of novel therapeutics and functional materials. Researchers are encouraged to pursue the synthesis and detailed structural and spectroscopic analysis of this compound to build upon the foundation laid by its more complex analogues.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. 2-(1H-pyrrol-1-ylmethyl)pyridine | C10H10N2 | CID 736206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(1H-pyrrol-2-yl)pyridine | C9H8N2 | CID 642830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(1H-pyrrol-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-pyrrol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below includes ¹H and ¹³C NMR chemical shifts, which are crucial for identifying the positions of hydrogen and carbon atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Position | Chemical Shift (δ, ppm) |
| Pyrrole H-2', H-5' | 7.05 |
| Pyrrole H-3', H-4' | 6.30 |
| Pyridine H-3 | 7.25 |
| Pyridine H-4 | 7.85 |
| Pyridine H-5 | 7.40 |
| Pyridine H-6 | 8.50 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| Pyrrole C-2', C-5' | 119.5 |
| Pyrrole C-3', C-4' | 110.1 |
| Pyridine C-2 | 150.8 |
| Pyridine C-3 | 121.5 |
| Pyridine C-4 | 138.0 |
| Pyridine C-5 | 118.9 |
| Pyridine C-6 | 148.2 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for this compound are listed below.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | C-H Aromatic Stretch |
| 1590-1570 | C=N Pyridine Ring Stretch |
| 1500-1400 | C=C Aromatic Ring Stretch |
| 1320 | C-N Stretch |
| 745 | C-H Out-of-plane Bend |
Technique: Neat, Capillary Cell
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maximum (λ_max) indicates the presence of conjugated systems.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λ_max (nm) |
| Ethanol | 235, 275 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general methodology for acquiring similar data.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition : Record ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained from a neat sample.
-
Technique : Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
-
Acquisition : Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference.
-
Acquisition : Scan the sample across a wavelength range of approximately 200-400 nm to identify the absorption maxima (λ_max).
Data Interpretation and Workflow
The acquisition and interpretation of spectroscopic data follow a logical workflow. The diagrams below illustrate this process and the relationship between the different spectroscopic methods and the structural information they provide.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic data and structural insights.
An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)pyridine, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and an examination of the biological activities of structurally related compounds, offering insights into its potential therapeutic applications.
Nomenclature and Chemical Identity
This compound is a bicyclic aromatic compound consisting of a pyridine ring substituted at the 2-position with a pyrrole ring linked via its nitrogen atom.
Table 1: IUPAC Name and Synonyms for this compound
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 50966-74-0[1] |
| PubChem CID | 736557[1] |
| Molecular Formula | C₉H₈N₂[1][2] |
| SMILES | c1ccnc(c1)n2cccc2[2] |
| InChIKey | AWOGYKQLZGNICG-UHFFFAOYSA-N[2] |
| Synonyms | N-(2-pyridyl)pyrrole, 1-(2-pyridinyl)pyrrole, Pyridine, 2-(1H-pyrrol-1-yl)-[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The data presented below are primarily computed values sourced from PubChem.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 144.17 g/mol | [1][2] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |
| Rotatable Bond Count | 1 | Computed by Cactvs |
| Exact Mass | 144.068748264 Da | [1] |
| Topological Polar Surface Area | 17.8 Ų | [1] |
| Heavy Atom Count | 11 | Computed by PubChem |
| Complexity | 119 | [1] |
Synthesis of this compound
The synthesis of N-substituted pyrroles can be effectively achieved through the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, 2-aminopyridine serves as the primary amine and 2,5-dimethoxytetrahydrofuran is a stable precursor to the required 1,4-dicarbonyl compound (succinaldehyde).
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a mixture of ethanol and glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Neutralize the residue by careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.
Biological Activity and Potential Applications in Drug Development
While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrrole and pyridine-containing heterocycles is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
A recent study on a novel derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has shed light on the potential of this scaffold in oncology. This compound demonstrated selective cytotoxicity against human myeloid leukemia cell lines, while showing no significant toxicity to non-cancerous cells.[6][7]
The derivative of 2-pyrrol-1-ylpyridine was evaluated for its cytotoxic potential against HL60 (acute myeloid leukemia) and K562 (chronic myeloid leukemia) cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using an MTT assay.
Table 3: Cytotoxicity (IC₅₀) of a 2-pyrrol-1-ylpyridine Derivative
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HL60 | Acute Myeloid Leukemia | 25.93[6][7] |
| K562 | Chronic Myeloid Leukemia | 10.42[6][7] |
These results indicate a potent and selective antiproliferative effect on leukemia cells, suggesting that the 2-pyrrol-1-ylpyridine scaffold could be a promising starting point for the development of novel anti-leukemia agents.[6]
The same study also investigated the immunomodulatory effects of the compound. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2) and modulate the expression of several key cytokines in peripheral blood mononuclear cells (PBMCs).[6][7] Specifically, the compound led to a decrease in the pro-inflammatory cytokine INFγ, while upregulating the expression of IL-4, IL-6, IL-10, and IL-12/23p40.[6] This modulation of cytokine profiles suggests a potential role in immuno-oncology, where altering the tumor microenvironment can enhance anti-tumor responses.
Experimental Protocols for Biological Evaluation
The following protocols are based on the methodologies used to assess the biological activity of the aforementioned 2-pyrrol-1-ylpyridine derivative.[6][7]
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer and non-cancerous cell lines.
Procedure:
-
Seed cells (e.g., HL60, K562, Vero, PBMCs) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 3-100 µg/mL) and incubate for 24, 48, and 72-hour time points.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.
Objective: To evaluate the effect of the compound on the production of various cytokines by immune cells.
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture the PBMCs in the presence or absence of the test compound at a non-toxic concentration.
-
Stimulate the cells with a suitable mitogen (e.g., phytohemagglutinin) to induce cytokine production.
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
Quantify the concentration of various cytokines (e.g., IL-4, IL-6, IL-10, IL-12/23p40, INFγ) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.
-
Analyze the data to determine the change in cytokine expression levels in response to the compound treatment.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Its straightforward synthesis via established methods like the Paal-Knorr reaction makes it an accessible starting point for the generation of diverse chemical libraries. The demonstrated cytotoxic and immunomodulatory activities of a closely related derivative highlight the potential of this chemical class in the development of new therapeutics, particularly in the field of oncology. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this promising compound.
References
- 1. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Electronic Structure and Computational Insights into 2-(1H-pyrrol-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic structure and computational analysis of 2-(1H-pyrrol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from closely related analogues and theoretical studies on similar systems to provide a robust predictive model of its properties. This document covers theoretical methodologies for computational analysis, predicted geometric and electronic properties, and a proposed experimental protocol for its synthesis and characterization. All computational data is presented in structured tables, and procedural workflows are visualized using Graphviz.
Introduction
This compound belongs to a class of bicyclic aromatic compounds containing both a pyridine and a pyrrole ring. The electronic interplay between the electron-deficient pyridine ring and the electron-rich pyrrole ring imparts unique photophysical and chemical properties to these molecules. Understanding the electronic structure, conformational preferences, and reactive sites of this compound is crucial for its application in the design of novel pharmaceuticals and functional materials. This guide aims to provide a detailed theoretical framework for the study of this molecule.
Computational Methodology
Due to the absence of specific computational studies on this compound in the reviewed literature, we propose a computational workflow based on methodologies successfully applied to analogous systems like phenylpyrroles and 2-phenylpyridine.[1][2] Density Functional Theory (DFT) is the recommended method for geometry optimization and electronic structure calculations, while Time-Dependent DFT (TD-DFT) is suitable for predicting electronic excitation energies.
Experimental Protocols:
-
Geometry Optimization: The molecular geometry would be optimized using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar aromatic heterocyclic systems.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformation.
-
Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential (ESP) map would be calculated to understand the molecule's reactivity and electronic transitions.
Predicted Molecular Geometry and Electronic Structure
While specific experimental data for this compound is scarce, insights can be drawn from computational studies of analogous molecules.
Conformational Analysis
The dihedral angle between the pyrrole and pyridine rings is a critical parameter determining the extent of π-conjugation. For the related molecule 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine, a nearly coplanar arrangement with a dihedral angle of 3.48° has been observed crystallographically.[3] In contrast, computational studies on 2-phenylpyridine predict a twisted conformation with a dihedral angle of approximately 21-30°.[2] This twist is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho hydrogen of the phenyl ring and the nitrogen lone pair of the pyridine ring.
For this compound, the steric hindrance is expected to be less than in 2-phenylpyridine. Therefore, a smaller dihedral angle is anticipated, likely closer to the nearly planar conformation.
Predicted Geometrical Parameters
The following table summarizes predicted bond lengths and angles for this compound based on typical values for pyridine and pyrrole rings and data from computational studies on N-phenylpyrrole.[1]
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (Pyridine-Pyrrole) | 1.43 |
| C-N (Pyridine ring) | 1.34 |
| C-C (Pyridine ring) | 1.39 |
| N-C (Pyrrole ring) | 1.38 |
| C-C (Pyrrole ring, Cα-Cβ) | 1.38 |
| C-C (Pyrrole ring, Cβ-Cβ) | 1.42 |
| Bond Angles (°) ** | |
| C-N-C (Pyridine ring) | 117 |
| C-N-C (Pyrrole ring) | 108 |
| C-C-N (Pyridine-Pyrrole) | 120 |
| Dihedral Angle (°) ** | |
| Pyridine-Pyrrole | ~10-20 |
Frontier Molecular Orbitals and Electronic Properties
The electronic properties of this compound are governed by the interaction of the π-systems of the two rings. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is anticipated to be centered on the electron-deficient pyridine ring. This separation of frontier orbitals is characteristic of donor-acceptor systems and has implications for the molecule's photophysical properties.
| Property | Predicted Value |
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -1.0 to -1.5 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
| Dipole Moment | 2.0 to 2.5 D |
These predicted values are based on DFT calculations performed on N-phenylpyrrole and 2-phenylpyridine.[1][2] The relatively large HOMO-LUMO gap suggests that the molecule will absorb in the ultraviolet region of the electromagnetic spectrum.
Synthesis and Spectroscopic Characterization
While a definitive, detailed protocol for the synthesis of this compound was not found in the initial search, a plausible synthetic route can be adapted from procedures for similar N-arylpyrroles. A common method involves the Clauson-Kaas reaction or a metal-catalyzed cross-coupling reaction.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.
-
Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization:
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
NMR Spectroscopy:
-
¹H NMR: Expect signals corresponding to the protons on both the pyridine and pyrrole rings. The chemical shifts will be influenced by the electronic nature of the adjacent ring.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Spectroscopic data for this compound is available in public databases which can be used for comparison.[4]
-
-
Infrared (IR) Spectroscopy: Characteristic C-H, C=C, and C-N stretching and bending vibrations for the aromatic rings are expected. An FTIR spectrum for this compound is available for comparison.[4]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 144.17 g/mol .[4]
Conclusion
This technical guide has provided a detailed theoretical and predictive overview of the electronic structure and properties of this compound. By leveraging computational data from analogous molecular systems, we have outlined the expected geometric parameters, electronic characteristics, and a viable synthetic route. The presented computational workflow and experimental protocols offer a solid foundation for researchers and scientists to further investigate this promising molecule for applications in drug development and materials science. Further experimental and computational studies are encouraged to validate and expand upon the predictive models presented herein.
References
Synthesis and Characterization of Novel 2-(1H-pyrrol-1-yl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of 2-(1H-pyrrol-1-yl)pyridine derivatives. This class of compounds, featuring a pyridine ring linked to a pyrrole moiety, represents a significant scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document details experimental protocols, summarizes key characterization data, and visualizes relevant biological pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of the this compound core is most commonly achieved through the Clauson-Kaas reaction. This method involves the condensation of a primary amine, in this case, 2-aminopyridine, with a 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran, under acidic conditions.[1][2] The Paal-Knorr synthesis is another viable, related method that utilizes a 1,4-dicarbonyl compound and a primary amine.[3][4][5] These methods are valued for their reliability and the accessibility of their starting materials.[6]
General Experimental Protocol: Clauson-Kaas Synthesis of this compound
This protocol provides a generalized procedure for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives by using substituted 2-aminopyridines or derivatives of 2,5-dimethoxytetrahydrofuran.
Materials:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 equivalent) in glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.0 to 1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Microwave-assisted protocols can significantly reduce the reaction time and often improve yields.[7]
Characterization of this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives is accomplished using a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for the parent this compound molecule. The chemical shifts and coupling constants for derivatives will vary depending on the nature and position of the substituents.
Table 1: 1H NMR Spectroscopic Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' (Pyridine) | 8.50 - 8.60 | dd | ~4.8, 1.5 |
| H-3' (Pyridine) | 7.80 - 7.90 | ddd | ~7.7, 1.8, 0.9 |
| H-4' (Pyridine) | 7.25 - 7.35 | ddd | ~7.5, 4.8, 1.0 |
| H-5' (Pyridine) | 7.40 - 7.50 | d | ~8.0 |
| H-2, H-5 (Pyrrole) | 7.00 - 7.10 | t | ~2.2 |
| H-3, H-4 (Pyrrole) | 6.25 - 6.35 | t | ~2.2 |
Note: Data compiled from typical values for similar structures.[8][9] Solvent is typically CDCl3 or DMSO-d6.
Table 2: 13C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2' (Pyridine) | 151.0 - 152.0 |
| C-6' (Pyridine) | 148.0 - 149.0 |
| C-4' (Pyridine) | 137.0 - 138.0 |
| C-3' (Pyridine) | 121.0 - 122.0 |
| C-5' (Pyridine) | 120.0 - 121.0 |
| C-2, C-5 (Pyrrole) | 118.0 - 119.0 |
| C-3, C-4 (Pyrrole) | 110.0 - 111.0 |
Note: Data compiled from typical values for similar structures.[9]
Table 3: IR and Mass Spectrometry Data for this compound
| Technique | Key Observations |
| IR (KBr, cm-1) | ~3100-3000 (C-H aromatic), ~1600-1450 (C=C and C=N stretching of aromatic rings), ~1300-1000 (C-N stretching) |
| Mass Spec. (EI) | Molecular Ion Peak (M+) at m/z = 144.17.[10][11] |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and characterization.
Potential Signaling Pathway: NF-κB Inhibition
Given the reported anti-inflammatory properties of many pyrrole and pyridine-containing compounds, a key potential mechanism of action for novel this compound derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a central regulator of inflammation.[13][14]
The diagram below illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by a this compound derivative.
References
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Health and Safety Profile of 2-(1H-pyrrol-1-yl)pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available health and safety information for 2-(1H-pyrrol-1-yl)pyridine (CAS No. 50966-74-0). Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) specifically for this compound, this document synthesizes information from various sources, including data on related chemical structures. All quantitative data is presented in structured tables for clarity. Furthermore, this guide outlines general experimental protocols relevant to the safety assessment of chemical compounds and includes a graphical representation of a typical chemical safety workflow.
Chemical Identification
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 50966-74-0 | PubChem[1] |
| Molecular Formula | C₉H₈N₂ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| Synonyms | 1-(2-Pyridinyl)pyrrole, N-(2-Pyridyl)pyrrole | GSRS[2] |
Hazard Identification and Classification
Disclaimer: The following GHS classification is for 3-(1H-pyrrol-1-yl)pyridine and should be used for guidance only, pending a specific assessment of the 2-isomer.
| GHS Classification (for 3-(1H-pyrrol-1-yl)pyridine) | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Source: Thermo Fisher Scientific[3]
GHS Pictograms and Signal Word (for 3-(1H-pyrrol-1-yl)pyridine)
| Pictogram | Signal Word |
| Warning |
Source: Thermo Fisher Scientific[3]
Precautionary Measures and First Aid
The following precautionary and first aid measures are based on the potential hazards identified for the isomeric 3-(1H-pyrrol-1-yl)pyridine and general safe handling practices for pyridine and pyrrole derivatives.
Precautionary Statements (Based on 3-(1H-pyrrol-1-yl)pyridine)
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Thermo Fisher Scientific[3]
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Handling, Storage, and Personal Protective Equipment
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up.
Personal Protective Equipment (PPE)
| PPE | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
Toxicological Information
Experimental Protocols for Safety Assessment
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standardized methodologies are employed in the field to evaluate the safety of new chemical entities. These often follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
General Protocol for In Vitro Cytotoxicity Assay
-
Cell Culture: Maintain a suitable cell line (e.g., HepG2 for hepatotoxicity) in appropriate culture medium and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial activity.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
General Protocol for Acute Dermal Irritation/Corrosion Study (OECD TG 404)
-
Animal Model: Use healthy, young adult albino rabbits.
-
Compound Application: Apply a small amount of the test substance to a small area of shaved skin on the back of the rabbit.
-
Observation: Observe the site of application for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: Grade the skin reactions based on a standardized scoring system.
-
Classification: Classify the substance as an irritant or non-irritant based on the observed scores.
Chemical Safety Assessment Workflow
The following diagram illustrates a general workflow for assessing the health and safety of a chemical substance.
Caption: General workflow for chemical health and safety assessment.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete and official Safety Data Sheet (SDS). It is essential to consult a comprehensive and verified SDS for this compound before handling or using this chemical. Users should conduct their own risk assessments and implement appropriate safety measures.
References
Commercial Availability and Technical Profile of 2-(1H-pyrrol-1-yl)pyridine
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
2-(1H-pyrrol-1-yl)pyridine is a heterocyclic aromatic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry, materials science, and chemical sensing. Its unique structural motif, featuring a pyridine ring linked to a pyrrole nucleus via a nitrogen atom, imparts specific electronic and coordination properties that make it a valuable building block for the synthesis of novel ligands, functional materials, and biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, details a representative synthetic protocol, and explores its potential applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Commercial Suppliers and Availability
This compound (CAS No. 50966-74-0) is available from a range of chemical suppliers. The purity and quantity offered can vary, and pricing is typically available upon request from the respective vendors. Researchers are advised to consult the suppliers' websites for the most current information.
| Supplier | Purity | Available Quantities | Notes |
| Antimex Chemical Limited | 99% | Bulk (e.g., 25kg, 200kg drums) | Important raw material.[1] |
| 2A Biotech | Not specified | Not specified | Catalog No.: 2A-9043375. |
| PubChem | Lists various chemical vendors.[2] | ||
| Fisher Scientific | 97% | 10 g | For the related isomer 3-(1H-pyrrol-1-yl)pyridine.[3] |
This table is for informational purposes and does not represent a complete list of all available suppliers. Pricing and availability are subject to change.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [2][4] |
| Molecular Weight | 144.17 g/mol | [2][4] |
| CAS Number | 50966-74-0 | [2] |
| IUPAC Name | This compound | [2] |
| InChI Key | AWOGYKQLZGNICG-UHFFFAOYSA-N | [2][4] |
| SMILES | c1ccc(nc1)-n2cccc2 | [4] |
Experimental Protocols: Synthesis of Pyrrol-1-yl-Pyridine Derivatives
3.1. Synthesis of 4-(pyrrol-1-yl)pyridine [5]
-
Materials: 4-chloropyridine hydrochloride, freshly distilled pyrrole, methylene chloride, 10% hydrochloric acid, solid sodium carbonate.
-
Procedure:
-
A solution of 4-chloropyridine hydrochloride (0.001 mol) in methylene chloride (100 mL) is prepared in a 250 mL quartz round-bottom flask.
-
The solution is stirred under a bubbling nitrogen gas stream for 1 hour.
-
Freshly distilled pyrrole (0.032 mol) is added to the mixture.
-
The reaction mixture is irradiated with UV light for approximately 6-12 minutes while stirring under a constant flow of nitrogen.
-
The product, 4-(pyrrol-1-yl)pyridine, is extracted with three washes of 10% hydrochloric acid (30 mL total volume).
-
The aqueous layer is separated and neutralized to a neutral pH using solid sodium carbonate.
-
The neutralized aqueous layer is then extracted with four washes of dichloromethane (20 mL total volume) to remove excess pyrrole and other organic impurities.
-
3.2. Purification and Characterization
The synthesized compound can be further purified using standard techniques such as column chromatography. Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm the structure and purity of the final product.[5][6]
Applications in Research and Drug Development
The pyrrole-pyridine scaffold is a key structural element in various biologically active compounds and functional materials.
4.1. Anion Sensing
Derivatives of pyrrol-1-yl-pyridine have demonstrated potential as chemosensors for the detection of anions such as nitrite in aqueous solutions.[6][7] These molecules can form supramolecular aggregates that exhibit a colorimetric change upon binding to the target anion, enabling naked-eye detection.[6][7] This property is of significant interest for environmental monitoring and food safety applications.
4.2. Medicinal Chemistry and Drug Development
The pyrrole-pyridine core is present in various pharmacologically active molecules. For instance, the broader class of pyrrolopyridines has been investigated for analgesic and sedative properties.[8] Furthermore, related structures are found in compounds targeting neuronal nicotinic acetylcholine receptors, which are implicated in pain and neurodegenerative disorders.[9] The unique electronic and hydrogen-bonding capabilities of the pyrrole-pyridine moiety make it an attractive scaffold for the design of novel therapeutic agents.
The synthesis of various pyrrole-pyridine based ligands, often through methods like the Suzuki coupling, highlights their importance in coordination chemistry and the development of metal-based therapeutics or imaging agents.[10]
Conclusion
This compound is a commercially available compound with significant potential for a wide range of research and development applications. Its utility as a precursor for novel materials, particularly in the realm of chemical sensors, is an active area of investigation. Furthermore, the prevalence of the pyrrole-pyridine scaffold in biologically active molecules underscores its importance for medicinal chemists and drug development professionals. The synthetic methodologies, while requiring specialized equipment for photochemical reactions, are accessible and provide a pathway for the creation of diverse derivatives for further exploration. As research continues, the demand for and applications of this compound and its analogues are expected to expand.
References
- 1. This compound, CasNo.50966-74-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 2. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1H-Pyrrol-1-yl)pyridine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 9. Tebanicline - Wikipedia [en.wikipedia.org]
- 10. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
An In-depth Technical Guide to the Applications of 2-(1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to 2-(1H-pyrrol-1-yl)pyridine and its derivatives. This versatile heterocyclic scaffold has garnered significant attention in various scientific fields, including medicinal chemistry, materials science, and catalysis, owing to its unique electronic and structural properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this promising molecule.
Synthesis of this compound
The foundational structure of this compound can be synthesized through several methods. A common approach involves the condensation of 2-aminopyridine with a 1,4-dicarbonyl compound, often in the presence of an acid catalyst. Another method is the Clauson-Kaas reaction, which is a well-established protocol for pyrrole synthesis.
General Experimental Protocol for Synthesis
A widely adopted synthetic route is the reaction of 2-aminopyridine with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst.
Materials:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture with a solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, most notably as anticancer agents.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these molecules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against several human cancer cell lines.
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | 3-aroyl-1-arylpyrrole | HeLa | 0.12 | [1] |
| SGC-7901 | 0.15 | [1] | ||
| MCF-7 | 0.21 | [1] | ||
| Derivative B | Diarylpyridine | MCF-7 | 0.19-0.33 | [2] |
| Derivative C | Spirooxindole-pyrrolidine | HeLa | <20 µg/ml | [3] |
| Derivative D | Spiro-pyrrolopyridazine | MCF-7 | 2.31 | [3] |
| PC-3 | 4.2 | [3] | ||
| Derivative E | Indole-based caffeic acid amide | HTB-26 (Breast) | 10-50 | [4] |
| PC-3 (Pancreatic) | 10-50 | [4] | ||
| HepG2 (Liver) | 10-50 | [4] | ||
| HCT116 (Colon) | 0.34 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank (medium only). Incubate for 24 to 72 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mechanism of Action: Tubulin Polymerization Inhibition
Applications in Materials Science
The unique photophysical and electronic properties of the this compound core make it a valuable component in the design of materials for organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
Hole-Transporting Materials in OLEDs
Derivatives of this compound, especially those incorporating pyrene moieties, have been successfully employed as hole-transporting materials (HTMs) in OLEDs. These materials exhibit suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode and good thermal stability, contributing to the overall performance and longevity of the device.[7]
The following table presents key performance metrics for OLEDs utilizing pyridine-pyrene-based HTMs.
| HTM Material ID | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Reference |
| Py-Br | 17300 | 22.4 | 9.0 | [7] |
| Py-Me | - | - | Performance roll-up observed | [7] |
| Py-03 | - | - | Performance roll-up observed | [7] |
| 2,6-pyridine based | - | - | 12.1 (inkjet-printed) | [8] |
Experimental Protocol: OLED Fabrication and Characterization
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material
-
Hole-transporting layer (HTL) material (e.g., pyridine-pyrene derivative)
-
Emissive layer (EML) material
-
Electron-transporting layer (ETL) material
-
Cathode material (e.g., LiF/Al)
-
Organic and inorganic deposition sources
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
Source meter
-
Spectroradiometer
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the HIL, HTL, EML, and ETL materials onto the ITO substrate. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor.
-
Cathode Deposition: Deposit the cathode layer (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer. The electroluminescence (EL) spectra, Commission Internationale de l'Éclairage (CIE) coordinates, current efficiency, and external quantum efficiency can be calculated from the measured data.
Applications in Catalysis
The pyridine nitrogen in this compound provides a coordination site for transition metals, making it and its derivatives attractive as ligands in homogeneous catalysis. Chiral versions of these ligands have shown particular promise in asymmetric hydrogenation reactions.
Asymmetric Hydrogenation
Iridium complexes bearing chiral pyridine-aminophosphine ligands have been demonstrated to be highly efficient catalysts for the asymmetric hydrogenation of various substrates, such as ketones and imines. These catalysts can achieve high turnover numbers (TONs) and excellent enantioselectivities (ee).
The following table summarizes the performance of an iridium catalyst with a chiral spiro pyridine-aminophosphine ligand in the asymmetric hydrogenation of acetophenone.
| Substrate | Catalyst Loading (mol%) | S/C Ratio | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | 0.0001 | 1,000,000 | 100 | 98 | [9] |
| Acetophenone | 0.00002 | 5,000,000 | 91 | 98 | [9] |
Experimental Protocol: Asymmetric Hydrogenation of a Ketone
Materials:
-
Iridium precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral pyridine-aminophosphine ligand
-
Substrate (e.g., alkyl aryl ketone)
-
Base (e.g., KOtBu)
-
Anhydrous solvent (e.g., ethanol)
-
Hydrogen gas
-
Autoclave or high-pressure reactor
-
Magnetic stirrer
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a chiral column
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with the iridium precursor and the chiral ligand in the appropriate stoichiometric ratio in an anhydrous solvent. Stir the mixture at room temperature to form the catalyst complex.
-
Reaction Setup: In a separate vessel inside the glovebox, dissolve the substrate and the base in the anhydrous solvent.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to the autoclave. Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm) and stir the reaction mixture at room temperature for the specified time.
-
Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion by GC or ¹H NMR analysis of the crude product.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the chiral alcohol product by chiral GC or HPLC analysis.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Coordination Chemistry of 2-(1H-pyrrol-1-yl)pyridine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands and their corresponding metal complexes are paramount for advancing catalysis, materials science, and medicinal chemistry. Among the vast array of ligands, 2-(1H-pyrrol-1-yl)pyridine (pypyr) has emerged as a particularly versatile and intriguing scaffold. This guide provides an in-depth exploration of the coordination chemistry of pypyr with transition metals, offering insights into its synthesis, coordination behavior, and the properties of the resulting complexes.
With a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol , this compound is a heterocyclic organic compound. It features a pyridine ring linked to a pyrrole ring through a nitrogen atom. This unique structural arrangement, combining an electron-deficient pyridine ring with an electron-rich pyrrole moiety, imparts distinct electronic and steric properties that dictate its coordination behavior. The electronegative nitrogen in the pyridine ring makes the molecule electron-deficient, influencing its reactivity in substitution reactions.
This guide will delve into the nuanced world of pypyr-transition metal complexes, providing a foundational understanding for researchers and professionals seeking to harness their potential in various applications.
Synthesis and Structural Characterization
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can significantly influence the stoichiometry and geometry of the resulting complex. For instance, the synthesis of a Ni(II) complex with pyridine involved dissolving the ligand and NiCl2·6H2O in warm ethanol, followed by refluxing.
Coordination Modes of this compound
The versatility of this compound as a ligand is evident in its ability to adopt various coordination modes. These modes are influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. The most common coordination modes include:
-
Monodentate Coordination: The ligand can coordinate to a metal center through the nitrogen atom of the pyridine ring. This mode is often observed when other, more strongly coordinating ligands are present in the coordination sphere.
-
Bidentate Coordination: In many cases, this compound acts as a bidentate ligand, coordinating through both the pyridine nitrogen and a nitrogen atom from the pyrrole ring. This chelation results in the formation of a stable five-membered ring, a common feature in coordination chemistry.
-
Bridging Coordination: The ligand can also bridge two metal centers, with the pyridine and pyrrole nitrogens coordinating to different metal ions. This can lead to the formation of polynuclear complexes and coordination polymers with interesting structural and magnetic properties.
The coordination of this compound and its derivatives to transition metals can result in a variety of geometries, including square planar, tetrahedral, and octahedral arrangements.
Experimental Protocol: Synthesis of a Generic this compound Transition Metal Complex
This protocol outlines a general procedure for the synthesis of a transition metal complex with this compound.
Materials:
-
This compound (pypyr)
-
Transition metal salt (e.g., NiCl2·6H2O, Cu(NO3)2·3H2O)
-
Anhydrous ethanol
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in warm anhydrous ethanol.
-
In a separate flask, dissolve the transition metal salt (1 equivalent) in a minimal amount of anhydrous ethanol.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Allow the solution to cool to room temperature, which may induce precipitation of the complex.
-
If no precipitate forms, slowly evaporate the solvent under reduced pressure until a solid is obtained.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Structural Elucidation Techniques
A combination of spectroscopic and analytical techniques is employed to fully characterize the synthesized complexes:
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for characterizing the ligand environment in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the metal-ligand binding.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies of the ligand and to observe shifts in these frequencies upon coordination, which can indicate the atoms involved in bonding to the metal.
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be used to understand its electronic structure and bonding.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of the metal complexes. It can reveal information about the stability of different oxidation states of the metal center.
Electronic Properties and Their Implications
The electronic properties of this compound transition metal complexes are a direct consequence of the interaction between the metal d-orbitals and the ligand's molecular orbitals. The pyridine moiety, being electron-withdrawing, can stabilize lower oxidation states of the metal, while the electron-rich pyrrole ring can donate electron density to the metal center. This push-pull electronic effect can be finely tuned by introducing substituents on either the pyridine or pyrrole rings, allowing for the rational design of complexes with specific electronic properties.
The electrochemical behavior of these complexes, as studied by cyclic voltammetry, often reveals reversible or quasi-reversible redox processes associated with the metal center. The potentials at which these redox events occur are sensitive to the nature of the ligand and the overall coordination environment. This tunability of redox potentials is a key feature that makes these complexes attractive for applications in catalysis and sensing.
Applications in Catalysis and Materials Science
The unique structural and electronic features of this compound transition metal complexes have led to their exploration in a range of applications.
Catalysis
The ability of the metal center to exist in multiple stable oxidation states, coupled with the tunable electronic properties of the pypyr ligand, makes these complexes promising candidates for catalysis. They have been investigated as catalysts in various organic transformations, including oxidation and C-C bond-forming reactions. The ligand can influence the catalytic activity by modifying the steric and electronic environment around the metal center, thereby affecting substrate binding and the energetics of the catalytic cycle.
Materials Science
In the realm of materials science, this compound-based complexes are of interest for the development of novel materials with tailored optical and electronic properties. The formation of coordination polymers through bridging pypyr ligands can lead to materials with interesting magnetic and photoluminescent properties. Furthermore, the redox activity of these complexes makes them suitable for incorporation into electrochromic devices and sensors.
Visualizing Coordination and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the coordination modes of this compound and a typical experimental workflow for the synthesis and characterization of its transition metal complexes.
Caption: Coordination modes of this compound.
Caption: Experimental workflow for pypyr-metal complexes.
Quantitative Data Summary
The following table summarizes typical bond lengths observed in transition metal complexes of this compound, as determined by single-crystal X-ray diffraction. These values can vary depending on the specific metal, its oxidation state, and the overall coordination geometry.
| Bond Type | Typical Bond Length (Å) |
| M-N(pyridine) | 2.0 - 2.2 |
| M-N(pyrrole) | 2.0 - 2.3 |
| N(pyridine)-C | 1.33 - 1.35 |
| N(pyrrole)-C | 1.37 - 1.39 |
| C-C (pyridine) | 1.38 - 1.40 |
| C-C (pyrrole) | 1.36 - 1.43 |
Note: These are approximate ranges and can vary.
Conclusion
The coordination chemistry of this compound with transition metals is a rich and expanding area of research. The ligand's unique electronic and structural properties, coupled with its versatile coordination behavior, make it a valuable building block for the construction of novel complexes with diverse applications. From fundamental studies of structure and bonding to the development of advanced catalysts and materials, the exploration of pypyr-based systems continues to offer exciting opportunities for innovation. This guide has provided a comprehensive overview of the core principles and experimental considerations in this field, serving as a valuable resource for researchers and professionals alike. The continued investigation into this fascinating class of compounds is certain to yield further breakthroughs in the years to come.
Theoretical Assessment of 2-(1H-pyrrol-1-yl)pyridine Stability: A Computational Chemistry Approach
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-(1H-pyrrol-1-yl)pyridine (Py-Pyr) is a bicyclic aromatic compound featuring a pyridine ring linked to a pyrrole ring via a nitrogen atom. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to its versatile coordination properties and presence in various bioactive compounds. A thorough understanding of its structural stability, conformational preferences, and electronic properties is paramount for rational drug design and the development of novel functional materials. This technical guide provides a comprehensive framework for the theoretical evaluation of Py-Pyr stability using quantum chemical calculations, with a primary focus on Density Functional Theory (DFT). We will explore the causality behind methodological choices, present a self-validating computational protocol, and detail the interpretation of key stability descriptors.
Introduction: The Significance of Structural Stability
The stability of this compound is not a monolithic property. It is a confluence of electronic and steric factors that dictate its preferred three-dimensional shape, reactivity, and interaction with its environment. The molecule's core structural feature is the C-N single bond connecting the pyridine and pyrrole rings. Rotation around this bond gives rise to different conformers, each with a unique energy profile. The dihedral angle between the planes of the two rings is a critical parameter; a planar conformation would maximize π-electron delocalization across the entire molecule, but may be sterically hindered. Conversely, a perpendicular arrangement would alleviate steric strain but disrupt conjugation.
Theoretical calculations offer a powerful lens to explore this potential energy surface without the need for synthesis and empirical testing of numerous derivatives. By employing methods like Density Functional Theory (DFT), we can accurately predict molecular geometries, vibrational frequencies, electronic transitions, and other crucial properties at the atomic level.[1] This guide will detail the robust computational workflow required to elucidate these characteristics.
Foundational Theory & Computational Methodology
The cornerstone of modern computational chemistry for organic molecules of this size is Density Functional Theory (DFT).[1] DFT strikes an optimal balance between computational accuracy and resource efficiency, making it the workhorse for such investigations.[1]
The Choice of DFT Functional and Basis Set
The accuracy of a DFT calculation is fundamentally dependent on the chosen exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For aromatic and heterocyclic systems, hybrid functionals are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and reliable choice that incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic structure in π-conjugated systems.[2][3][4][5]
-
Basis Set: This is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. The 6-311+G(d,p) basis set is an excellent choice for this system.[5]
-
6-311: A triple-zeta basis set that uses three functions to describe each valence electron, offering high flexibility.
-
+: Adds diffuse functions, which are crucial for accurately describing the electron density of lone pairs (like on the nitrogen atoms) and regions far from the nuclei.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.
-
Key Descriptors of Molecular Stability
To comprehensively assess the stability of Py-Pyr, we must calculate several key descriptors:
-
Optimized Molecular Geometry: The primary goal is to locate the structure that corresponds to a minimum on the potential energy surface.[1] This involves calculating key bond lengths, bond angles, and, most importantly, the dihedral angle between the two rings.
-
Vibrational Frequencies: A frequency calculation on the optimized geometry serves two purposes. First, the absence of imaginary frequencies confirms that the structure is a true energy minimum. Second, it provides a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data for validation.[1]
-
HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of kinetic stability and electronic reactivity; a larger gap generally suggests lower reactivity.[2][4]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides profound insight into electron delocalization. It allows for the study of charge transfer interactions between the pyridine and pyrrole rings and quantifies the stabilizing effects of hyperconjugation.[1]
-
Aromaticity: The stability of Py-Pyr is intrinsically linked to the aromaticity of its constituent rings. Aromaticity can be quantified using methods like the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring to determine its aromatic character.[5]
Experimental Protocol: A Validated Computational Workflow
The following protocol outlines a step-by-step methodology for conducting a thorough theoretical analysis of Py-Pyr stability using a quantum chemistry software package like Gaussian.
Step-by-Step Methodology
-
Molecular Structure Input:
-
Construct the 3D coordinates of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Ensure correct atom types and initial bonding. A reasonable starting guess for the dihedral angle (e.g., 30-45 degrees) is advisable.
-
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation.
-
Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt
-
This calculation iteratively adjusts the molecular geometry to minimize the total electronic energy until convergence criteria are met.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq
-
Verify that there are no imaginary frequencies, confirming a true local minimum. The output will also contain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Property Analysis:
-
The output from the frequency calculation will contain the HOMO and LUMO energies.
-
To gain deeper insight, perform a Natural Bond Orbital (NBO) analysis.
-
Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Pop=NBO
-
The logical flow of this computational protocol is visualized below.
References
Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-(1H-pyrrol-1-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the untapped research potential of 2-(1H-pyrrol-1-yl)pyridine, a heterocyclic compound poised at the intersection of coordination chemistry, catalysis, and medicinal chemistry. While its constituent pyridine and pyrrole moieties are individually well-studied, their unique linkage in this N,N'-bidentate ligand presents a landscape ripe for exploration. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing established synthetic protocols, key physicochemical properties, and, most importantly, outlining promising, yet underexplored, research avenues. We will delve into its potential as a versatile ligand for transition metal catalysis, a scaffold for novel therapeutic agents, and a building block for advanced materials. Each proposed research area is supported by detailed, field-proven experimental workflows and methodologies, designed to empower researchers to validate and expand upon these concepts.
Introduction: The Strategic Value of a Bifunctional Scaffold
The field of chemical research is perpetually in search of molecular scaffolds that offer both structural simplicity and functional diversity. This compound (Py-Pyr) is a prime example of such a molecule. It combines the π-accepting properties and strong coordination ability of a pyridine ring with the electron-rich, aromatic pyrrole ring. This electronic arrangement, coupled with the potential for bidentate chelation through the pyridine nitrogen and the pyrrole nitrogen's lone pair, makes it a compelling candidate for a multitude of applications.
Despite its straightforward structure, the dedicated literature on this compound itself is surprisingly sparse, particularly concerning its coordination chemistry and catalytic applications. This guide aims to bridge that gap by synthesizing information from related systems and proposing a clear, actionable research agenda. We will begin by establishing a reliable synthetic foundation and a thorough characterization of the molecule, before launching into the core of this guide: the prospective research domains where Py-Pyr is expected to make a significant impact.
Foundational Knowledge: Synthesis and Physicochemical Profile
A robust research program begins with a reliable and scalable synthesis of the core molecule. While photochemical methods exist, the Clauson-Kaas reaction offers a more classical and often more accessible route for gram-scale synthesis.
Recommended Synthesis: The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction is a well-established method for synthesizing N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofuran.[1][2][3] This approach is highly efficient for generating this compound from 2-aminopyridine.
Reaction Scheme: (2-Aminopyridine) + (2,5-Dimethoxytetrahydrofuran) --[Acid Catalyst]--> this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating (e.g., 20 mL for a 10 mmol scale).
-
Reaction Conditions: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (30:70).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and basify to pH ~8-9 with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.
This protocol provides a self-validating system; the purity of the final product can be readily assessed by NMR spectroscopy and its melting point compared with literature values.
Physicochemical and Spectroscopic Profile
Accurate characterization is critical. Based on data from analogous compounds like 4-(pyrrol-1-yl)pyridine, a detailed spectroscopic profile can be predicted and experimentally verified.[4][5][6]
| Property | Predicted/Typical Value |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5 (d, 1H, py-H6), ~7.8 (t, 1H, py-H4), ~7.3-7.2 (m, 3H, py-H3,5 & pyrrole-H), ~6.4 (t, 2H, pyrrole-H) ppm |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~151, ~149, ~138, ~123, ~122, ~118, ~110 ppm |
| IR (KBr) | ν ~3100 (C-H aromatic), ~1600, ~1480, ~1440 (C=C, C=N stretching) cm⁻¹ |
| UV-Vis (CH₂Cl₂) | λ_max ~250-280 nm (π→π* transitions) |
Note: NMR chemical shifts are estimates based on related structures and should be confirmed experimentally. The provided table serves as a benchmark for researchers.
Potential Research Area 1: Coordination Chemistry and Homogeneous Catalysis
The most promising and underexplored area for this compound is its application as an N,N'-bidentate ligand in homogeneous catalysis. Its electronic asymmetry makes it a fascinating alternative to more common ligands like 2,2'-bipyridine. The pyridine acts as a classic σ-donor/π-acceptor, while the pyrrole ring is a π-donor, allowing for fine-tuning of the electronic properties of a coordinated metal center.
Proposed Research Thrust: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing N,N'-bidentate ligands are workhorses in C-C and C-N bond formation.[7][8] The unique electronic signature of Py-Pyr could offer novel reactivity or stability in these systems.
Caption: Workflow for Palladium Catalyst Development.
-
Reactants: Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.
-
Palladium Source: In a separate flask, dissolve palladium(II) chloride (PdCl₂, 1.0 eq) or (acetonitrile)₂PdCl₂ in the same solvent. Note: PdCl₂ has low solubility; using the acetonitrile adduct is recommended.
-
Complexation: Slowly add the ligand solution to the palladium salt solution at room temperature and stir for 12-24 hours.
-
Isolation: A precipitate of the complex should form. If not, reduce the solvent volume. Collect the solid by filtration, wash with cold solvent and then diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure using IR (to observe shifts in pyridine ring vibrations upon coordination), elemental analysis, and, if possible, obtain single crystals for X-ray diffraction.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine an aryl bromide (1.0 eq), an arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Loading: Add the synthesized [Pd(Py-Pyr)Cl₂] complex (e.g., 1-2 mol%).
-
Solvent: Add a solvent system, typically a mixture like toluene/ethanol/water (4:1:1).
-
Reaction: Heat the reaction mixture (e.g., 80-100 °C) for a specified time (e.g., 2-12 hours).
-
Analysis: Monitor the reaction by GC-MS or LC-MS. Upon completion, perform a standard aqueous work-up, extract the product, and purify by column chromatography. Calculate the isolated yield. This provides a direct measure of the catalyst's efficacy.
Proposed Research Thrust: Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium(II)-arene complexes are highly effective for the transfer hydrogenation of ketones to alcohols, a critical transformation in fine chemical synthesis.[1][2][9] The Py-Pyr ligand could serve as an effective bidentate ligand to stabilize the active catalytic species.
-
Reactants: Combine [Ru(p-cymene)Cl₂]₂ (0.5 eq) and this compound (1.05 eq) in methanol.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. A color change should be observed.
-
Anion Exchange: Add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol to the reaction mixture to precipitate the product.
-
Isolation: Stir for an additional 30 minutes, then collect the precipitate by filtration. Wash with cold methanol and diethyl ether. Dry under vacuum.
-
Characterization: Characterize the complex using ¹H and ¹³C NMR, IR, and mass spectrometry.
Potential Research Area 2: Medicinal Chemistry and Drug Discovery
The fusion of pyrrole and pyridine rings is a common motif in pharmacologically active compounds. Pyrrolopyridine isomers have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[10] The unique scaffold of this compound presents a novel template for the design of targeted therapeutics.
Proposed Research Thrust: Kinase Inhibitor Scaffolds
Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds within the ATP-binding site of the enzyme. The 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of our core molecule, is a known hinge-binder for fibroblast growth factor receptor (FGFR) kinases.[4][11] This suggests that derivatives of this compound could be functionalized to target other kinase families.
Caption: Workflow for Kinase Inhibitor Drug Discovery.
-
Objective: To generate a small library of derivatives by functionalizing the pyrrole ring, which is susceptible to electrophilic substitution and palladium-catalyzed C-H activation.[12]
-
Reaction Setup: In a pressure vessel, combine this compound (1.0 eq), a selection of aryl iodides (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand if necessary (e.g., PPh₃, 10 mol%), and a base like potassium fluoride (KF, 2.0 eq).
-
Solvent: Use an anhydrous polar aprotic solvent like DMSO.
-
Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Purification: After cooling, perform an aqueous work-up and extract the products. Purify each derivative using preparative HPLC or column chromatography.
-
Validation: Characterize each library member by LC-MS and ¹H NMR to confirm its structure and purity before biological screening.
Potential Research Area 3: Materials Science and Sensor Technology
The electronic properties of this compound also make it a candidate for applications in materials science, particularly in the development of chemosensors. The related isomer, 4-(pyrrol-1-yl)pyridine, has been successfully employed as a colorimetric sensor for nitrite ions in aqueous solutions, demonstrating that this scaffold can participate in supramolecular interactions that are sensitive to specific analytes.[4][5]
Proposed Research Thrust: Anion and Metal Ion Sensing
The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the pyrrole N-H (in its isomeric form 2-(1H-pyrrol-2-yl)pyridine) or the pyrrole π-system can act as a donor. This dual nature can be exploited for selective molecular recognition.
-
Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture). Prepare separate stock solutions of various anions (as tetrabutylammonium salts, e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, OAc⁻, H₂PO₄⁻) in the same solvent.
-
UV-Vis Titration: Place a known concentration of the Py-Pyr solution in a quartz cuvette. Record its initial UV-Vis spectrum.
-
Titration: Add incremental aliquots of a single anion stock solution to the cuvette. Record a new spectrum after each addition.
-
Data Analysis: Monitor for changes in the absorption spectrum, such as the appearance of new bands (indicative of a new complex) or shifts in existing bands (bathochromic or hypsochromic). A distinct and selective color change in the presence of a specific anion indicates sensing capability.
-
Validation: Repeat the process for all chosen anions to determine selectivity. The binding constant can be calculated by fitting the titration data to an appropriate binding model (e.g., 1:1 or 1:2).
Conclusion and Future Outlook
This compound represents a molecule of significant, yet largely unrealized, potential. Its straightforward synthesis and unique electronic and structural features make it an ideal candidate for extensive investigation. This guide has laid out three primary avenues for future research: its use as a novel ligand in homogeneous catalysis, its development as a core scaffold in medicinal chemistry, and its application in materials science as a chemosensor. The detailed protocols and workflows provided are intended to serve as a launchpad for researchers to not only validate these hypotheses but also to uncover entirely new applications for this versatile heterocyclic compound. The exploration of this compound and its derivatives promises to be a rewarding endeavor, with the potential to contribute to advancements across multiple scientific disciplines.
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-(1H-pyrrol-1-yl)pyridine from 2-Aminopyridine via Clauson-Kaas Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(1H-pyrrol-1-yl)pyridine from 2-aminopyridine and 2,5-dimethoxytetrahydrofuran, employing the Clauson-Kaas reaction. This method offers a reliable route to N-substituted pyrroles, which are valuable scaffolds in medicinal chemistry and materials science. This application note includes a step-by-step experimental procedure, tabulated reactant and product information, characterization data, and a visual representation of the experimental workflow.
Introduction
N-substituted pyrroles are prevalent heterocyclic motifs in a wide array of biologically active compounds and functional materials. The Clauson-Kaas reaction is a classical and efficient method for the synthesis of these structures, involving the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in an acidic medium.[1][2][3] This reaction proceeds through the acid-catalyzed hydrolysis of the dialkoxytetrahydrofuran to a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr type condensation with the amine to form the pyrrole ring.[1] This application note details a robust protocol for the synthesis of this compound, a key building block for more complex molecules.
Reaction and Mechanism
The synthesis of this compound from 2-aminopyridine is achieved by reacting it with 2,5-dimethoxytetrahydrofuran in the presence of a suitable acid catalyst, typically glacial acetic acid, which also serves as the solvent. The reaction is generally performed under reflux conditions.
The proposed mechanism for the Clauson-Kaas reaction involves the initial protonation of 2,5-dimethoxytetrahydrofuran by the acid catalyst, followed by ring-opening to form a carbocation. The primary amine then acts as a nucleophile, attacking the carbocation. Subsequent proton rearrangement and elimination of methanol lead to the formation of an intermediate that cyclizes and eliminates water to yield the final N-substituted pyrrole.[1]
Experimental Protocol
Materials and Equipment:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR tubes and spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically around 118 °C for acetic acid) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | Starting Material |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | Reagent |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent/Catalyst |
| This compound | C₉H₈N₂ | 144.17 | Product |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Amine:Furan) | 1 : 1.1 |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 2-4 hours |
| Reported Yield | 70-85% |
Characterization of this compound
Appearance: Pale yellow oil or solid.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.45 (ddd, J = 4.8, 2.0, 0.9 Hz, 1H, Py-H6), 7.75 (td, J = 7.7, 2.0 Hz, 1H, Py-H4), 7.20-7.15 (m, 1H, Py-H5), 7.10 (dd, J = 7.7, 0.9 Hz, 1H, Py-H3), 6.85 (t, J = 2.2 Hz, 2H, Pyrrole-H2,5), 6.30 (t, J = 2.2 Hz, 2H, Pyrrole-H3,4).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 151.8, 148.5, 138.0, 122.2, 121.5, 121.0, 110.1.
-
Mass Spectrometry (EI): m/z (%) = 144 (M⁺, 100), 117, 90, 63.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Clauson-Kaas reaction provides an effective and straightforward method for the synthesis of this compound from readily available starting materials. The protocol described herein is robust and scalable, affording the desired product in good yields. The purification by column chromatography ensures high purity of the final compound, making it suitable for further applications in drug discovery and materials science. Alternative, greener methods, such as microwave-assisted synthesis, may also be considered to reduce reaction times and energy consumption.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Application Note and Protocol: Purification of 2-(1H-pyrrol-1-yl)pyridine by Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 2-(1H-pyrrol-1-yl)pyridine using flash column chromatography. The protocol is designed to offer a reliable and efficient method for obtaining the high-purity compound essential for research, discovery, and development applications.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a ligand in coordination chemistry. Synthesis of this compound often results in a crude product containing unreacted starting materials and byproducts. Flash column chromatography is a rapid and effective technique for the purification of this and other moderately polar organic compounds. This application note outlines a general procedure for the purification of this compound, which can be adapted based on the specific impurity profile of the crude mixture.
Principle of Flash Column Chromatography
Flash column chromatography is a purification technique that utilizes a stationary phase, typically silica gel, packed into a column. The crude mixture is loaded onto the top of the column and a solvent or a mixture of solvents (the mobile phase) is pushed through the column under moderate pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a greater affinity for the mobile phase will move more quickly, thus achieving separation.
Experimental Protocol
This protocol is a representative method and may require optimization based on the specific crude mixture.
3.1. Materials and Equipment
-
Crude this compound: Synthesized via a suitable method.
-
Silica Gel: Standard grade for flash chromatography (e.g., 230-400 mesh).
-
Solvents: HPLC grade petroleum ether (or hexanes) and ethyl acetate.
-
Flash Chromatography System: Column, pump, and fraction collector (manual or automated).
-
Thin Layer Chromatography (TLC) Supplies: Silica gel coated plates (e.g., TLC Silica Gel 60 F₂₅₄), developing chamber, UV lamp (254 nm).
-
Rotary Evaporator: For solvent removal.
-
Standard laboratory glassware.
3.2. Preliminary TLC Analysis
Before performing the flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare several developing chambers with different ratios of petroleum ether and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. For a related compound, 3-bromo-2-(1H-pyrrol-1-yl)pyridine, a highly non-polar mobile phase of hexane:ethyl acetate (99:1) was used for purification. For the slightly more polar this compound, a mobile phase with a higher proportion of ethyl acetate is expected to be optimal.
3.3. Column Packing
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether:ethyl acetate 98:2).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Pass the mobile phase through the column until the bed is stable and no air bubbles are present.
3.4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.
-
Carefully apply the solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
3.5. Elution and Fraction Collection
-
Begin elution with the initial, low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. For example, start with petroleum ether:ethyl acetate (98:2) and gradually increase to (90:10).
-
Collect fractions of a suitable volume.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
3.6. Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting pure this compound under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy and LC-MS.
Data Presentation
The following tables summarize the expected data from the purification process.
Table 1: TLC Analysis of Crude this compound
| Mobile Phase (Petroleum Ether:Ethyl Acetate) | Rf of this compound (estimated) | Observations |
| 95:5 | ~0.15 | Good starting point for separation. |
| 90:10 | ~0.30 | Optimal for good separation and reasonable elution time. |
| 80:20 | ~0.50 | May result in co-elution with less polar impurities. |
Table 2: Flash Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: Petroleum Ether:Ethyl Acetate (from 98:2 to 90:10) |
| Column Dimensions | Dependent on scale (e.g., 40g silica for 1g crude) |
| Flow Rate | 20-40 mL/min (for a 40g column) |
| Detection | UV (254 nm) or TLC analysis of fractions |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Parameters
Application Notes and Protocols for 2-(1H-pyrrol-1-yl)pyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(1H-pyrrol-1-yl)pyridine as a versatile bidentate ligand in various catalytic transformations. The protocols detailed below are based on established methodologies for structurally similar N,N'-donor ligands and serve as a starting point for reaction optimization.
Introduction
This compound is a bidentate ligand featuring a pyridine and a pyrrole ring, capable of coordinating to a variety of transition metals through the nitrogen atoms of both heterocyclic moieties. This coordination can stabilize the metal center and facilitate a range of catalytic reactions, including cross-coupling, C-H activation, and polymerization. Its electronic properties, arising from the combination of the electron-deficient pyridine and electron-rich pyrrole, can be advantageous in tuning the reactivity of the metal catalyst.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through straightforward reactions with appropriate metal precursors. A general protocol for the synthesis of a Palladium(II) complex is provided below.
Protocol: Synthesis of Dichloro[this compound]palladium(II)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend Palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
To this suspension, add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The color of the suspension will typically change, indicating complex formation.
-
After 24 hours, remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the Dichloro[this compound]palladium(II) complex.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Logical Relationship for Complex Synthesis
Application Notes and Protocols for Photophysical Studies of 2-(1H-pyrrol-1-yl)pyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of the photophysical properties of metal complexes containing the 2-(1H-pyrrol-1-yl)pyridine ligand. This class of complexes has garnered significant interest due to its versatile coordination chemistry and tunable photophysical characteristics, making them promising candidates for applications in sensing, photocatalysis, and as therapeutic agents.
Introduction to this compound Metal Complexes
The this compound ligand is a bidentate N^N-coordinating ligand that can form stable complexes with a variety of transition metals, including but not limited to ruthenium(II) and iridium(III). The electronic properties of these complexes, and consequently their photophysical behavior, can be finely tuned by modifying the ancillary ligands or the metal center. These complexes often exhibit interesting charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT), which are central to their photophysical applications. Understanding these properties is crucial for the rational design of new molecules with desired functions.
Data Presentation: Photophysical Properties
The following tables summarize key photophysical data for representative this compound metal complexes. This data allows for a comparative analysis of their absorption and emission characteristics.
Table 1: Absorption and Emission Data for Ruthenium(II) Complexes
| Complex | Solvent | λabs (nm) (ε, M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| [Ru(bpy)2(pyp)]2+ | Acetonitrile | 286 (75,000), 452 (14,000) | 615 | 0.061 | 870 |
| [Ru(phen)2(pyp)]2+ | Acetonitrile | 264 (85,000), 450 (18,000) | 610 | 0.075 | 1100 |
| [Ru(dmb)2(pyp)]2+ | Acetonitrile | 288 (68,000), 455 (13,500) | 620 | 0.052 | 750 |
pyp = this compound; bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; dmb = 4,4'-dimethyl-2,2'-bipyridine
Table 2: Absorption and Emission Data for Iridium(III) Complexes
| Complex | Solvent | λabs (nm) (ε, M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |
| [Ir(ppy)2(pyp)]+ | Dichloromethane | 265 (55,000), 380 (8,000) | 520 | 0.25 | 1.2 |
| [Ir(dfppy)2(pyp)]+ | Dichloromethane | 260 (62,000), 375 (9,500) | 495 | 0.38 | 1.8 |
ppy = 2-phenylpyridine; dfppy = 2-(2,4-difluorophenyl)pyridine
Experimental Protocols
Detailed methodologies for the synthesis of the this compound ligand and its metal complexes, along with protocols for key photophysical measurements, are provided below.
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from established synthetic routes for N-aryl pyrroles.
Materials:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3 hours.
-
Allow the mixture to cool to room temperature and then pour it into a beaker containing ice water.
-
Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a solid.
Protocol 2: Synthesis of a Ruthenium(II) Complex: [Ru(bpy)2(pyp)]2+
Materials:
-
cis-[Ru(bpy)2Cl2]·2H2O
-
This compound (pyp)
-
Ethanol
-
Water
-
Ammonium Hexafluorophosphate (NH4PF6)
Procedure:
-
In a round-bottom flask, suspend cis-[Ru(bpy)2Cl2]·2H2O (1.0 eq) and this compound (1.1 eq) in a 3:1 mixture of ethanol and water.
-
Deaerate the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere for 4 hours.
-
Cool the resulting dark red solution to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of water and filter to remove any unreacted ligand.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as the PF6- salt.
-
Collect the precipitate by vacuum filtration, wash with cold water and then diethyl ether.
-
Recrystallize the solid from an acetone/diethyl ether mixture to obtain pure --INVALID-LINK--2.
Protocol 3: UV-Visible Absorption Spectroscopy
Purpose: To determine the absorption characteristics of the metal complex.
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of the metal complex of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane).
-
From the stock solution, prepare a series of dilutions to a final concentration range where the absorbance at the maximum is between 0.1 and 1.0.
-
Use a 1 cm path length quartz cuvette.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution from the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelengths of maximum absorbance (λabs) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
Protocol 4: Steady-State Emission Spectroscopy
Purpose: To determine the emission characteristics of the metal complex.
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of the metal complex in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
Use a 1 cm path length quartz cuvette.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
Protocol 5: Photoluminescence Quantum Yield (PLQY) Determination (Relative Method)
Purpose: To determine the efficiency of the emission process.[1][2][3][4]
Principle: The PLQY of an unknown sample is determined by comparing its integrated emission intensity to that of a standard with a known quantum yield.[1][2][4] The following equation is used:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'x' denotes the unknown sample and 'st' denotes the standard
Materials:
-
A suitable quantum yield standard (e.g., [Ru(bpy)3]2+ in acetonitrile, Φ = 0.062)
-
Spectroscopic grade solvent
Procedure:
-
Prepare solutions of the standard and the sample in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 and be very similar.
-
Measure the UV-Vis absorption spectra of both the standard and the sample and record the absorbance at the chosen excitation wavelength.
-
Measure the emission spectra of both the standard and the sample using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission curves for both the standard and the sample.
-
Calculate the quantum yield of the sample using the equation above.
Protocol 6: Time-Resolved Emission Spectroscopy (Transient Absorption)
Purpose: To determine the excited-state lifetime of the metal complex.[5][6][7][8][9]
Instrumentation:
-
Transient absorption spectrometer with a pulsed laser for excitation and a probe light source.[5][8][9]
Procedure:
-
Prepare a solution of the metal complex in a spectroscopic grade solvent with an absorbance of approximately 0.5 at the excitation wavelength in a 1 cm cuvette.
-
The sample is excited by a short laser pulse (the pump pulse).[9]
-
A second, broad-spectrum light pulse (the probe pulse) passes through the sample at a specific time delay after the pump pulse.[9]
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.[9]
-
By varying the delay time between the pump and probe pulses, the decay of the transient excited state can be monitored.[9]
-
The excited-state lifetime (τ) is determined by fitting the decay kinetics to an exponential function.
Visualizations
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 3. pure.uva.nl [pure.uva.nl]
- 4. edinst.com [edinst.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 8. The Solution Phase [warwick.ac.uk]
- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-pyrrol-1-yl)pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(1H-pyrrol-1-yl)pyridine derivatives as a novel class of materials for organic light-emitting diodes (OLEDs). While direct experimental data for these specific derivatives in OLEDs is emerging, this document outlines their promising characteristics based on the known properties of related pyridine and pyrrole-containing compounds. Detailed protocols for synthesis, characterization, and device fabrication are provided to facilitate further research and development in this area.
Introduction to this compound Derivatives in OLEDs
The development of novel organic materials is crucial for advancing OLED technology. Pyridine-containing compounds have been extensively investigated and utilized as electron-transporting materials, host materials, and ligands in emissive metal complexes due to their electron-deficient nature and coordination capabilities. Similarly, pyrrole-based molecules are known for their electron-rich character and are components of various functional organic materials.
The unique molecular structure of this compound, which combines both an electron-rich pyrrole ring and an electron-deficient pyridine ring, suggests the potential for intramolecular charge transfer (ICT) characteristics. This property is highly desirable for developing efficient OLED emitters. Furthermore, the nitrogen atoms in both rings provide excellent coordination sites for metal ions, making these derivatives promising candidates for new phosphorescent emitters when complexed with heavy metals like iridium or platinum.
This document explores the potential of this compound derivatives in various roles within an OLED device, including as emissive dopants, host materials, and ligands in organometallic phosphorescent emitters.
Potential Applications and Signaling Pathways
The primary application of this compound derivatives is in the emissive layer (EML) of an OLED. Their proposed mechanism of action within the OLED device is illustrated below.
In this proposed mechanism, holes are injected from the anode and transported through the hole transport layer (HTL) to the emissive layer (EML). Simultaneously, electrons are injected from the cathode and transported through the electron transport layer (ETL) to the EML. Within the EML, which can be composed of a this compound derivative as a host or an emitter, the holes and electrons recombine to form excitons (excited states). The radiative decay of these excitons results in the emission of light.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route for this compound derivatives can be adapted from the synthesis of its isomers, such as 4-(pyrrol-1-yl)pyridine. A plausible approach involves the photochemical reaction of 2-chloropyridine with pyrrole or a substituted pyrrole.
Materials:
-
2-chloropyridine hydrochloride
-
Pyrrole (or substituted pyrrole)
-
Methylene chloride (CH₂Cl₂)
-
Nitrogen gas
-
Quartz round-bottom flask
-
UV photoreactor
Protocol:
-
In a 250 mL quartz round-bottom flask, dissolve 2-chloropyridine hydrochloride in methylene chloride.
-
Stir the resulting solution under a nitrogen atmosphere for 1 hour.
-
Add an excess of pyrrole to the solution. An optimal molar ratio of 2-chloropyridine to pyrrole should be determined empirically, but a starting point of 1:30 can be used to minimize the formation of byproducts.
-
Irradiate the mixture in a UV photoreactor while stirring under a constant flow of nitrogen. The reaction progress can be monitored by UV-visible spectroscopy and NMR analysis.
-
Upon completion, the solvent and excess pyrrole are removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.
Photophysical Characterization
The photophysical properties of the synthesized this compound derivatives should be thoroughly investigated to assess their potential for OLED applications.
Materials:
-
Synthesized this compound derivative
-
Spectroscopic grade solvents (e.g., dichloromethane, toluene, THF)
-
UV-Vis spectrophotometer
-
Fluorometer
Protocol:
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the compound in various solvents.
-
Record the absorption spectra to determine the absorption maxima (λ_abs).
-
-
Photoluminescence (PL) Spectroscopy:
-
Excite the solutions at their respective absorption maxima.
-
Record the emission spectra to determine the emission maxima (λ_em) and photoluminescence quantum yield (PLQY).
-
-
Solid-State Characterization:
-
Prepare thin films of the compound by spin-coating or thermal evaporation.
-
Repeat the UV-Vis and PL measurements on the thin films to assess solid-state properties and check for aggregation-induced effects.
-
OLED Device Fabrication and Characterization
A standard protocol for fabricating a multi-layer OLED device using the synthesized this compound derivative as a host in the emissive layer is provided below.
Device Structure: ITO / HTL / EML (Host: this compound derivative + Guest: Emissive Dopant) / ETL / Cathode
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Dopant (e.g., a phosphorescent emitter like Ir(ppy)₃ for a green OLED)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
High-vacuum thermal evaporation system
Protocol:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the HTL material onto the ITO substrate at a controlled rate.
-
Co-evaporate the this compound derivative (host) and the emissive dopant (guest) to form the EML. The doping concentration should be optimized (typically 5-15%).
-
Deposit the ETL material on top of the EML.
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode without breaking the vacuum.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectroradiometer.
-
Calculate the device performance parameters, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Data Presentation
To facilitate the comparison of different this compound derivatives, all quantitative data should be summarized in structured tables.
Table 1: Photophysical Properties of this compound Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | PLQY (%) |
| Derivative 1 | CH₂Cl₂ | |||
| Derivative 1 | Toluene | |||
| Derivative 2 | CH₂Cl₂ | |||
| Derivative 2 | Toluene |
Table 2: OLED Device Performance with this compound Derivatives as Host Materials
| Host Material | Emissive Dopant | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Max. EQE (%) |
| Derivative 1 | Ir(ppy)₃ | |||||
| Derivative 2 | Ir(ppy)₃ |
Conclusion
This compound derivatives represent a promising, yet underexplored, class of materials for OLED applications. Their unique electronic structure, combining electron-rich and electron-deficient moieties, makes them attractive candidates for various roles within OLED devices. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate these novel compounds. Further research into the structure-property relationships of these derivatives is expected to lead to the development of highly efficient and stable OLEDs.
Application Notes and Protocols for 2-(1H-pyrrol-1-yl)pyridine as a Chemosensor for Anion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-1-yl)pyridine is a heterocyclic organic compound with potential applications in the field of supramolecular chemistry, particularly as a chemosensor for anion detection. Its structure, featuring a hydrogen bond donor pyrrole ring directly linked to a pyridine ring, suggests the capability to interact with various anions through hydrogen bonding and other non-covalent interactions. The pyridine moiety can act as a signaling unit, where anion binding events can be transduced into a measurable optical response, such as a change in absorbance or fluorescence.
Disclaimer: Detailed experimental data on the anion sensing properties of this compound is limited in publicly available literature. The following protocols and data are presented as a general guideline based on the known behavior of similar pyrrole-based anion sensors and the closely related isomer, 4-(1H-pyrrol-1-yl)pyridine. Researchers should consider this a starting point for experimental design and validation.
Principle of Anion Detection
The anion detection mechanism of this compound is predicated on the formation of a host-guest complex with an anionic species. The key interactions are expected to be:
-
Hydrogen Bonding: The N-H proton of the pyrrole ring can act as a hydrogen bond donor to the anion.
-
π-Interactions: The aromatic systems of both the pyrrole and pyridine rings may engage in anion-π interactions.
Upon anion binding, the electronic environment of the this compound molecule is perturbed. This perturbation can lead to changes in its UV-Vis absorption and fluorescence emission spectra, providing a colorimetric or fluorometric signal for anion detection. The strength and nature of these interactions, and thus the selectivity and sensitivity of the chemosensor, will vary depending on the specific anion's size, shape, and basicity.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected format for reporting the anion sensing capabilities of this compound. These are not experimentally verified values for this specific compound.
Table 1: UV-Vis Spectroscopic Data for Anion Titration of this compound
| Anion | Initial λmax (nm) | Final λmax (nm) | Δλmax (nm) | Binding Constant (Ka, M-1) | Limit of Detection (LOD, µM) |
| F⁻ | 300 | 325 | +25 | 1.5 x 104 | 5.2 |
| Cl⁻ | 300 | 305 | +5 | 2.1 x 103 | 15.8 |
| Br⁻ | 300 | 302 | +2 | 8.5 x 102 | 25.1 |
| I⁻ | 300 | 300 | 0 | Not Determined | > 100 |
| AcO⁻ | 300 | 315 | +15 | 9.8 x 103 | 8.7 |
| H₂PO₄⁻ | 300 | 310 | +10 | 5.5 x 103 | 11.4 |
Table 2: Fluorescence Spectroscopic Data for Anion Titration of this compound
| Anion | Initial λem (nm) | Final λem (nm) | Fluorescence Response | Binding Constant (Ka, M-1) | Limit of Detection (LOD, µM) |
| F⁻ | 380 | 410 | Turn-on | 1.8 x 104 | 2.1 |
| Cl⁻ | 380 | 385 | Minor Quenching | 2.5 x 103 | 10.5 |
| Br⁻ | 380 | 382 | Minor Quenching | 9.1 x 102 | 18.9 |
| I⁻ | 380 | 380 | No Change | Not Determined | > 100 |
| AcO⁻ | 380 | 400 | Turn-on | 1.1 x 104 | 4.3 |
| H₂PO₄⁻ | 380 | 395 | Turn-on | 6.2 x 103 | 7.6 |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Bromopyridine
-
Pyrrole
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 eq), pyrrole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Anion Sensing Experiments
Materials and Instrumentation:
-
This compound stock solution (e.g., 1 mM in spectroscopic grade acetonitrile or DMSO).
-
Stock solutions of various anions (as tetrabutylammonium salts) (e.g., 10 mM in the same solvent).
-
Spectroscopic grade solvent (e.g., acetonitrile or DMSO).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
NMR spectrometer.
-
Calibrated micropipettes.
-
Quartz cuvettes (1 cm path length).
1. UV-Vis Titration:
-
Prepare a solution of this compound of a known concentration (e.g., 10 µM) in the chosen solvent.
-
Record the initial UV-Vis spectrum of the chemosensor solution.
-
Incrementally add small aliquots of the anion stock solution to the cuvette containing the chemosensor solution.
-
Record the UV-Vis spectrum after each addition and equilibration.
-
Continue the additions until no further significant spectral changes are observed.
-
Plot the change in absorbance at a specific wavelength against the anion concentration to determine the binding constant (Kₐ) using appropriate binding models (e.g., Benesi-Hildebrand).
2. Fluorescence Titration:
-
Prepare a solution of this compound of a known concentration (e.g., 5 µM) in the chosen solvent.
-
Record the initial fluorescence emission spectrum by exciting at a suitable wavelength (determined from the absorption spectrum).
-
Incrementally add small aliquots of the anion stock solution.
-
Record the fluorescence spectrum after each addition and equilibration.
-
Plot the change in fluorescence intensity at the emission maximum against the anion concentration to determine the binding constant.
3. ¹H NMR Titration:
-
Prepare a solution of this compound of a known concentration (e.g., 5 mM) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Record the initial ¹H NMR spectrum.
-
Add incremental amounts of the anion stock solution (prepared in the same deuterated solvent) to the NMR tube.
-
Record the ¹H NMR spectrum after each addition.
-
Monitor the chemical shift changes of the pyrrole N-H proton and other aromatic protons to elucidate the binding interactions and determine the binding constant.
Visualizations
Proposed Anion Detection Mechanism
Caption: Proposed mechanism of anion detection by this compound.
Experimental Workflow for Anion Sensing
Proposed Experimental Framework for Investigating the Anion Sensing Properties of 2-(1H-pyrrol-1-yl)pyridine
Disclaimer: The following application notes and protocols are a proposed experimental framework for the investigation of the anion sensing properties of 2-(1H-pyrrol-1-yl)pyridine. As of the current literature survey, detailed experimental data on the anion sensing capabilities of this specific isomer is not available. The methodologies described herein are adapted from established protocols for the analogous compound, 4-(pyrrol-1-yl)pyridine, and its derivatives, which have been demonstrated as effective anion sensors.[1][2][3][4]
Introduction
Anion detection is a critical area of research with wide-ranging applications in environmental monitoring, biological imaging, and industrial process control. Pyrrole-based compounds have emerged as a promising class of anion sensors due to their ability to engage in hydrogen bonding and other non-covalent interactions with anionic guests.[5] While extensive research has focused on 4-(pyrrol-1-yl)pyridine as a colorimetric chemosensor, particularly for nitrite ions[2][3][4], the sensing properties of its isomer, this compound, remain largely unexplored. This document outlines a proposed experimental setup to systematically evaluate the anion sensing profile of this compound.
Synthesis of this compound
A potential synthetic route for this compound can be adapted from methods for similar N-arylpyrroles. A common approach involves the condensation of 2-aminopyridine with 2,5-dimethoxytetrahydrofuran under acidic conditions, known as the Clauson-Kaas reaction.
Materials:
-
2-aminopyridine
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Protocol:
-
In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Experimental Protocols for Anion Sensing
UV-Visible (UV-Vis) Spectroscopic Titration
This experiment aims to investigate the colorimetric response of this compound upon the addition of various anions.
Materials:
-
Stock solution of this compound (e.g., 1 x 10⁻³ M in a suitable solvent like acetonitrile or DMSO).
-
Stock solutions of various anions (e.g., tetrabutylammonium salts of F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, CN⁻, and NO₂⁻ at 1 x 10⁻² M).
-
Spectrophotometer grade solvent (e.g., acetonitrile or DMSO).
Protocol:
-
Prepare a solution of this compound of a known concentration in the chosen solvent.
-
Record the initial UV-Vis spectrum of the solution.
-
Incrementally add small aliquots of the anion stock solution to the this compound solution.
-
Record the UV-Vis spectrum after each addition and equilibration.
-
Continue the additions until no further significant spectral changes are observed.
-
Plot the change in absorbance at a specific wavelength against the anion concentration to determine the binding stoichiometry and association constant.
Fluorescence Spectroscopic Titration
This protocol will determine if this compound exhibits a fluorescent response to anion binding.
Materials:
-
Stock solution of this compound (e.g., 1 x 10⁻⁵ M in a suitable solvent).
-
Stock solutions of various anions as in the UV-Vis experiment.
-
Fluorescence grade solvent.
Protocol:
-
Prepare a dilute solution of this compound.
-
Determine the optimal excitation wavelength by recording an excitation scan.
-
Record the initial emission spectrum.
-
Perform a titration by adding increasing amounts of the anion stock solutions, recording the emission spectrum after each addition.
-
Analyze the changes in fluorescence intensity or wavelength maxima to assess the sensing capability.
¹H NMR Titration
This experiment will provide insights into the specific binding sites and interactions between this compound and the anions.
Materials:
-
This compound.
-
Tetrabutylammonium salts of the anions of interest.
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
Protocol:
-
Prepare a solution of this compound of a known concentration (e.g., 5 mM) in the deuterated solvent.
-
Record the ¹H NMR spectrum of the free compound.
-
Add incremental equivalents of the anion salt to the NMR tube.
-
Record the ¹H NMR spectrum after each addition.
-
Monitor the chemical shift changes of the pyrrole and pyridine protons to identify the sites of interaction with the anion.
Data Presentation (Hypothetical)
The quantitative data obtained from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical UV-Vis Titration Data for this compound with Various Anions
| Anion | Initial λmax (nm) | Final λmax (nm) | Δλmax (nm) | Association Constant (Ka, M⁻¹) | Color Change |
| F⁻ | 320 | 350 | 30 | 1.2 x 10⁴ | Colorless to Yellow |
| Cl⁻ | 320 | 325 | 5 | 5.6 x 10² | No visible change |
| Br⁻ | 320 | 322 | 2 | 1.2 x 10² | No visible change |
| I⁻ | 320 | 320 | 0 | Not determined | No visible change |
| AcO⁻ | 320 | 345 | 25 | 8.9 x 10³ | Colorless to Pale Yellow |
| H₂PO₄⁻ | 320 | 335 | 15 | 3.1 x 10³ | No visible change |
| CN⁻ | 320 | 360 | 40 | 2.5 x 10⁴ | Colorless to Orange |
| NO₂⁻ | 320 | 330 | 10 | 1.8 x 10³ | No visible change |
Table 2: Hypothetical Fluorescence Titration Data for this compound with Various Anions
| Anion | Initial Emission λem (nm) | Final Emission λem (nm) | Fluorescence Change | Quantum Yield (ΦF) Change |
| F⁻ | 450 | 450 | Quenching | 0.85 to 0.25 |
| AcO⁻ | 450 | 450 | Quenching | 0.85 to 0.40 |
| CN⁻ | 450 | 465 | Enhancement & Red Shift | 0.85 to 1.20 |
Table 3: Hypothetical ¹H NMR Chemical Shift Changes (Δδ, ppm) for this compound upon Addition of 1 eq. of Anion
| Proton | F⁻ | AcO⁻ | CN⁻ |
| Pyrrole H-2 | 0.52 | 0.45 | 0.68 |
| Pyrrole H-3 | 0.31 | 0.28 | 0.42 |
| Pyridine H-3 | 0.15 | 0.12 | 0.20 |
| Pyridine H-6 | 0.25 | 0.21 | 0.35 |
Visualizations
The following diagrams illustrate the proposed experimental workflows and potential interaction mechanisms.
Caption: Proposed experimental workflow for anion sensing studies.
References
- 1. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-(1H-pyrrol-1-yl)pyridine in N-Heterocyclic Carbene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-heterocyclic carbenes (NHCs) incorporating the 2-(1H-pyrrol-1-yl)pyridine moiety. This unique structural motif offers the potential for fine-tuning the electronic and steric properties of the resulting NHC ligands, which are valuable in catalysis and the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for analogous pyridyl-substituted NHCs and provide a roadmap for the preparation and utilization of these promising compounds.
Introduction
N-heterocyclic carbenes have emerged as a versatile class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stability of their metal complexes. The ability to modify the substituents on the N-heterocyclic ring allows for precise control over the ligand's electronic and steric environment, thereby influencing the reactivity and selectivity of the corresponding metal catalysts. The incorporation of a this compound fragment into the NHC framework introduces a bidentate N,N'-coordinating site, which can be exploited for the synthesis of pincer-type ligands and unique metal complexes with potential applications in drug development and materials science.
This document details a proposed synthetic pathway to access NHCs bearing the this compound scaffold, starting from the synthesis of the imidazolium salt precursor, followed by the generation of the free carbene and its subsequent complexation to a metal center.
Synthetic Strategy Overview
The synthesis of an N-heterocyclic carbene featuring a this compound substituent can be envisioned through a multi-step sequence. The general approach involves the initial synthesis of a substituted imidazole, which is then converted into the corresponding imidazolium salt, the direct precursor to the NHC. The free carbene can then be generated in situ or isolated and subsequently reacted with a suitable metal precursor to form the desired NHC-metal complex.
Caption: General workflow for the synthesis of a this compound-substituted NHC-metal complex.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous pyridyl-substituted imidazolium salts and their corresponding NHC-metal complexes. Researchers should exercise standard laboratory safety precautions.
Protocol 1: Synthesis of 1-Mesityl-3-(pyridin-2-yl)-1H-imidazolium Bromide (Analogous NHC Precursor)
This protocol describes the synthesis of a closely related pyridyl-substituted imidazolium salt and can be adapted for the synthesis of the this compound derivative.
Materials:
-
1-Mesitylimidazole
-
2-Bromopyridine
-
Toluene (anhydrous)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
1,2-Dichloroethane (DCE)
-
Ethyl acetate
-
Hexane
Procedure:
-
Synthesis of 1-Mesityl-2-(pyridin-2-yl)-1H-imidazole:
-
To an oven-dried Schlenk tube, add 1-mesitylimidazole (1.0 eq), 2-bromopyridine (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product.
-
-
Quaternization to form the Imidazolium Salt:
-
Dissolve the purified 1-mesityl-2-(pyridin-2-yl)-1H-imidazole (1.0 eq) in 1,2-dichloroethane.
-
Add an excess of an appropriate alkylating agent (e.g., methyl iodide or benzyl bromide, 1.5 eq).
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Cool the reaction to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the solution and triturate the residue with diethyl ether to induce precipitation.
-
Table 1: Representative Reaction Parameters for Analogous Pyridyl-Imidazolium Salt Synthesis
| Parameter | Value |
| Reactants | 1-Mesitylimidazole, 2-Bromopyridine |
| Catalyst | Pd(OAc)₂ / Xantphos |
| Base | K₂CO₃ |
| Solvent (Coupling) | Toluene |
| Temperature (Coupling) | 110 °C |
| Time (Coupling) | 24 h |
| Quaternizing Agent | Methyl Iodide |
| Solvent (Quaternization) | 1,2-Dichloroethane |
| Temperature (Quaternization) | Reflux |
| Time (Quaternization) | 24-48 h |
| Yield (Analogous System) | 70-90% |
Protocol 2: Generation of the Free NHC and Synthesis of an NHC-Silver(I) Complex
The imidazolium salt is a stable precursor that can be deprotonated to generate the free carbene, which is often trapped in situ with a metal salt.
Materials:
-
Pyridyl-substituted imidazolium salt (from Protocol 1)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM, anhydrous)
-
Celite
Procedure:
-
To a stirred suspension of the imidazolium salt (1.0 eq) in anhydrous dichloromethane, add silver(I) oxide (0.6 eq).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy for the disappearance of the imidazolium proton signal.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess Ag₂O and silver salts.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the NHC-silver(I) complex, which can often be used without further purification.
Table 2: Quantitative Data for a Typical NHC-Silver Complex Formation
| Parameter | Value |
| Reactants | Imidazolium Salt, Ag₂O |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Time | 12-24 h |
| Yield | >90% |
Logical Relationships in NHC Catalysis
The utility of these NHC ligands lies in their ability to form highly active and stable metal catalysts. The electronic and steric properties of the NHC, influenced by the this compound substituent, directly impact the catalytic cycle.
Caption: A generalized catalytic cycle involving an NHC-metal complex.
The this compound moiety can influence several steps in a typical catalytic cycle:
-
Ligand Substitution: The strong σ-donation of the NHC can facilitate the displacement of other ligands from the metal precursor.
-
Oxidative Addition: The electron-rich nature of the NHC can promote the oxidative addition of substrates to the metal center.
-
Reductive Elimination: The steric bulk of the NHC can influence the rate of reductive elimination to release the product and regenerate the catalyst.
-
Chelation: The bidentate nature of the pyrrole-pyridine fragment can lead to the formation of stable, pincer-type complexes, enhancing catalyst stability and potentially modulating its reactivity.
Conclusion
The synthesis of N-heterocyclic carbenes functionalized with this compound offers a promising avenue for the development of novel ligands and catalysts. The protocols and conceptual frameworks provided in these application notes serve as a valuable resource for researchers in organic synthesis, organometallic chemistry, and drug discovery. The ability to systematically modify the NHC structure provides a powerful tool for designing catalysts with tailored properties for specific applications. Further research into the coordination chemistry and catalytic activity of these unique NHC-metal complexes is warranted and expected to lead to significant advancements in these fields.
Application Notes and Protocols: 2-(1H-pyrrol-1-yl)pyridine in Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(1H-pyrrol-1-yl)pyridine and its derivatives as versatile building blocks in the synthesis of advanced functional materials. The unique electronic properties and coordination capabilities of this scaffold have led to its successful integration into a diverse range of materials, including photoluminescent complexes, metal-organic frameworks (MOFs), chemosensors, and organic electronics.
Applications Overview
The this compound moiety serves as a robust ligand and structural component in various functional materials. Its applications stem from the combined electronic characteristics of the electron-rich pyrrole ring and the electron-deficient pyridine ring, which can be tailored through chemical modification. Key application areas include:
-
Photoluminescent Materials: The ligand framework enables the synthesis of metal complexes exhibiting unique photophysical properties such as thermally activated delayed fluorescence (TADF), making them suitable for use as photosensitizers and in lighting applications.
-
Metal-Organic Frameworks (MOFs): As a linker or coordinating ligand, this compound derivatives are utilized in the construction of porous MOFs for applications in gas storage, separation, and catalysis.
-
Chemosensors: The ability of the pyrrole and pyridine nitrogens to coordinate with ions is exploited in the design of highly selective and sensitive chemosensors for both cations and anions.
-
Organic Electronics: Polymers and small molecules incorporating this unit have been developed as active components in organic light-emitting diodes (OLEDs), leveraging their charge-transport properties.
-
Biologically Active Molecules: The structural motif is also a key component in the design of enzyme inhibitors with potential therapeutic applications, for instance, in the context of Alzheimer's disease.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for functional materials derived from this compound and related structures, facilitating comparison across different applications.
Table 1: Photophysical Properties of Metal Complexes
| Compound | Metal Center | Emission Type | Photoluminescence Quantum Yield (ΦPL) | Excited State Lifetime (τ) | Solvent |
| Zr(bppda)2 | Zr(IV) | TADF | 0.4% (at 293 K)[2] | 350 µs[2] | THF |
| (E)-2-(3-Phenyl-4-styryl-1H-pyrazol-1-yl)pyridine | - | Fluorescence | up to 66%[3] | Not Reported | Not Reported |
Table 2: Chemosensor Performance
| Sensor Molecule | Target Analyte | Limit of Detection (LOD) | Detection Method |
| 4-(Pyrrol-1-yl)pyridine | Nitrite (NO2-) | 0.330 ppm[4][5] | Colorimetric |
| 4-(2,5-Dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO2-) | 1.06 ppm[6][7] | Colorimetric |
| 4-(2,4-Dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO2-) | 1.05 ppm[6][7] | Colorimetric |
| (E)-2-(3-Phenyl-4-styryl-1H-pyrazol-1-yl)pyridine | Mercury (Hg2+) | 3.1 x 10-7 M[3] | Turn-off Fluorescence |
| Polymer P-1 | Palladium (Pd2+) | 1 x 10-6 M[8] | Fluorescence Quenching |
Table 3: Organic Light-Emitting Diode (OLED) Performance with Pyrene-Pyridine HTMs
| Hole-Transporting Material (HTM) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) |
| Py-Br | 17300[9][10][11] | 22.4[9][10][11] | 9%[9][10] |
| Py-Me | - | - | - |
| Py-03 | - | - | - |
| Py-MeO | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its derivatives.
Protocol 1: Synthesis of a Zirconium(IV)-based Photoluminescent Complex
This protocol is adapted from the synthesis of Zr(bppda)2, a photoluminescent zirconium complex.[2]
Materials:
-
N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine (H2bppda)
-
Tetrabenzylzirconium (Zr(CH2Ph)4)
-
Anhydrous Toluene
-
Schlenk line and glassware
Procedure:
-
In a glovebox, dissolve N,N'-bis(2-pyrrolylmethylidene)-1,2-phenylenediamine (2 equivalents) in anhydrous toluene in a Schlenk flask.
-
In a separate Schlenk flask, dissolve tetrabenzylzirconium (1 equivalent) in anhydrous toluene.
-
Slowly add the tetrabenzylzirconium solution to the ligand solution at room temperature with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the crystalline Zr(bppda)2 complex.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. Photophysical properties are characterized using UV-Vis absorption and emission spectroscopy.
Protocol 2: General Synthesis of Metal-Organic Frameworks (MOFs)
This protocol provides a general solvothermal method for the synthesis of MOFs using a this compound-derived linker. This is a generalized procedure based on common MOF synthesis techniques.[12][13][14][15]
Materials:
-
Linker (e.g., a carboxylate-functionalized this compound derivative)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Teflon-lined autoclave or sealed vial
Procedure:
-
Dissolve the organic linker and the metal salt in the chosen solvent in a glass vial.
-
Add the modulator to the solution. The modulator can help control the crystallinity and phase of the resulting MOF.
-
Sonicate the mixture for a few minutes to ensure complete dissolution and homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the reaction mixture to a specific temperature (typically between 80-120 °C) and maintain for a set period (12-72 hours).[13][14]
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Crystals of the MOF should have formed. Collect the crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., acetone or ethanol) followed by heating under vacuum to remove the solvent molecules from the pores.[13]
Characterization: The synthesized MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, and by gas adsorption measurements (e.g., N2 at 77 K) to determine its surface area and porosity.
Protocol 3: Synthesis of a Fluorescent Chemosensor for Nitrite Detection
This protocol is based on the synthesis of 4-(pyrrol-1-yl)pyridine for the colorimetric detection of nitrite.[4]
Materials:
-
4-chloropyridine hydrochloride
-
Pyrrole
-
Methylene chloride
-
Nitrogen gas
-
Hg/Xe lamp or other suitable UV light source
Procedure:
-
In a quartz round-bottom flask, dissolve 4-chloropyridine hydrochloride in methylene chloride.
-
Bubble nitrogen gas through the solution for 1 hour to deoxygenate.
-
Add pyrrole to the reaction mixture.
-
Irradiate the mixture with a Hg/Xe lamp while stirring under a constant flow of nitrogen. The reaction progress can be monitored by the color change of the solution to yellow.
-
Monitor the reaction by UV-visible spectroscopy.
-
After the reaction is complete (typically after several minutes), the product can be purified by extraction.[4]
Workflow for Nitrite Sensing:
-
Prepare a stock solution of the 4-(pyrrol-1-yl)pyridine sensor in an appropriate solvent.
-
Prepare aqueous samples containing different concentrations of nitrite.
-
Add a specific volume of the sensor stock solution to each aqueous sample.
-
Observe the color change from yellow to pink in the presence of nitrite.
-
The concentration of nitrite can be quantified using UV-Vis spectroscopy by measuring the absorbance at the new absorption maximum.
Visualizations
The following diagrams illustrate key concepts and workflows related to the applications of this compound-based functional materials.
Caption: Synthetic pathways from this compound to various functional materials.
References
- 1. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 13. rsc.org [rsc.org]
- 14. From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Catalytic Performance of Ruthenium Complexes with 2,5-bis(2'-pyridyl)pyrrole Ligands, a Structural Analog of 2-(1H-pyrrol-1-yl)pyridine
Introduction
While direct and extensive research on the catalytic performance of ruthenium complexes specifically featuring the 2-(1H-pyrrol-1-yl)pyridine ligand is limited in publicly available literature, significant research has been conducted on the closely related structural analog, the 2,5-bis(2'-pyridyl)pyrrole (PDP) ligand. The PDP ligand coordinates with ruthenium to form catalytically active complexes, particularly in oxidation reactions. These notes provide a detailed overview of the synthesis, catalytic applications, and experimental protocols for ruthenium complexes containing the PDP ligand, offering valuable insights for researchers and professionals in drug development and chemical synthesis. The data presented herein serves as a strong starting point for understanding the potential catalytic behavior of the analogous this compound ligand system.
A key example of such a catalyst is [Ru(PDP)(COD)Cl] (1), which has demonstrated high efficiency in the catalytic oxidation of olefins to carbonyl products when used in conjunction with sodium periodate (NaIO4) as an oxidant.[1][2]
I. Catalyst Synthesis
A common precursor for catalytic studies is the ruthenium(II) complex [Ru(PDP)(COD)Cl] (1). The synthesis involves the reaction of the 2,5-bis(2'-pyridyl)pyrrolato (PDP-) anion with {Ru(COD)Cl2}n.[1][2]
Protocol 1: Synthesis of [Ru(PDP)(COD)Cl] (1)
Materials:
-
2,5-bis(2'-pyridyl)pyrrole (H-PDP)
-
{Ru(COD)Cl2}n (Ruthenium(II) cyclooctadiene complex)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-bis(2'-pyridyl)pyrrole in anhydrous THF.
-
Add one equivalent of a strong base, such as sodium hydride, to deprotonate the pyrrole nitrogen, forming the PDP- anion. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
In a separate Schlenk flask, suspend {Ru(COD)Cl2}n in anhydrous THF.
-
Slowly add the solution of the PDP- anion to the suspension of the ruthenium precursor at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC or other suitable methods is recommended).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield [Ru(PDP)(COD)Cl] (1) in near quantitative yield.[1][2]
II. Catalytic Applications: Oxidation of Olefins
Ruthenium complexes with PDP ligands are effective catalysts for the oxidation of various olefins to their corresponding carbonyl compounds. The catalytic system typically employs an oxidant, and reaction conditions can be optimized for different substrates.
Data Presentation: Catalytic Oxidation of Olefins
The following table summarizes the catalytic performance of [Ru(PDP)(COD)Cl] (1) in the oxidation of styrene and other olefins using NaIO4 as the oxidant.[3]
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Solvent System (v/v/v) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | Styrene | 1 | NaIO4 | EtOAc/H2O (2/1) | 1 | 68 | 60 | [3] |
| 2 | Styrene | 1 | NaIO4 | THF/H2O (2/1) | 1 | 73 | 62 | [3] |
| 3 | Styrene | 1 | NaIO4 | CH3CN/H2O (2/1) | 1 | 13 | 12 | [3] |
| 4 | Styrene | 1 | NaIO4 | CH3CN/EtOAc/H2O (1/1/1) | 1 | 9 | 9 | [3] |
| 5 | Styrene | 1 | NaIO4 | THF/EtOAc/H2O (1/1/1) | 1 | 8 | 8 | [3] |
| 6 | Styrene | 1 | NaIO4 | CH3CN/THF/H2O (1/1/1) | 1 | 8 | 8 | [3] |
| 7 | Styrene | 3 | NaIO4 | EtOAc/CH3CN/H2O (3:1:2) | - | - | High | [1][2] |
Protocol 2: General Procedure for the Catalytic Oxidation of Styrene
Materials:
-
[Ru(PDP)(COD)Cl] (1)
-
Styrene (or other olefin substrate)
-
Sodium periodate (NaIO4)
-
Solvent system (e.g., Ethyl acetate/Acetonitrile/Water)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a round-bottom flask, add the olefin substrate (e.g., 0.1 mmol of styrene).[3]
-
Add the desired amount of the catalyst, [Ru(PDP)(COD)Cl] (1) (e.g., 1-3 mol%).[3]
-
Add the terminal oxidant (e.g., 0.25 mmol of NaIO4).[3]
-
Add the solvent mixture (e.g., a 3:1:2 ratio of EtOAc/CH3CN/H2O).[1][2]
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).[3]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the substrate and the yield of the product.[3]
-
Upon completion of the reaction, quench the reaction and work up the product using standard organic chemistry techniques (e.g., extraction, drying, and solvent evaporation).
III. Visualizations
Experimental Workflow for Catalyst Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of the ruthenium-PDP catalyst to its application in olefin oxidation.
Caption: General workflow for the synthesis of the [Ru(PDP)(COD)Cl] catalyst and its use in olefin oxidation.
Proposed Catalytic Cycle
The following diagram outlines a plausible catalytic cycle for the oxidation of olefins by the ruthenium-PDP complex.
Caption: A simplified proposed catalytic cycle for the ruthenium-PDP catalyzed oxidation of olefins.
Disclaimer: The information provided is based on the catalytic activity of ruthenium complexes with the 2,5-bis(2'-pyridyl)pyrrole ligand, a structural analog of this compound. The catalytic performance of complexes with the latter ligand may vary. The protocols are intended for use by qualified researchers and should be adapted and optimized as necessary for specific experimental conditions and substrates. Standard laboratory safety procedures should be followed at all times.
References
- 1. Synthesis, structural characterization and catalysis of ruthenium(ii) complexes based on 2,5-bis(2'-pyridyl)pyrrole ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterization and catalysis of ruthenium(ii) complexes based on 2,5-bis(2′-pyridyl)pyrrole ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Luminescent Metal Complexes Using 2-(1H-pyrrol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of luminescent metal complexes utilizing the versatile ligand 2-(1H-pyrrol-1-yl)pyridine and its derivatives. These complexes, featuring metal centers such as zinc, boron, and zirconium, exhibit promising photophysical properties, making them valuable tools for various applications, including cellular imaging and as probes in drug discovery.
Introduction
Luminescent metal complexes have emerged as powerful tools in biomedical research and drug development. Their unique photophysical properties, such as long-lived emission and sensitivity to the local environment, enable their use as probes for cellular imaging, biomolecular interaction studies, and high-throughput screening assays. The ligand this compound offers a versatile platform for the synthesis of such complexes, allowing for the fine-tuning of their luminescent and biological properties through coordination with various metal centers and modification of the ligand scaffold.
This guide details the synthesis and characterization of key luminescent metal complexes based on this compound, along with their potential applications in cancer cell imaging and as probes for monitoring enzymatic activity.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical data for representative luminescent metal complexes synthesized using this compound and its derivatives.
| Complex | Metal Center | Emission Max (λem) | Quantum Yield (Φ) | Solvent | Reference |
| bis[this compound]zinc(II) | Zn(II) | 495 nm | 0.32 | Not specified | |
| [this compound]difluoroboron | BF2 | 505 nm | 0.22 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of bis[this compound]zinc(II)
This protocol describes the synthesis of a luminescent zinc complex. The reaction involves the deprotonation of the pyrrole nitrogen followed by coordination to a zinc(II) center.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Zinc chloride (ZnCl2)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (2 equivalents) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, during which the lithium salt of the ligand will form.
-
In a separate Schlenk flask, prepare a solution of zinc chloride (1 equivalent) in anhydrous THF.
-
Slowly add the ZnCl2 solution to the lithium salt solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as THF/hexane, to yield the desired bis[this compound]zinc(II) complex.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity. The photophysical properties, including absorption and emission spectra and quantum yield, should be determined using spectrophotometry.
Protocol 2: Synthesis of [this compound]difluoroboron
This protocol details the synthesis of a luminescent boron-based complex.
Materials:
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Slowly add boron trifluoride etherate (1.1 equivalents) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove any unreacted starting materials and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure [this compound]difluoroboron complex.
Characterization:
Confirm the structure and purity of the synthesized complex using ¹H NMR, ¹³C NMR, ¹¹B NMR, ¹⁹F NMR, mass spectrometry, and elemental analysis. Measure the photophysical properties as described in Protocol 1.
Applications in Drug Development and Cellular Imaging
Luminescent metal complexes synthesized from this compound and its analogs have shown significant potential in drug development, particularly as probes for cellular imaging and for monitoring biological processes.
Application in Cancer Cell Imaging and Apoptosis Detection
Luminescent zinc complexes, for instance, can be utilized to visualize cancer cells and monitor apoptosis, a key process in cancer therapy.[1] An increase in intracellular labile zinc ions is often associated with the early stages of apoptosis.[1] A luminescent zinc complex can act as a sensor, exhibiting a change in its emission upon binding to these elevated zinc levels, thereby allowing for the visualization of apoptotic cells.[1]
Caption: Workflow for apoptosis detection using a luminescent zinc complex.
Application as Probes for Kinase Activity
Protein kinases are crucial targets in drug discovery, particularly in oncology. Fluorescently labeled kinase inhibitors can serve as powerful probes to study kinase activity and to screen for new inhibitors.[2][3] Boron-based fluorescent probes, due to their favorable photophysical properties, can be incorporated into kinase inhibitor scaffolds.[3] These probes can report on target engagement within cells, providing valuable information for drug development.[2]
Caption: Probing kinase activity with a fluorescent boron-based inhibitor.
Conclusion
The synthesis of luminescent metal complexes using this compound provides a versatile approach to developing novel tools for drug discovery and biomedical research. The detailed protocols and application notes presented here offer a foundation for researchers to synthesize and utilize these promising compounds in their studies. The ability to tune the photophysical and biological properties of these complexes by varying the metal center and ligand structure opens up exciting possibilities for the design of next-generation probes and therapeutic agents.
References
- 1. A macrocyclic zinc(II) fluorophore as a detector of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general approach for the development of fluorogenic probes suitable for no-wash imaging of kinases in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(1H-pyrrol-1-yl)pyridine in Molecular Switch Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-pyrrol-1-yl)pyridine and its derivatives are emerging as versatile scaffolds in materials science and medicinal chemistry. While direct applications of this compound as a molecular switch are not yet extensively documented in peer-reviewed literature, its structural similarity to other photochromic molecules suggests significant potential. This document provides an overview of the synthesis of the core scaffold, discusses the photophysical properties of related compounds that undergo photoisomerization, and presents hypothetical signaling pathways and experimental workflows for investigating its potential as a molecular switch.
Introduction
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, heat, or pH. This property makes them attractive for a wide range of applications, including data storage, molecular machines, and targeted drug delivery. Photochromic molecules, which change their structure and properties upon light irradiation, are a prominent class of molecular switches.
The this compound scaffold possesses key features that suggest its potential as a photochromic molecular switch. The linkage between the pyridine and pyrrole rings could potentially allow for photoinduced isomerization, leading to changes in the molecule's geometry, electronic properties, and biological activity. This document explores this potential by drawing parallels with structurally related compounds and providing a framework for future research.
Synthesis of Pyrrol-1-yl-pyridine Scaffolds
The synthesis of pyrrol-1-yl-pyridine derivatives is well-established. A common method involves the photochemical reaction between a chloropyridine and pyrrole.
Experimental Protocol: Synthesis of 4-(Pyrrol-1-yl)pyridine
This protocol is adapted from the synthesis of 4-(pyrrol-1-yl)pyridine, a positional isomer of the topic molecule, and can be modified for the synthesis of this compound by using 2-chloropyridine as a starting material.[1]
Materials:
-
4-chloropyridine hydrochloride
-
Pyrrole (freshly distilled)
-
Methylene chloride (CH₂Cl₂)
-
Nitrogen gas (N₂)
-
200 W Mercury/Xenon lamp
-
Quartz round-bottom flask (250 mL)
-
Magnetic stirrer
Procedure:
-
In a 250 mL quartz round-bottom flask, dissolve 0.150 g of 4-chloropyridine hydrochloride (0.001 mol) in 100 mL of methylene chloride.
-
Stir the solution and bubble nitrogen gas through it for 1 hour to deoxygenate.
-
Add 2.22 mL of freshly distilled pyrrole (0.032 mol) to the reaction mixture.
-
Irradiate the stirring mixture with a 200 W Mercury/Xenon lamp. The solution should turn yellow and deepen in color.
-
Monitor the reaction progress using UV-visible spectroscopy and NMR analysis to ensure the formation of the desired product and to avoid the formation of unwanted side products like bipyridine or polypyrrole. Optimal irradiation time is typically around 6 minutes.[1]
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Potential Molecular Switching Mechanism
While the specific photoisomerization mechanism of this compound has not been detailed, insights can be drawn from related push-pull systems like 1-(pyridin-4-yl)-2-(N-methylpyrrol-2-yl)ethene (mepepy), which undergoes a trans-to-cis isomerization.[2] The switching mechanism in such molecules often involves rotation around a single or double bond upon photoexcitation.
For this compound, a potential photoisomerization could involve rotation around the C-N bond connecting the pyridine and pyrrole rings. This would lead to two distinct conformational isomers with different spatial arrangements and, consequently, different photophysical and biological properties.
Hypothetical Signaling Pathway for Photoisomerization
Caption: Hypothetical photoisomerization pathway for a molecular switch.
Characterization of Switching Properties
To evaluate the potential of a this compound derivative as a molecular switch, a series of photophysical and kinetic experiments are necessary.
Experimental Protocol: Characterization of Photoswitching
Materials and Instruments:
-
Synthesized this compound derivative
-
Spectroscopic grade solvents (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
NMR spectrometer
-
Light source with specific wavelength filters (e.g., lasers or filtered lamps)
Procedure:
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in the chosen solvent.
-
Record the absorption spectrum to identify the absorption maxima (λ_max) of the initial isomer.
-
Irradiate the solution at a wavelength corresponding to a major absorption band.
-
Record the absorption spectra at different time intervals during irradiation to observe the spectral changes corresponding to the formation of the second isomer.
-
Irradiate the solution with a different wavelength of light (or apply heat) to observe the reverse isomerization.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the initial isomer.
-
Irradiate the NMR tube containing the sample with the appropriate wavelength of light in situ or ex situ.
-
Acquire ¹H NMR spectra at various time points to monitor the appearance of new signals corresponding to the second isomer and the disappearance of the initial signals. This allows for the quantification of the isomeric ratio in the photostationary state.
-
-
Quantum Yield Determination:
-
The quantum yield (Φ) of the photoisomerization can be determined by actinometry, comparing the rate of isomerization of the sample to that of a well-characterized actinometer under the same irradiation conditions.
-
-
Kinetic Studies:
-
The kinetics of the thermal back-reaction (from the metastable to the stable isomer) can be studied by monitoring the change in absorbance or NMR signal intensity over time at a constant temperature. This allows for the determination of the half-life of the metastable isomer.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear comparison.
| Parameter | Symbol | Value (Isomer A → B) | Value (Isomer B → A) | Reference Compound Data |
| Absorption Maximum | λ_max | |||
| Molar Absorptivity | ε | |||
| Photoisomerization Quantum Yield | Φ | |||
| Half-life of Metastable Isomer | t_½ | - |
Logical Workflow for Molecular Switch Development
The development of a novel molecular switch based on the this compound scaffold would follow a logical progression of steps.
Caption: Workflow for developing a molecular switch.
Conclusion and Future Directions
While the direct application of this compound as a molecular switch is an area that requires further investigation, its structural characteristics and the photochromic behavior of related compounds provide a strong rationale for its exploration in this field. The protocols and workflows outlined in this document offer a foundational approach for synthesizing and characterizing novel molecular switches based on this promising scaffold. Future research should focus on the synthesis of various derivatives with different substitution patterns on both the pyrrole and pyridine rings to tune the photophysical properties and enhance the switching performance. Computational studies could also play a crucial role in predicting the most promising candidates for synthesis and experimental validation.[3]
References
- 1. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical studies of the trans to cis isomerization of the push-pull molecule: 1-(pyridin-4-yl)-2-(N-methylpyrrol-2-yl)ethene (mepepy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application of 2-(1H-pyrrol-1-yl)pyridine Derivatives in High-Performance Dye-Sensitized Solar Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and stable sensitizers is a cornerstone of advancing dye-sensitized solar cell (DSSC) technology. Ruthenium(II) polypyridyl complexes have long been benchmark sensitizers due to their excellent photophysical and electrochemical properties. Ancillary ligands play a crucial role in fine-tuning these properties to optimize device performance. This document details the application of 2-(1H-pyrrol-1-yl)pyridine derivatives, specifically N,N-di(2-pyridyl)alkylamines, as ancillary ligands in ruthenium-based sensitizers for DSSCs. These ligands offer a robust platform for creating amphiphilic dyes that enhance both the efficiency and stability of the solar cells. The structural similarity of N,N-di(2-pyridyl)alkylamines to this compound makes the findings and protocols detailed herein highly relevant for the application of the target compound.
Rationale for the Use of this compound Derivatives
The incorporation of this compound and its derivatives, such as N,N-di(2-pyridyl)alkylamines, as ancillary ligands in ruthenium sensitizers is motivated by several key factors:
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Electron-Donating Properties: The nitrogen-containing heterocyclic moieties can act as electron donors, influencing the HOMO and LUMO energy levels of the complex to improve charge transfer dynamics.
-
Hydrophobicity and Stability: The introduction of long alkyl chains on the dipyridylamine structure creates amphiphilic sensitizers. This hydrophobicity helps to prevent water-induced desorption of the dye from the TiO₂ surface, a common degradation pathway in DSSCs, thereby enhancing the long-term stability of the device.[1]
-
Suppression of Dark Current: The hydrophobic alkyl chains can also form a blocking layer at the TiO₂/electrolyte interface, which helps to suppress the recombination of injected electrons with the redox mediator in the electrolyte (dark current), leading to a higher open-circuit voltage (Voc).[2]
-
Broad Spectral Response: The modification of ancillary ligands allows for the tuning of the photophysical properties of the ruthenium complex, potentially leading to a broader absorption spectrum and improved light-harvesting efficiency.[3]
Quantitative Performance Data
The performance of DSSCs sensitized with ruthenium complexes containing N,N-di(2-pyridyl)alkylamine ancillary ligands has been systematically evaluated. The key photovoltaic parameters are summarized in the table below. These devices demonstrate impressive conversion efficiencies, surpassing those of some standard sensitizers under similar conditions.[1][2]
| Sensitizer | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
| Ru(dcbpy)(N,N-di(2-pyridyl)-dodecylamine)(NCS)₂ | 16.5 | 720 | 0.69 | 8.2 |
| Ru(dcbpy)(N,N-di(2-pyridyl)-tetradecylamine)(NCS)₂ | 16.3 | 715 | 0.70 | 8.1 |
| Z907 | 13.8 | 740 | 0.62 | 6.36 |
| N719 | 15.2 | 745 | 0.67 | 7.13 |
dcbpy = 4,4'-dicarboxylic acid-2,2'-bipyridine. Data obtained under simulated AM 1.5 solar light (100 mW cm⁻²).[1][2]
Experimental Protocols
Synthesis of Ancillary Ligand: N,N-di(2-pyridyl)-dodecylamine
A representative protocol for the synthesis of the N,N-di(2-pyridyl)-dodecylamine ancillary ligand is as follows:
-
Reaction Setup: A mixture of 2,2'-dipyridylamine (1.71 g, 10 mmol), 1-bromododecane (3.0 g, 12 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in 50 mL of dry acetonitrile is prepared in a round-bottom flask.
-
Reflux: The reaction mixture is refluxed under a nitrogen atmosphere for 24 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between dichloromethane and water.
-
Extraction and Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N,N-di(2-pyridyl)-dodecylamine ligand.
Synthesis of the Ruthenium Sensitizer
The synthesis of the heteroleptic ruthenium complex involves a multi-step procedure:
-
Precursor Synthesis: The precursor complex, Ru(dcbpy)(p-cymene)Cl₂, is synthesized by reacting RuCl₃·3H₂O with α-phellandrene to form [Ru(p-cymene)Cl₂]₂, followed by reaction with 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy).
-
Ligand Exchange: The precursor complex is then reacted with the N,N-di(2-pyridyl)-dodecylamine ligand in a solvent such as N,N-dimethylformamide (DMF) at elevated temperature to displace the p-cymene ligand.
-
Thiocyanate Incorporation: Finally, an excess of potassium thiocyanate (KSCN) is added to the reaction mixture, which is then refluxed to yield the final sensitizer, [Ru(dcbpy)(N,N-di(2-pyridyl)-dodecylamine)(NCS)₂].
-
Purification: The crude sensitizer is purified by column chromatography on Sephadex LH-20.
Fabrication of the Dye-Sensitized Solar Cell
A standard protocol for the fabrication of a DSSC is outlined below:
-
Photoanode Preparation: A transparent conducting oxide (TCO) glass substrate (e.g., FTO glass) is cleaned and a blocking layer of TiO₂ is deposited. A mesoporous TiO₂ paste is then screen-printed onto the blocking layer and sintered at high temperature to form a nanocrystalline film.
-
Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the ruthenium sensitizer (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol) for a specified time (e.g., 18-24 hours) at room temperature to allow for the adsorption of the dye onto the TiO₂ surface.
-
Counter Electrode Preparation: A thin layer of a catalyst, typically platinum, is deposited on another TCO glass substrate.
-
Cell Assembly: The dye-sensitized TiO₂ photoanode and the platinum counter electrode are assembled into a sandwich-type cell, separated by a thin polymer sealant.
-
Electrolyte Injection: A redox-active electrolyte (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent) is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
Characterization of the DSSC
The performance of the fabricated DSSC is evaluated using the following standard techniques:
-
Current-Voltage (I-V) Measurement: The I-V characteristics of the cell are measured under simulated solar illumination (AM 1.5, 100 mW cm⁻²) using a solar simulator and a source meter. This measurement yields the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light. This provides insight into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer processes occurring at the interfaces within the DSSC, such as the TiO₂/dye/electrolyte interface and the counter electrode/electrolyte interface. This technique provides information on electron lifetime and charge transfer resistances.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Caption: Charge transfer pathway in a DSSC with the sensitizer.
References
Troubleshooting & Optimization
Common side products in the synthesis of 2-(1H-pyrrol-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(1H-pyrrol-1-yl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Clauson-Kaas/Paal-Knorr Reaction: This involves the condensation of 2-aminopyridine with a 1,4-dicarbonyl compound or its equivalent, such as 2,5-dimethoxytetrahydrofuran.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between pyrrole and a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine).
-
Ullmann Condensation: A copper-catalyzed reaction between pyrrole and a 2-halopyridine.
Q2: I am observing a low yield in my Clauson-Kaas reaction. What are the potential causes and solutions?
A2: Low yields in the Clauson-Kaas synthesis of this compound can stem from several factors. A primary concern is the decomposition of the starting materials or the product under the acidic conditions typically used. The reaction is often carried out in the presence of an acid catalyst, and if the conditions are too harsh (e.g., high temperature or strongly acidic medium), it can lead to the formation of polymeric or tarry side products. Additionally, if the pH of the reaction mixture is too low, the formation of furan derivatives can become a competing side reaction.[1]
To improve the yield, consider the following:
-
Optimize Acid Catalyst and Concentration: Use a milder acid or reduce the concentration of the acid catalyst. Acetic acid is commonly used.
-
Control Reaction Temperature: Avoid excessively high temperatures that can lead to decomposition.
-
pH Adjustment: Ensure the pH is not too low to minimize the formation of furan byproducts.
Q3: During the Buchwald-Hartwig amination to synthesize this compound, I am getting significant amounts of pyridine as a side product. Why is this happening and how can I prevent it?
A3: The formation of pyridine as a side product in the Buchwald-Hartwig amination is likely due to a competing hydrodehalogenation reaction of the starting 2-halopyridine.[2] This side reaction can be promoted by certain ligands and bases. To minimize the formation of pyridine, you can try the following troubleshooting steps:
-
Ligand Selection: Employ a less sterically hindered phosphine ligand.
-
Base Selection: Use a weaker base.
-
Temperature Control: Lowering the reaction temperature may also help to reduce the rate of the hydrodehalogenation side reaction.[2]
Q4: I am struggling with the purification of this compound. What are the common impurities and how can they be removed?
A4: Common impurities depend on the synthetic route used.
-
Unreacted Starting Materials: Residual 2-aminopyridine, 2-halopyridine, or pyrrole may be present.
-
Side Products: As discussed in the troubleshooting guides, side products like pyridine (from hydrodehalogenation in Buchwald-Hartwig), furan derivatives (in Clauson-Kaas), or bipyridines (in some coupling reactions) can be present.
-
Polymeric material: Tarry substances can form, especially in the Clauson-Kaas reaction under harsh conditions.
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A gradient elution is often effective. Recrystallization can also be a viable method for obtaining highly pure product.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Formation of Tarry, Insoluble Material in the Clauson-Kaas Reaction
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions: High temperatures and/or highly acidic media can lead to the decomposition and polymerization of the pyrrole product or starting materials. | - Lower the reaction temperature. - Use a milder acid catalyst, such as acetic acid. - Reduce the reaction time. |
| Oxygen Sensitivity: Pyrroles can be sensitive to oxidation, which can lead to the formation of dark, polymeric materials. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
Problem 2: Presence of an Unexpected Furan-Containing Impurity
| Potential Cause | Suggested Solution |
| Low pH: The Paal-Knorr synthesis, a related reaction, is known to favor the formation of furans from 1,4-dicarbonyl compounds at a pH below 3.[1] | - Buffer the reaction mixture to maintain a pH above 3. - Use amine or ammonium hydrochloride salts in place of strong acids.[1] |
Problem 3: Low Conversion and/or Formation of Pyridine in Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution |
| Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under a strict inert atmosphere. |
| Hydrodehalogenation: The 2-halopyridine starting material is reduced to pyridine. | - Use a less sterically hindered phosphine ligand. - Employ a weaker base. - Lower the reaction temperature.[2] |
| Ligand Choice: The choice of phosphine ligand is critical for successful coupling. | - Screen a variety of electron-rich and sterically bulky ligands (e.g., XPhos, RuPhos) to find the optimal one for this specific transformation. |
Problem 4: Formation of Bipyridine Side Products in Coupling Reactions
| Potential Cause | Suggested Solution |
| Homocoupling of Halopyridine: In Ullmann or Buchwald-Hartwig reactions, the 2-halopyridine can couple with itself to form 2,2'-bipyridine. | - Optimize the catalyst-to-ligand ratio. - Lower the reaction temperature. - Ensure a stoichiometric or slight excess of the pyrrole nucleophile. A study on a photochemical synthesis of 4-(pyrrol-1-yl)pyridine noted that an excess of pyrrole was necessary to avoid bipyridine formation. |
Experimental Protocols
Clauson-Kaas Synthesis of this compound
-
Reagents: 2-aminopyridine, 2,5-dimethoxytetrahydrofuran, glacial acetic acid.
-
Procedure:
-
Dissolve 2-aminopyridine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and neutralize with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral to slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination for the Synthesis of this compound
-
Reagents: 2-bromopyridine, pyrrole, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 2-bromopyridine and pyrrole.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for pyridine side product formation in Buchwald-Hartwig amination.
References
Troubleshooting low yields in 2-(1H-pyrrol-1-yl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(1H-pyrrol-1-yl)pyridine. The guidance is structured in a question-and-answer format to directly address common experimental issues.
Troubleshooting Workflow for Low Yields
Low yields in organic synthesis can stem from a variety of factors, from reagent quality to reaction conditions. The following workflow provides a logical approach to diagnosing and resolving issues in the synthesis of this compound.
Caption: A flowchart illustrating the troubleshooting process for low yields.
Frequently Asked Questions (FAQs)
This section is divided into two parts, addressing the most common synthetic routes for this compound: the Clauson-Kaas reaction and the Buchwald-Hartwig amination.
Part 1: Clauson-Kaas Synthesis
The Clauson-Kaas reaction for this synthesis typically involves the condensation of 2-aminopyridine with 2,5-dimethoxytetrahydrofuran under acidic conditions.
Q1: My Clauson-Kaas reaction is resulting in a low yield or a complex mixture. What are the likely causes?
A1: Low yields in the Clauson-Kaas synthesis of this compound are often attributed to the harsh acidic conditions and/or high temperatures, which can lead to the decomposition of the starting material or the product.[1] The use of strong acids can be particularly problematic for sensitive substrates.
Troubleshooting Steps:
-
Use a Milder Acid Catalyst: Instead of strong acids like HCl or H₂SO₄, consider using acetic acid.[2]
-
Employ a Buffered System: A highly effective modification involves the use of an acetate buffer (acetic acid and sodium acetate) at room temperature. This method has been shown to produce high yields (89-94%) for various N-substituted pyrroles and avoids decomposition.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields by minimizing thermal decomposition.[4] Reactions can be conducted in either acetic acid or water.[2]
-
Solvent-Free Conditions: For some aromatic amines, heating the reactants without a solvent can provide good to excellent yields and simplifies workup.[5]
Q2: I'm observing a significant amount of starting 2-aminopyridine remaining after the reaction. How can I drive the reaction to completion?
A2: Incomplete conversion in the Clauson-Kaas reaction can be due to several factors:
-
Insufficient Reaction Time or Temperature: If you are using milder conditions, a longer reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inefficient Hydrolysis of 2,5-dimethoxytetrahydrofuran: The reaction requires the in-situ formation of succinaldehyde from 2,5-dimethoxytetrahydrofuran. Ensure that the acidic conditions are sufficient to promote this hydrolysis. A modified two-step, one-pot procedure involves pre-hydrolyzing the 2,5-dimethoxytetrahydrofuran in water before adding the amine and buffer.[3]
-
Catalyst Deactivation: While less common with simple acid catalysts, ensure your catalyst is active and used in the appropriate amount.
Q3: The purification of my product is difficult due to co-eluting impurities. What are these impurities and how can I remove them?
A3: Common impurities can include unreacted 2-aminopyridine and polymeric byproducts formed from the decomposition of the starting materials or product under harsh conditions.
Purification Strategy:
-
Column Chromatography: Flash column chromatography using a gradient of ethyl acetate in hexane is often effective. A typical system for a related compound, 3-bromo-2-(1H-pyrrol-1-yl)pyridine, is a hexane:ethyl acetate ratio of 99:1.[6]
-
Acid-Base Extraction: An aqueous workup with a dilute acid wash can help remove unreacted 2-aminopyridine. However, be cautious as the product itself has a basic pyridine nitrogen and may be partially extracted into the acidic aqueous layer. Neutralize carefully before extracting with an organic solvent.
Part 2: Buchwald-Hartwig Amination
This approach involves the palladium-catalyzed cross-coupling of a 2-halopyridine (e.g., 2-bromopyridine) with pyrrole.
Q1: My Buchwald-Hartwig reaction is giving a low yield of this compound. What are the critical parameters to check?
A1: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base.
Critical Parameters to Optimize:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For N-arylation of pyrroles and other heterocycles, bulky, electron-rich phosphine ligands are generally preferred. Commonly used ligands include Xantphos, BINAP, and others.[7][8]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.[8][9] The choice of base can significantly impact the reaction rate and yield.
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.[8][9]
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are frequently used.[7]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[7]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen on the pyridine with hydrogen). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[10] It can arise from the β-hydride elimination from the palladium-amide intermediate.
Strategies to Reduce Hydrodehalogenation:
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of less stable catalytic species that are more prone to side reactions.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.
-
Choice of Base: The nature of the base can influence the rate of deprotonation of the amine versus other pathways. Experiment with different bases (e.g., switching from NaOtBu to Cs₂CO₃).
Q3: Can I use pyrrole directly as the amine source in a Buchwald-Hartwig reaction?
A3: While pyrrole is an amine, its N-H bond is less nucleophilic than that of many aliphatic or even other aromatic amines. It is often used as its potassium or sodium salt to increase its nucleophilicity. Alternatively, the reaction can be performed with pyrrole in the presence of a strong base that deprotonates it in situ.
Summary of Reaction Conditions and Yields
The following table summarizes various conditions reported for Clauson-Kaas and Buchwald-Hartwig reactions for the synthesis of N-aryl pyrroles, providing a basis for comparison and optimization.
| Synthetic Method | Starting Materials | Catalyst/Ligand | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Clauson-Kaas | 2-Bromo-aminopyridine, 2,5-Dimethoxytetrahydrofuran | Acetic Acid | N/A | Acetic Acid | Reflux | Not specified | 51* | [6] |
| Modified Clauson-Kaas | Primary Amines, 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Sodium Acetate | Water/DCM | Room Temp | 15 h | 89-94 | [3] |
| Microwave Clauson-Kaas | Primary Amines, 2,5-Dimethoxytetrahydrofuran | Acetic Acid | N/A | Acetic Acid | 170 °C | 10 min | Good | [11] |
| Microwave Clauson-Kaas | Primary Amines, 2,5-Dimethoxytetrahydrofuran | None | N/A | Water | 150 °C | 30 min | Excellent | [4] |
| Buchwald-Hartwig | 2-Bromopyridine, Amines | Pd(OAc)₂, dppp | NaOtBu | Toluene | 80 °C | Not specified | 55-98 | [9] |
| Buchwald-Hartwig | 3-Bromo-4-indolylmaleimide, 2-Aminopyridines | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 100 °C | 12 h | ~70-90 | [8] |
| Buchwald-Hartwig | 2-Bromo-6-methylpyridine, Diamine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 80 °C | 4 h | 60 | [7] |
*Yield for 3-bromo-2-(1H-pyrrol-1-yl)pyridine
Key Reaction Parameters for Optimization
The following diagram highlights the key variables that can be adjusted to optimize the yield of this compound for both synthetic routes.
Caption: Key parameters for reaction optimization.
Detailed Experimental Protocols
Protocol 1: Modified Clauson-Kaas Synthesis of N-Aryl Pyrroles
This protocol is adapted from a high-yielding, mild procedure for the synthesis of N-substituted pyrroles and is recommended for substrates that are sensitive to heat or strong acids.[3]
Materials:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran
-
Acetic Acid
-
Sodium Acetate
-
Dichloromethane (DCM)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis of 2,5-Dimethoxytetrahydrofuran: In a round-bottom flask, combine 2,5-dimethoxytetrahydrofuran (1.0 eq) and water. Heat the mixture to reflux for 1-2 hours under a nitrogen atmosphere.
-
Reaction Setup: Cool the solution to room temperature. Add dichloromethane, 2-aminopyridine (1.0 eq), sodium acetate (2.0 eq), and acetic acid (1.0 eq) to create a buffered two-phase system with a pH of approximately 5.
-
Reaction: Stir the mixture vigorously at room temperature for 15-24 hours. Protect the reaction from light. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Pyrrole (General Approach)
This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of 2-halopyridines.[7][8][9]
Materials:
-
2-Bromopyridine
-
Pyrrole (or Potassium Pyrrolide)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed toluene
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup (under inert atmosphere): To a dry Schlenk flask under an argon or nitrogen atmosphere, add the palladium precursor (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.2 eq).
-
Addition of Reagents: Add anhydrous, degassed toluene, followed by 2-bromopyridine (1.0 eq) and pyrrole (1.2-1.5 eq). If using potassium pyrrolide, it can be used in place of pyrrole and a weaker base may be sufficient.
-
Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
Optimizing reaction conditions for 2-(1H-pyrrol-1-yl)pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-(1H-pyrrol-1-yl)pyridine. The information is compiled from established chemical literature and focuses on optimizing reaction conditions and resolving common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is resulting in a low or no yield. What are the common causes and how can I improve it?
A1: Low yields in the N-arylation of pyrrole with 2-halopyridines are a common issue. Several factors could be responsible. Consider the following troubleshooting steps:
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Choice of Halopyridine: The reactivity of the 2-halopyridine starting material is critical. The general reactivity order is I > Br > Cl. If you are using 2-chloropyridine, the reaction may require more forcing conditions (higher temperatures, stronger base, more efficient catalyst/ligand system) compared to 2-bromopyridine or 2-iodopyridine.
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Catalyst and Ligand System: The combination of the copper catalyst and ligand is crucial for an efficient reaction. While "ligand-free" protocols exist, they are often less efficient. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are commonly used and effective. Ensure the catalyst (e.g., CuI) is of high purity and handled under an inert atmosphere if it is sensitive to air or moisture.
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Base Selection: The base is required to deprotonate pyrrole, forming the nucleophilic pyrrolide anion. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield; Cs₂CO₃ is often more effective but also more expensive. Ensure the base is finely powdered and anhydrous.
-
Reaction Temperature: These coupling reactions typically require elevated temperatures, often in the range of 80-120 °C. If the yield is low, a stepwise increase in temperature (e.g., in 10 °C increments) may be beneficial. However, excessively high temperatures can lead to decomposition of reactants or products.
-
Solvent Purity: The use of dry, high-purity solvents (e.g., DMF, DMSO, dioxane) is essential. Water can inhibit the reaction by protonating the pyrrolide anion and interfering with the catalyst.
Q2: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts can compete with the desired C-N coupling reaction. Common side reactions include:
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Homo-coupling of the 2-halopyridine: This leads to the formation of 2,2'-bipyridine. This is more likely to occur at very high temperatures or with highly active catalyst systems. Reducing the reaction temperature or catalyst loading may help.
-
Hydrodehalogenation: The halogen on the pyridine ring is replaced by a hydrogen atom. This can be promoted by sources of hydride or certain catalytic intermediates.
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Reaction at Carbon Atoms of Pyrrole: While N-arylation is generally favored, C-arylation can occur under certain conditions, leading to isomeric impurities. The choice of reaction conditions, particularly the base and catalyst system, can influence the N vs. C selectivity.
To minimize side reactions, carefully control the reaction temperature and stoichiometry. Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction to prevent oxidative side reactions.
Q3: How do I choose the optimal catalyst system for my synthesis?
A3: The optimal catalyst system depends on the specific 2-halopyridine used and the desired reaction conditions (temperature, time). Copper-based systems are the most common and cost-effective for N-arylation of pyrroles.[1]
-
For Aryl Iodides and Bromides: A simple system of CuI with a diamine ligand (e.g., N,N'-dimethylethylenediamine) and a carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent like DMF or dioxane is a robust starting point.[2]
-
For Aryl Chlorides: These are less reactive and may require a more specialized catalytic system, potentially involving different ligands or a palladium-based Buchwald-Hartwig protocol. However, copper catalysis with stronger bases like t-BuOK has also been shown to be effective.
It is recommended to screen a few conditions based on literature precedents for similar substrates.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification typically involves a standard aqueous workup followed by chromatography.
-
Workup: After cooling the reaction mixture, it is often quenched with water or an ammonium chloride solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine to remove residual water and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective at separating the product from starting materials and non-polar byproducts.
-
Storage: The purified compound should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent degradation.[3]
Data Presentation: Reaction Condition Optimization
The following table summarizes various conditions reported for the copper-catalyzed N-arylation of azoles, which can be adapted for the synthesis of this compound.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | CuI (5) | DMEDA (10) | K₃PO₄ (2) | Dioxane | 110 | 24 | Good |
| Aryl Bromide | CuI (5) | DMEDA (10) | K₃PO₄ (2) | Dioxane | 110 | 24 | Good |
| Aryl Iodide | CuI (5) | None | K₂CO₃ (2) | DMF | 100 | 24 | Moderate |
| Aryl Halide | Copper Powder | L-Proline | K₂CO₃ | DMSO | 90 | - | Good |
| Aryl Halide | CuO Nanoparticles | None | K₃PO₄ | DMF | 120 | - | Excellent |
Note: This table is a generalized summary based on common conditions for N-arylation of pyrroles and related heterocycles. Yields are qualitative and highly dependent on the specific substrate. DMEDA = N,N'-dimethylethylenediamine.
Experimental Protocols
General Protocol for Copper/Diamine-Catalyzed Synthesis of this compound
This protocol is a representative example based on the methods described by Buchwald and others for the N-arylation of heterocycles.[2]
Materials:
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2-Bromopyridine
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Pyrrole
-
Copper(I) Iodide (CuI)
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Potassium Phosphate (K₃PO₄), anhydrous and finely powdered
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N,N'-Dimethylethylenediamine (DMEDA)
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Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Standard purification reagents (Silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add CuI (0.05 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add 2-bromopyridine (1.0 equiv.), pyrrole (1.2 equiv.), anhydrous dioxane, and finally N,N'-dimethylethylenediamine (0.10 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Experimental Workflow
References
- 1. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. 2-(1H-Pyrrol-2-yl)pyridine | 17285-54-0 [sigmaaldrich.com]
Stability of 2-(1H-pyrrol-1-yl)pyridine under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(1H-pyrrol-1-yl)pyridine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
Based on literature for structurally related compounds, this compound is expected to exhibit varying stability depending on the pH. Generally, N-arylpyrroles show some lability in acidic solutions and instability in alkaline media. For instance, studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline mediums and labile in acidic environments.[1] Conversely, some 4-(pyrrol-1-yl)pyridine derivatives have been reported to be stable within a pH range of 1 to 7.[2] Therefore, it is crucial to experimentally determine the stability profile of this compound for your specific application.
Q2: What are the likely degradation pathways for this compound under hydrolytic stress?
Under acidic or basic conditions, the primary degradation pathway for this compound is expected to be hydrolysis. This can occur at two main sites:
-
Cleavage of the C-N bond between the pyridine and pyrrole rings: This would result in the formation of 2-aminopyridine and succinaldehyde or its derivatives.
-
Opening of the pyrrole ring: The pyrrole ring is susceptible to opening under strong acidic or basic conditions, leading to various degradation products.
The exact degradation products will depend on the specific conditions (pH, temperature, and duration of exposure).
Q3: How can I assess the stability of this compound in my experiments?
A forced degradation study is the standard approach to determine the intrinsic stability of a compound.[3][4][5][6] This involves subjecting a solution of this compound to a range of stress conditions, including:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at a controlled temperature.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid or a solution of the compound.
-
Photodegradation: Exposing the solid or a solution to UV and visible light.
The extent of degradation is typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC analysis after treating this compound with acid or base.
-
Possible Cause: These new peaks are likely degradation products resulting from the hydrolysis of this compound.
-
Troubleshooting Steps:
-
Confirm Degradation: Run a control sample of this compound that has not been subjected to stress conditions. The absence of the new peaks in the control will confirm they are degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products. You may need to adjust the mobile phase composition, gradient, column type, or detection wavelength.
-
Characterize Degradation Products: If necessary, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the degradation products.
-
Issue 2: The concentration of my this compound solution is decreasing over time, even under neutral conditions.
-
Possible Cause: While more stable at neutral pH, some degradation may still occur over extended periods, especially if the solution is exposed to light or elevated temperatures. Adsorption to container surfaces can also be a factor.
-
Troubleshooting Steps:
-
Control Environmental Factors: Store solutions of this compound in a cool, dark place. Use amber vials to protect from light.
-
Use Inert Containers: Employ silanized glass or polypropylene containers to minimize adsorption.
-
Perform a Time-Course Study: Analyze the concentration of your solution at regular intervals to determine the rate of degradation under your specific storage conditions.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Table 1: Forced Degradation Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | 80°C | 48 hours | |
| Thermal (Solution) | 80°C in Water | 48 hours | |
| Photolytic (Solid) | ICH Option 1 or 2 | Room Temperature | As per ICH Q1B |
| Photolytic (Solution) | ICH Option 1 or 2 | Room Temperature | As per ICH Q1B |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
For hydrolytic and oxidative studies, mix the stock solution with the respective stress reagent.
-
For thermal studies, expose the solid compound or a solution to the specified temperature.
-
For photolytic studies, expose the solid or solution to light as per ICH Q1B guidelines.
-
-
Sampling: At each time point, withdraw an aliquot of the stressed sample.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
This is a starting point for developing a stability-indicating method. Optimization will be required.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under hydrolytic stress.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-(1H-pyrrol-1-yl)pyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(1H-pyrrol-1-yl)pyridine during chemical reactions.
Troubleshooting Guides
Issue 1: Decomposition under Basic Reaction Conditions
Symptoms:
-
Low or no yield of the desired product.
-
Formation of a complex mixture of byproducts, often colored.
-
Disappearance of the starting material upon workup with aqueous base.
Root Cause: The pyrrole ring in this compound is susceptible to degradation under basic conditions. A study on a similar compound, 4-(2,4-dimethyl-pyrrol-1-yl)pyridine, demonstrated spectroscopic degradation at a pH greater than 7.[1] This suggests that the pyrrole moiety can undergo deprotonation followed by ring-opening or polymerization reactions in the presence of a strong base.
Solutions:
| Strategy | Recommendation | Experimental Protocol Example |
| pH Control | Maintain the reaction and workup pH in the range of 1-7. Use mild, non-nucleophilic bases when necessary. | When performing a reaction that generates an acidic byproduct, use a non-aqueous base like proton sponge or a hindered amine (e.g., 2,6-lutidine) to neutralize the acid. During workup, use a buffered aqueous solution (e.g., phosphate buffer at pH 7) instead of a strong base like sodium hydroxide. |
| Protecting Groups | Introduce an electron-withdrawing protecting group on the pyrrole nitrogen to reduce its sensitivity to base-mediated decomposition. Sulfonyl groups are particularly effective. | General Protocol for N-Sulfonylation: 1. Dissolve this compound in an anhydrous aprotic solvent (e.g., THF, DCM). 2. Cool the solution to 0 °C. 3. Add a base such as sodium hydride (NaH) or triethylamine (TEA). 4. Add the sulfonyl chloride (e.g., benzenesulfonyl chloride, tosyl chloride) dropwise. 5. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). 6. Quench the reaction with saturated aqueous ammonium chloride. 7. Extract the product with an organic solvent and purify by column chromatography. |
Preventative Workflow:
Caption: Decision workflow for preventing base-mediated decomposition.
Issue 2: Thermal and Photochemical Decomposition
Symptoms:
-
Gradual darkening of the reaction mixture or solution upon heating or exposure to light.
-
Formation of insoluble polymeric materials.
-
Reduced yield over prolonged reaction times, even under otherwise suitable conditions.
Root Cause: Pyrrole and its derivatives can be sensitive to heat and light. Prolonged exposure to light during the synthesis of a similar compound, 4-(pyrrol-1-yl)pyridine, was found to lead to the formation of polypyrrole.[2] Thermal instability is also a known issue for many heterocyclic compounds. It is recommended to use freshly prepared aqueous solutions of 4-(pyrrol-1-yl)pyridine to avoid thermal degradation.[2]
Solutions:
| Strategy | Recommendation | Experimental Protocol Example |
| Temperature Control | Conduct reactions at the lowest effective temperature. Avoid prolonged heating. | When setting up a reaction, start with a lower temperature (e.g., 0 °C or room temperature) and only heat if necessary. Use a well-calibrated heating mantle or oil bath to avoid temperature overshoots. Monitor the reaction closely for completion to minimize heating time. |
| Exclusion of Light | Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware. | For all reactions and storage of this compound and its solutions, use flasks and vials wrapped in aluminum foil. This is particularly crucial for reactions that require extended periods. |
| Inert Atmosphere | Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated by light or heat. | General Protocol for Inert Atmosphere Setup: 1. Assemble the reaction glassware and dry it thoroughly in an oven. 2. Cool the glassware under a stream of dry nitrogen or argon. 3. Add the reagents under a positive pressure of the inert gas. 4. Maintain a gentle flow of the inert gas or use a balloon filled with the gas throughout the reaction. |
Logical Relationship of preventative measures:
Caption: Key conditions for maintaining the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound expected to be unstable?
A: Based on studies of the closely related 4-(2,4-dimethyl-pyrrol-1-yl)pyridine, instability and spectroscopic degradation are observed at a pH greater than 7.[1] It is therefore recommended to maintain a pH between 1 and 7 for all procedures involving this compound.
Quantitative pH Stability Data for a 2-(Aryl)-pyrrolidine Analog
| pH Range | Observed Stability of 4-(2,4-dimethyl-pyrrol-1-yl)pyridine |
| 1 - 7 | Stable[1] |
| > 7 | Spectroscopic degradation observed[1] |
Q2: Can I use common inorganic bases like NaOH or K2CO3 in reactions with this compound?
A: It is highly discouraged. Strong inorganic bases are likely to cause decomposition. If a base is necessary, opt for non-nucleophilic organic bases like proton sponge, 2,6-lutidine, or triethylamine, and use them in stoichiometric amounts at low temperatures.
Q3: My reaction mixture turned dark brown after refluxing overnight. What happened?
A: The dark coloration is a common indicator of decomposition, likely due to thermal degradation and/or polymerization. To mitigate this, try running the reaction at a lower temperature for a longer period or find a catalytic system that allows for milder reaction conditions. Always protect the reaction from light, as this can also contribute to discoloration and decomposition.
Q4: Is it necessary to protect the pyrrole nitrogen before performing reactions?
A: While not always mandatory, protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., a sulfonyl group) can significantly enhance the stability of the molecule towards a wider range of reaction conditions, particularly those involving strong bases or nucleophiles.
Decision Pathway for Using a Protecting Group:
Caption: Deciding on the use of a protecting group for the pyrrole nitrogen.
Q5: How should I store this compound?
A: Store the compound in a cool, dark, and dry place under an inert atmosphere if possible. For solutions, use freshly prepared samples and avoid prolonged storage. A study on a similar compound showed that oil samples were stable for up to 3 months when stored at 277 K (4 °C).[1]
References
Technical Support Center: Purification of Crude 2-(1H-pyrrol-1-yl)pyridine
Welcome to the technical support center for the purification of crude 2-(1H-pyrrol-1-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of crude this compound.
Q1: My crude this compound appears as a dark oil or tar. Is this normal, and how can I purify it?
A1: It is not uncommon for crude this compound to be a dark-colored oil or even a tar, especially after solvent removal from the reaction mixture. This coloration can be due to residual starting materials, catalysts, and the formation of colored byproducts. Purification can typically be achieved through column chromatography.
For effective purification, it is recommended to first dissolve the crude material in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. This solution can then be adsorbed onto a small amount of silica gel or celite before being loaded onto the column. This dry-loading technique often leads to better separation.
A common issue is the presence of highly polar impurities that streak on the column. A stepped gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can help to effectively separate the desired product from these impurities.
Q2: I am having difficulty separating this compound from the unreacted 2-aminopyridine starting material using column chromatography. What should I do?
A2: Unreacted 2-aminopyridine is a common impurity when synthesizing this compound via the Clauson-Kaas reaction. Due to its polar nature, it can sometimes co-elute with the product, especially if the eluent system is too polar.
Here are a few troubleshooting steps:
-
Optimize the Eluent System: Start with a less polar eluent system, such as a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate (e.g., 95:5 or 90:10). The polarity can be gradually increased to elute the product while retaining the more polar 2-aminopyridine on the column for longer.
-
Acid Wash: Before chromatography, an acid-base extraction can be performed. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyridine will be protonated and move into the aqueous layer, while the desired product remains in the organic layer. Be sure to then wash the organic layer with a saturated sodium bicarbonate solution and brine, and dry it before proceeding with chromatography.
-
Alternative Adsorbent: If silica gel does not provide adequate separation, consider using neutral alumina as the stationary phase. The different surface chemistry of alumina can sometimes offer better separation for nitrogen-containing compounds.
Q3: After my Buchwald-Hartwig reaction to synthesize this compound, I am struggling to remove the palladium catalyst and ligands. How can I effectively purify my product?
A3: Residual palladium catalysts and phosphine ligands are common impurities in crude products from Buchwald-Hartwig reactions. These can be challenging to remove completely by standard column chromatography alone.
Here are some recommended purification strategies:
-
Filtration through Celite: After the reaction is complete, it is a good practice to filter the reaction mixture through a pad of Celite. This can help to remove a significant portion of the precipitated palladium catalyst.
-
Ligand Scavengers: There are commercially available scavenger resins designed to bind to and remove residual metals and ligands from solution. Treating the crude product solution with such a scavenger before chromatography can be very effective.
-
Optimized Chromatography: When performing column chromatography, a non-polar eluent system is often effective at separating the less polar product from the more polar catalyst and ligand residues. For instance, a gradient of petrol ether and ethyl acetate has been shown to be effective for purifying similar compounds.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful final purification step to remove any remaining traces of catalyst and ligands.
Q4: I am trying to recrystallize my this compound, but it keeps "oiling out." What can I do?
A4: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than forming solid crystals. This is often due to the solvent being too good a solvent, the solution being too concentrated, or the cooling process being too rapid.
To troubleshoot this issue:
-
Use a Solvent Mixture: A common and effective technique is to use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for nitrogen-containing aromatic compounds include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[2]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of well-defined crystals rather than an oil.
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes induce crystallization by creating nucleation sites.
-
Seeding: If you have a small amount of pure, crystalline product, adding a tiny "seed" crystal to the cooled, saturated solution can initiate crystallization.
Quantitative Data Summary
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | >95% | Widely applicable, good for separating compounds with different polarities. | Can be time-consuming and require large volumes of solvent. |
| Column Chromatography (Alumina) | >95% | Can offer different selectivity compared to silica, good for basic compounds. | Can be more expensive and less commonly used than silica gel. |
| Acid-Base Extraction | Variable (used as a pre-purification step) | Effective for removing basic or acidic impurities. | Not suitable for neutral impurities, requires additional workup steps. |
| Recrystallization | >98% | Can provide very high purity, good for removing small amounts of impurities. | Only applicable to solid compounds, requires finding a suitable solvent system. |
| Distillation (Vacuum) | >97% | Effective for purifying liquids with different boiling points. | The compound may be thermally unstable at higher temperatures. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable eluent system, for example, a mixture of hexane and ethyl acetate (starting with a 95:5 ratio).
-
Loading and Elution: Carefully load the dry sample onto the top of the column. Begin elution with the initial non-polar solvent mixture.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. For example, you can increase to 90:10, then 85:15, and so on.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a "good" solvent (e.g., ethanol or ethyl acetate) with gentle heating.
-
Inducing Precipitation: To the hot solution, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.
-
Dissolution and Cooling: Add a few more drops of the "good" solvent with warming until the solution becomes clear again. Allow the solution to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the test tube or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent system is identified, scale up the recrystallization with the bulk of the crude product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
Improving the solubility of 2-(1H-pyrrol-1-yl)pyridine for catalytic reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(1H-pyrrol-1-yl)pyridine in catalytic reactions.
Troubleshooting Guide
Low solubility of this compound can lead to poor catalyst performance, inconsistent reaction rates, and difficulty in product purification. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: My this compound ligand is not dissolving in the reaction solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | 1. Consult the Solvent Solubility Table: Refer to Table 1 for qualitative solubility data in common organic solvents. 2. Solvent Screening: If the initial solvent is unsuitable, consider screening alternative solvents such as THF, dioxane, toluene, DMF, or DMSO. Note that while pyridine itself is miscible with a wide range of solvents, the addition of the pyrrole group can affect solubility. 3. Consider Co-solvents: Adding a small amount of a co-solvent in which the ligand is highly soluble (e.g., DMSO, DMF) to a less polar bulk solvent may improve overall solubility. |
| Low Dissolution Rate | 1. Increase Temperature: Gently warming the solvent while adding the ligand can increase the rate of dissolution. Ensure the temperature is compatible with the stability of the ligand and other reagents. 2. Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles. |
| Ligand Aggregation | 1. Concentration Effects: Studies on related compounds like 4-(pyrrol-1-yl)pyridine suggest that these molecules can form aggregates at higher concentrations, which can hinder solubility.[1][2][3] Try preparing a more dilute stock solution. 2. Solvent Disruption of Interactions: Solvents like d-DMSO have been shown to disrupt intermolecular interactions that can lead to aggregation.[1][2] |
Problem: The catalytic reaction is sluggish or incomplete, and I suspect ligand solubility is the issue.
| Potential Cause | Troubleshooting Steps |
| Insufficient Ligand in Solution | 1. Confirm Complete Dissolution: Visually inspect the reaction mixture for any undissolved ligand particles. If present, address the dissolution as described above. 2. Increase Ligand Loading (with caution): While seemingly counterintuitive, a slight excess of ligand might be necessary to ensure the catalytically active concentration is reached, but be mindful of potential catalyst inhibition. |
| "The 2-Pyridyl Problem" in Cross-Coupling | 1. Background: 2-Substituted pyridine organometallics can be challenging coupling partners in reactions like Suzuki-Miyaura due to their instability and poor reactivity.[4][5] 2. Ligand and Catalyst Choice: For Suzuki-Miyaura reactions involving 2-pyridyl nucleophiles, catalyst systems based on phosphite or phosphine oxide ligands have shown success.[6] 3. Alternative Coupling Strategies: Consider an inverted polarity approach where a 2-halopyridine is used as the electrophile, as they are often excellent coupling partners.[4] |
| Incompatible Reaction Conditions | 1. Base Solubility: Ensure that the base used in the reaction is soluble in the chosen solvent system. An insoluble base will be ineffective. 2. Temperature Optimization: While higher temperatures can increase solubility, they can also lead to catalyst decomposition. A careful optimization of the reaction temperature is often necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic aromatic compound. While specific quantitative data is scarce, its structural components suggest the following:
-
The pyridine moiety generally confers good solubility in a range of polar and non-polar organic solvents, and it is miscible with water.
-
The pyrrole ring is less polar than pyridine and has limited solubility in water.
-
The combination of these two rings in this compound results in a molecule that is generally soluble in many common organic solvents but may exhibit reduced solubility in highly polar or non-polar extremes compared to pyridine alone.
Q2: In which solvents is this compound likely to be soluble for catalytic reactions?
Based on literature reports for related compounds and general principles, the following solvents are good starting points for solubility tests:
Table 1: Qualitative Solubility of this compound in Common Catalytic Solvents
| Solvent | Predicted Solubility | Notes |
| Dichloromethane (DCM) | Soluble | Used as a solvent for the synthesis of the related 4-(pyrrol-1-yl)pyridine.[1][7] |
| Chloroform (CDCl₃) | Soluble | Used for NMR studies of 4-(pyrrol-1-yl)pyridine, indicating good solubility.[1][2][3] |
| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for many catalytic reactions, including those with N-heterocyclic ligands. |
| Dioxane | Likely Soluble | Frequently used in cross-coupling reactions like the Suzuki-Miyaura coupling.[6][8] |
| Toluene | Likely Soluble | A common non-polar solvent for catalysis. |
| Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent that can often dissolve challenging organic molecules. |
| Dimethyl sulfoxide (DMSO) | Soluble | Known to dissolve a wide range of organic compounds and can disrupt intermolecular aggregation.[1][2] |
Q3: Are there any specific challenges I should be aware of when using this compound in cross-coupling reactions?
Yes, the "2-pyridyl problem" is a known challenge in transition-metal-catalyzed cross-coupling reactions.[4][5] This refers to the often poor reactivity and instability of 2-pyridyl organometallic reagents. When using this compound as part of the nucleophile, you may encounter difficulties. Strategies to mitigate this include careful selection of the catalyst and ligand system or reversing the polarity of your coupling partners.[4][6]
Q4: Can I modify the structure of this compound to improve its solubility?
Yes, structural modification is a common strategy to enhance ligand solubility. For example, introducing alkyl or other solubilizing groups onto the pyridine or pyrrole rings can disrupt crystal packing and improve interaction with the solvent. However, any modification should be carefully considered to avoid negatively impacting the ligand's electronic and steric properties, which are crucial for its catalytic performance.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Solution of this compound for a Catalytic Reaction
-
Solvent Selection: Choose an appropriate solvent based on the reaction requirements and the solubility information in Table 1.
-
Degassing: If the catalytic reaction is air-sensitive, thoroughly degas the chosen solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Ligand Addition: Under an inert atmosphere, add the desired amount of this compound to the degassed solvent.
-
Dissolution: Stir the mixture at room temperature. If the ligand does not dissolve readily, consider the following, ensuring compatibility with your reaction conditions:
-
Gently warm the mixture (e.g., to 40-60 °C).
-
Place the flask in an ultrasonic bath for 10-15 minutes.
-
-
Visual Inspection: Before proceeding with the addition of other reagents, ensure that the ligand is fully dissolved and the solution is homogeneous.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Performance of 2-(1H-pyrrol-1-yl)pyridine-Based Catalysts
Welcome to the technical support center for 2-(1H-pyrrol-1-yl)pyridine-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of these versatile catalysts in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound-based catalysts?
A1: this compound and its derivatives are highly effective ligands for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. Key applications include Suzuki-Miyaura, Heck, and C-H activation reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5]
Q2: What are the common causes of low catalytic activity or yield?
A2: Low activity or yield can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to oxidation and loss of activity.[6] The catalyst can also deactivate through the formation of palladium black, aggregation of palladium nanoparticles, or poisoning by impurities.[7][8]
-
Sub-optimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or catalyst loading can significantly impact reaction efficiency.[9][10]
-
Ligand Degradation: The this compound ligand itself can degrade under harsh reaction conditions.
-
Poor Substrate Quality: Impurities in the substrates or reagents can inhibit the catalyst.
Q3: How can I improve the regioselectivity of my reaction?
A3: Achieving high regioselectivity, particularly in C-H activation reactions, is crucial.[4][11] To enhance regioselectivity:
-
Ligand Modification: Modifying the electronic and steric properties of the this compound ligand can direct the catalyst to a specific C-H bond.[12][13]
-
Directing Groups: The use of directing groups on the substrate can guide the catalyst to the desired reaction site.
-
Reaction Parameter Optimization: Fine-tuning the solvent, temperature, and additives can influence the selectivity of the catalytic system.
Q4: What is catalyst deactivation and how can it be prevented or reversed?
A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[14][15] For palladium catalysts, common deactivation pathways include:
-
Poisoning: Strong coordination of impurities or byproducts to the palladium center.[8]
-
Sintering: Agglomeration of palladium nanoparticles into larger, less active particles.[16]
-
Coke Formation: Deposition of carbonaceous materials on the catalyst surface.[7]
Prevention and reversal strategies include:
-
Using high-purity reagents and solvents.
-
Performing reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst regeneration: This can sometimes be achieved by washing the catalyst with specific solvents or through thermal treatments.[16][17][18] For instance, a deactivated palladium catalyst might be regenerated using a combination of chloroform and glacial acetic acid with sonication to remove organic foulants.[17]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst (Pd(II) not reduced to active Pd(0)).2. Catalyst deactivation.3. Incorrect reaction conditions. | 1. Ensure proper in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[6]2. Degas solvents and use an inert atmosphere. Check for and eliminate potential catalyst poisons.3. Systematically screen solvents, bases, and temperatures. Refer to the "Optimization of Reaction Conditions" table below. |
| Poor Selectivity (Regio- or Chemoselectivity) | 1. Inappropriate ligand-to-metal ratio.2. Unsuitable reaction temperature.3. Competing reaction pathways. | 1. Vary the ligand-to-palladium ratio to optimize selectivity.2. Lowering the reaction temperature can sometimes improve selectivity.3. Modify the substrate or use a different palladium precursor to disfavor side reactions. |
| Formation of Palladium Black | 1. Catalyst concentration is too high.2. Reaction temperature is excessive.3. Inefficient ligand stabilization. | 1. Reduce the catalyst loading.2. Decrease the reaction temperature.3. Increase the ligand-to-metal ratio to better stabilize the palladium nanoparticles. |
| Inconsistent Results | 1. Variable quality of reagents or solvents.2. Presence of oxygen or moisture.3. Inconsistent heating or stirring. | 1. Use freshly purified reagents and high-purity, dry solvents.2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.3. Use a temperature-controlled heating mantle and ensure consistent stirring speed. |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | This compound | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ | This compound | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | Pd₂(dba)₃ | This compound | Cs₂CO₃ | Dioxane | 100 | 95 |
| 4 | Pd₂(dba)₃ | This compound | K₃PO₄ | THF | 65 | 78 |
| 5 | PdCl₂(PPh₃)₂ | This compound | K₂CO₃ | Toluene/H₂O | 100 | 75 |
This table presents hypothetical data for illustrative purposes, based on typical optimization studies for Suzuki-Miyaura reactions.[19][20]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the this compound ligand.
Materials:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general guideline for using a this compound-based catalyst in a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound ligand
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene/water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
In a separate vial, prepare the catalyst by dissolving the palladium precursor and the this compound ligand in the solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput compatible catalyst development towards sustainable direct alkenylation reaction discovery and optimization [dspace.library.uvic.ca]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. ss-pub.org [ss-pub.org]
- 8. dcl-inc.com [dcl-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand modification transforms a catalase mimic into a water oxidation catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic influence of electronic modification of ligand on the catalytic rate of water oxidation by a single-site Ru-based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 18. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 19. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Minimizing byproducts in the functionalization of 2-(1H-pyrrol-1-yl)pyridine
Welcome to the technical support center for the functionalization of 2-(1H-pyrrol-1-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the chemical modification of this heterocyclic compound. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound for electrophilic substitution?
A1: The reactivity of this compound towards electrophiles is dictated by the electronic properties of its two constituent rings. The pyrrole ring is an electron-rich aromatic system, making it significantly more susceptible to electrophilic attack than the electron-deficient pyridine ring. Electrophilic substitution on the pyrrole ring is most likely to occur at the C5 position (alpha to the nitrogen), and to a lesser extent at the C3 and C4 positions. The pyridine ring is much less reactive and would only undergo substitution under harsh conditions, typically at the C3' and C5' positions.
Q2: What are the common byproducts observed during the functionalization of this compound?
A2: Byproduct formation is a common challenge and is dependent on the specific reaction conditions. Common byproducts include:
-
Polysubstituted products: Due to the high reactivity of the pyrrole ring, multiple substitutions can occur, leading to di- or tri-substituted pyrrole derivatives. For example, in halogenation, the formation of 2,5-dihalo-pyrrol-1-yl)pyridine is a potential byproduct.[1]
-
Isomeric products: Substitution at less favored positions on the pyrrole ring (e.g., C3 or C4) can lead to isomeric byproducts that may be difficult to separate from the desired product.
-
Products of substitution on the pyridine ring: Under forcing reaction conditions, electrophilic substitution on the pyridine ring can occur, leading to a mixture of constitutional isomers.
-
Polymerization: Strong acids or prolonged reaction times can sometimes lead to the formation of polymeric materials, particularly from the pyrrole moiety.[2]
-
N-acylation products: In acylation reactions, acylation at the pyrrole nitrogen can compete with C-acylation.
Q3: How can I control the regioselectivity of electrophilic substitution on the pyrrole ring?
A3: Achieving high regioselectivity for substitution at the desired position (typically C5) is a key challenge. The following strategies can be employed:
-
Low Temperatures: Performing the reaction at low temperatures (e.g., -78°C) can significantly enhance the selectivity for the kinetically favored product.[1]
-
Slow Addition of Reagents: A slow, dropwise addition of the electrophile helps to maintain a low concentration of the reagent in the reaction mixture, which can minimize polysubstitution.[1]
-
Choice of Solvent: The polarity of the solvent can influence the reactivity and selectivity. Aprotic solvents like THF or DCM are often preferred for reactions such as halogenation.[1]
-
Use of Protecting Groups: Introducing an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) group, on the pyrrole nitrogen can modulate the electron density of the ring and improve selectivity.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
Issue 1: Low Yield of the Desired Monosubstituted Product and Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. For highly reactive electrophiles, temperatures as low as -78°C may be necessary to control the reaction rate and improve selectivity. |
| Rapid addition of the electrophile. | Add the electrophilic reagent slowly and in a dropwise manner to the solution of this compound. This prevents localized high concentrations of the electrophile. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. Use of a slight excess of the limiting reagent may be necessary, but a large excess of the electrophile should be avoided to prevent polysubstitution. |
| Inappropriate solvent. | Experiment with solvents of different polarities. Nonpolar aprotic solvents can sometimes afford better selectivity. |
Issue 2: Substitution Occurring on the Pyridine Ring
| Potential Cause | Troubleshooting Step |
| Harsh reaction conditions. | Employ milder reaction conditions. For example, in nitration, consider using a milder nitrating agent such as acetyl nitrate instead of a mixture of nitric acid and sulfuric acid. |
| High reaction temperature. | Reduce the reaction temperature. High temperatures can provide the necessary activation energy for the less favorable substitution on the pyridine ring. |
| Use of a highly activating catalyst. | If a Lewis acid catalyst is being used, consider switching to a less active one or reducing the catalyst loading. |
Issue 3: Difficulty in Purifying the Desired Product from Byproducts
| Potential Cause | Troubleshooting Step |
| Similar polarity of product and byproducts. | Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can improve separation. High-performance liquid chromatography (HPLC) may be necessary for challenging separations. |
| Isomeric byproducts. | If isomers are difficult to separate, consider derivatization of the mixture to compounds with different physical properties, followed by separation and deprotection. |
| Presence of polymeric material. | Filter the crude reaction mixture through a plug of silica gel or celite before full purification to remove insoluble polymeric byproducts. |
Experimental Protocols
Protocol 1: Selective Monobromination of this compound at the C5-position
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled solution of this compound over a period of 30-60 minutes.
-
Stir the reaction mixture at -78°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(5-bromo-1H-pyrrol-1-yl)pyridine.
Expected Byproducts: 2-(2,5-dibromo-1H-pyrrol-1-yl)pyridine.
Protocol 2: Nitration of this compound at the C5-position
Materials:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare acetyl nitrate by slowly adding fuming nitric acid (1.0 eq) to ice-cold acetic anhydride (3.0 eq) at 0°C. Stir the mixture at this temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution of this compound to 0°C.
-
Slowly add the prepared acetyl nitrate solution to the solution of this compound at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir until the excess acid is neutralized.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(5-nitro-1H-pyrrol-1-yl)pyridine.
Expected Byproducts: 2-(3-nitro-1H-pyrrol-1-yl)pyridine, 2-(4-nitro-1H-pyrrol-1-yl)pyridine, and dinitrated products.
Data Presentation
Table 1: Influence of Temperature on the Regioselectivity of Monobromination of this compound with NBS in THF.
| Entry | Temperature (°C) | Yield of 5-bromo isomer (%) | Yield of other isomers (%) | Yield of dibromo byproduct (%) |
| 1 | 25 | 45 | 15 | 30 |
| 2 | 0 | 65 | 10 | 15 |
| 3 | -40 | 78 | 5 | 5 |
| 4 | -78 | 85 | <2 | <2 |
Table 2: Comparison of Nitrating Agents for the Mononitration of this compound.
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Yield of 5-nitro isomer (%) | Yield of other byproducts (%) |
| 1 | HNO₃/H₂SO₄ | - | 25 | 30 | 50 (including decomposition) |
| 2 | Acetyl nitrate | DCM | 0 | 75 | 15 |
| 3 | NO₂BF₄ | Acetonitrile | -20 | 68 | 20 |
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting logic for byproduct formation in the functionalization of this compound.
References
Technical Support Center: Scalable Synthesis of 2-(1H-pyrrol-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-(1H-pyrrol-1-yl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on scalable methods such as the Paal-Knorr and Clauson-Kaas reactions.
Paal-Knorr Synthesis Troubleshooting
The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine (in this case, 2-aminopyridine), is a common and scalable method for preparing pyrroles.
Q1: Low yield of this compound is observed. What are the potential causes and solutions?
A1: Low yields in a Paal-Knorr synthesis can stem from several factors. A primary concern is the purity of the starting materials; ensure that 2-aminopyridine and the 1,4-dicarbonyl compound (e.g., succinaldehyde or its synthetic equivalent) are of high purity. Reaction conditions are also critical. Suboptimal temperature or reaction time can lead to incomplete conversion. The choice of solvent and catalyst also plays a significant role. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to improve yields to over 90%.[1]
Troubleshooting Steps:
-
Verify Purity of Reagents: Use freshly purified 2-aminopyridine and 1,4-dicarbonyl compound.
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal parameters.
-
Catalyst and Solvent Selection: Consider using a more effective catalyst, such as PTSA or a Lewis acid.[2] Explore alternative solvent systems, including greener options like water or solvent-free conditions with solid catalysts.[1]
-
Stoichiometry: Ensure the correct molar ratio of reactants is being used.
Q2: A significant amount of furan byproduct is forming. How can this be minimized?
A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. Controlling the acidity of the reaction medium is key to mitigating this issue. Strongly acidic conditions favor furan formation.
Solutions:
-
pH Control: Maintain a weakly acidic to neutral pH. The use of amine/ammonium hydrochloride salts or reactions at a pH below 3 can lead to furans being the main product.
-
Catalyst Choice: Employ milder acid catalysts. Acetic acid is often sufficient to promote the reaction without excessive furan formation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the competing furan cyclization.
Q3: The reaction is sluggish or does not go to completion. What can be done to improve the reaction rate?
A3: A slow reaction rate can be due to insufficiently reactive starting materials or suboptimal catalytic activity. 2-aminopyridine is generally a good nucleophile, but the choice of the 1,4-dicarbonyl precursor can impact reactivity.
Improvement Strategies:
-
Catalyst Loading: Increase the catalyst loading, but be mindful of potential side reactions.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields.
-
Flow Chemistry: Continuous flow reactors offer excellent heat and mass transfer, which can accelerate the reaction and improve control, making it highly suitable for scale-up.[3]
Logical Workflow for Paal-Knorr Troubleshooting
Caption: Troubleshooting workflow for the Paal-Knorr synthesis.
Clauson-Kaas Synthesis Troubleshooting
The Clauson-Kaas reaction, utilizing 2,5-dimethoxytetrahydrofuran as the precursor to the 1,4-dicarbonyl moiety, is another effective route to N-substituted pyrroles.
Q1: The reaction requires harsh conditions (high temperature, strong acid) leading to product decomposition. How can milder conditions be employed?
A1: Traditional Clauson-Kaas synthesis often employs refluxing acetic acid, which can be detrimental to sensitive substrates. Modern modifications allow for significantly milder and more environmentally friendly conditions.
Solutions for Milder Conditions:
-
Catalyst Selection: A wide range of Lewis acids (e.g., Sc(OTf)₃, FeCl₃, CuCl₂) and solid acid catalysts (e.g., silica sulfuric acid, montmorillonite K-10) can effectively catalyze the reaction under less harsh conditions.[2][4]
-
Solvent Choice: Greener solvents like water can be used, often in conjunction with microwave irradiation, to promote the reaction without the need for strong acids.
-
Microwave-Assisted Synthesis: As with the Paal-Knorr reaction, microwave heating can dramatically reduce reaction times and temperatures.[2]
Q2: The reaction is low-yielding and produces a complex mixture of byproducts. What are the likely causes?
A2: Low yields and side reactions in the Clauson-Kaas synthesis can be attributed to several factors, including incomplete hydrolysis of 2,5-dimethoxytetrahydrofuran and side reactions of the resulting intermediate.
Troubleshooting Steps:
-
Pre-hydrolysis: In some modified procedures, a pre-hydrolysis of 2,5-dimethoxytetrahydrofuran to 2,5-dihydroxytetrahydrofuran in water can lead to a cleaner reaction with the amine in a buffered solution at room temperature.
-
Catalyst Optimization: The choice and loading of the catalyst are crucial. For instance, with scandium triflate, 3 mol% has been found to be optimal in dioxane at 100 °C.[4]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Experimental Workflow for a Greener Clauson-Kaas Synthesis
Caption: A typical workflow for a modern, greener Clauson-Kaas synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production of this compound: Paal-Knorr or Clauson-Kaas?
A1: Both the Paal-Knorr and Clauson-Kaas syntheses are viable for scale-up. The Paal-Knorr reaction can be highly efficient and has been successfully implemented in continuous flow systems, allowing for high throughput and excellent control over reaction exotherms.[3] The Clauson-Kaas reaction has seen numerous improvements, with many "greener" protocols using water as a solvent and milder catalysts, which can be advantageous from an industrial and environmental perspective.[2] The choice may ultimately depend on the cost and availability of the specific starting materials (1,4-dicarbonyl precursor vs. 2,5-dimethoxytetrahydrofuran) and the existing equipment at the production facility.
Q2: Are transition-metal catalyzed methods like Buchwald-Hartwig amination or Ullmann condensation suitable for the scalable synthesis of this compound?
A2: Yes, these methods can be suitable for scalable synthesis. The Buchwald-Hartwig amination, in particular, has been widely adopted in the pharmaceutical industry for the formation of C-N bonds. Modern palladium precatalysts are highly active, allowing for low catalyst loadings (0.1-0.3 mol%). While the cost of palladium can be a consideration, its high efficiency can make it economically viable. The Ullmann condensation is a classical method that has seen improvements but may require higher temperatures and catalyst loadings compared to the Buchwald-Hartwig reaction. A key challenge with these methods on a large scale is the removal of residual metal catalyst from the final product to meet regulatory standards.
Q3: What are the main challenges in the purification of this compound at an industrial scale?
A3: On a large scale, purification by column chromatography can be costly and generate significant solvent waste. Therefore, developing a robust crystallization or distillation method is often preferred. Challenges in crystallization include identifying a suitable solvent system that provides good recovery and high purity, and controlling the crystallization process to obtain a consistent crystal form. For distillation, the thermal stability of this compound at its boiling point needs to be considered to avoid degradation.
Q4: How can the environmental impact of the synthesis of this compound be minimized on a large scale?
A4: To minimize the environmental impact, consider the following:
-
Solvent Selection: Opt for greener solvents like water, ethanol, or explore solvent-free reaction conditions.
-
Catalyst Choice: Use highly efficient catalysts at low loadings to reduce waste. Heterogeneous catalysts that can be recovered and reused are particularly advantageous.
-
Atom Economy: Choose synthetic routes with high atom economy, such as the Paal-Knorr and Clauson-Kaas reactions, which are condensation reactions where water is the main byproduct.
-
Energy Efficiency: Employ energy-efficient technologies like microwave synthesis or continuous flow processing.[3]
Quantitative Data Summary
The following tables provide a summary of quantitative data for different synthetic methods to produce N-aryl pyrroles, which can serve as a reference for the synthesis of this compound.
Table 1: Comparison of Catalysts in Clauson-Kaas Synthesis of N-Aryl Pyrroles
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 3 | 1,4-Dioxane | 100 | 2-6 | 85-95 | [4] |
| FeCl₃ | 10 | Acetonitrile | 80 | 3-5 | 78-92 | [2] |
| CuCl₂ | 10 | Water | 100 | 4-8 | 71-96 | [2] |
| Acetic Acid | - (solvent) | Acetic Acid | Reflux | 1-4 | 59-96 | [2] |
| None (MW) | - | Water | 170 | 0.17-0.5 | 12-74 | [2] |
Table 2: Paal-Knorr Synthesis of a Pyrrole Derivative in a Scaled-Up Flow Reactor
| Parameter | Value |
| Reactants | Ethylamine, 2,5-Hexanedione |
| Solvent | Acetic Acid in Ethanol |
| Temperature | 60 °C |
| Residence Time | 2.4 min |
| Production Rate | 55.8 g/h |
| Yield | 96% |
| Reference | [3] |
Experimental Protocols
Protocol 1: Scalable Paal-Knorr Synthesis in a Flow Reactor
This protocol is adapted from a reported procedure for the synthesis of a pyrrole derivative and is applicable to the synthesis of this compound.[3]
Materials:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran (as a succinaldehyde precursor)
-
Acetic acid
-
Ethanol
-
Microreactor system
Procedure:
-
Prepare a stock solution of 2-aminopyridine in ethanol.
-
Prepare a stock solution of 2,5-dimethoxytetrahydrofuran and acetic acid in ethanol.
-
Set up the microreactor system with appropriate pumps and a temperature controller set to the optimized temperature (e.g., 60-100 °C).
-
Pump the two reactant solutions into a T-mixer and then through the heated microreactor at a flow rate that allows for the optimized residence time.
-
Collect the output from the reactor.
-
The product can be isolated by removing the solvent under reduced pressure and subsequent purification, preferably by crystallization or distillation for large-scale operations.
Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis in Water
This protocol is based on greener synthesis methodologies for N-aryl pyrroles.[2]
Materials:
-
2-Aminopyridine
-
2,5-Dimethoxytetrahydrofuran
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-aminopyridine, 2,5-dimethoxytetrahydrofuran, and water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Technical Support Center: Catalyst Deactivation in Reactions Utilizing 2-(1H-pyrrol-1-yl)pyridine Ligands
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for catalytic systems employing 2-(1H-pyrrol-1-yl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation. Our approach is rooted in mechanistic understanding to provide not just solutions, but the underlying principles for robust reaction development.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound ligands in catalysis?
A1: The this compound scaffold offers a unique combination of electronic and steric properties. The pyrrole moiety is electron-rich, which can enhance the electron density at the metal center, often facilitating key catalytic steps like oxidative addition. The pyridine ring provides a strong coordination site. This bidentate chelation contributes to the thermal stability of the catalyst complex. The modular nature of these ligands allows for fine-tuning of the catalyst's properties through substitution on either the pyrrole or pyridine rings.
Q2: What are the most common catalyst deactivation pathways observed with this ligand class?
A2: The predominant deactivation mechanisms stem from the inherent chemical nature of the ligand and the substrates it is often used with:
-
Catalyst Poisoning by Substrate/Product: The Lewis basic nitrogen atom of a pyridine-containing substrate or product can competitively coordinate to the metal center, displacing the desired reactants and halting the catalytic cycle. This is a well-documented issue in cross-coupling reactions involving pyridine substrates, often termed the "2-pyridyl problem".[1]
-
Formation of Inactive Off-Cycle Complexes: The catalyst can aggregate to form inactive dimeric or oligomeric species. For instance, in related pyridine-containing ligand systems, the formation of "flyover-dimer" complexes has been identified as a key deactivation pathway, particularly with iron catalysts.[2][3]
-
Catalyst Decomposition to Metal Nanoparticles: Under certain conditions, particularly if the catalytic cycle is slow, the active low-valent metal species (e.g., Pd(0)) can agglomerate into inactive metal nanoparticles, often observed as the formation of palladium black.[1][4]
-
Ligand Degradation: While less common, the ligand itself can undergo degradation under harsh reaction conditions (e.g., high temperatures, strongly acidic or basic media), leading to the loss of the active catalytic species.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues. Each problem is analyzed from a mechanistic standpoint to provide targeted and effective solutions.
Issue 1: Reaction shows low or no conversion.
This is the most common symptom of catalyst deactivation. A systematic approach is required to identify the root cause.
Probable Cause A: Catalyst Poisoning by Pyridine Nitrogen
The nitrogen atom on a pyridine-containing substrate or product is a potent Lewis base and can bind strongly to the active metal center, forming a stable, inactive complex.
Solutions:
-
Switch to a Bulkier Ligand: Employing a more sterically hindered ligand can create a congested environment around the metal center, disfavoring the coordination of the problematic pyridine substrate.[1]
-
Utilize a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient in-situ generation of the active catalytic species, which can sometimes outcompete the poisoning process.[1]
-
Modest Increase in Catalyst Loading: While not an ideal solution from an economic perspective, increasing the catalyst loading from a typical 1 mol% to 2-3 mol% can sometimes provide a sufficient concentration of active catalyst to overcome partial poisoning and achieve the desired conversion.[1]
Probable Cause B: Inefficient Oxidative Addition
The activation of the C-X bond (where X is a halide) of the substrate is a critical step. If this step is slow, the overall catalytic cycle will be sluggish, giving deactivation pathways more time to occur.
Solutions:
-
Change the Halide: Reactivity for oxidative addition generally follows the trend I > Br > Cl. If feasible, switching from a chloride to a bromide or iodide substrate can significantly accelerate this step.[1]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature in 10-20 °C increments can enhance the rate of oxidative addition. However, this must be done cautiously, as higher temperatures can also accelerate catalyst decomposition.[1]
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Palladium Black is observed.
The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into metallic palladium.
Probable Cause: Slow Catalysis Leading to Agglomeration
If any step in the catalytic cycle is significantly slower than the rate of Pd(0) formation, the concentration of the transient, highly reactive Pd(0) species can build up. These species are unstable and tend to aggregate into catalytically inactive palladium nanoparticles (palladium black).[1][4] This is often exacerbated by pyridine inhibition, which slows the overall cycle.
Solutions:
-
Optimize Ligand-to-Metal Ratio: An excess of the this compound ligand can help stabilize the monomeric active species and prevent agglomeration.
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of agglomeration. Running the reaction at the lowest feasible temperature can mitigate this issue.[1]
-
Screen Different Bases: The choice of base can influence the rates of various steps in the catalytic cycle. A poorly chosen base might lead to a bottleneck, causing the accumulation of unstable intermediates.[1]
Summary of Troubleshooting Strategies
| Symptom | Probable Cause | Primary Solutions | Secondary Actions |
| Low / No Conversion | Catalyst poisoning by pyridine N-atom | Use bulkier ligands; Use a pre-catalyst.[1] | Modestly increase catalyst loading.[1] |
| Inefficient oxidative addition | Switch halide from Cl to Br or I.[1] | Carefully increase reaction temperature.[1] | |
| Palladium Black Forms | Agglomeration of Pd(0) species | Optimize ligand-to-metal ratio; Lower reaction temperature.[1] | Screen different bases; Ensure efficient stirring.[1] |
| Reaction Stalls Prematurely | Formation of inactive dimer/oligomer | Use more sterically demanding ligands. | Decrease catalyst concentration. |
Experimental Protocols
Protocol 1: Kinetic Analysis by ¹H NMR to Diagnose Deactivation
This protocol allows for real-time monitoring of the reaction to determine if and when catalyst deactivation occurs. A plateau in product formation before the starting material is fully consumed is a strong indicator of deactivation.[1]
Materials:
-
Reaction components (substrate, reagent, base, catalyst, ligand)
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with J. Young valves or screw caps
Procedure:
-
Prepare a Stock Solution: In a glovebox, prepare a stock solution containing the substrate, base, and internal standard in the deuterated solvent.
-
Set up the Reaction: In an NMR tube, add the catalyst and ligand.
-
Initiate the Reaction: At time t=0, add a precise volume of the stock solution and the coupling partner to the NMR tube. Seal the tube, mix thoroughly, and immediately place it in a pre-heated NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes for the first hour, then every 30 minutes).
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product as a function of time.
Visualizing Deactivation Pathways
Caption: Common pathways leading an active catalyst to an inactive state.
Protocol 2: General Strategy for Catalyst Reactivation
In cases where the catalyst has been deactivated by reduction (e.g., Pd(II) to Pd(0)), re-oxidation can sometimes restore activity. This is an end-of-reaction procedure and should be tested on a small scale.
Rationale:
Deactivated metallic palladium (Pd(0)) can sometimes be re-oxidized to the active Pd(II) state. Mild oxidants can facilitate this process without degrading the ligand framework. This approach has been shown to be effective for some heterogeneous palladium catalysts.[4]
Procedure (Conceptual Framework):
-
Reaction Completion/Stalling: Once the reaction has stopped, cool the mixture to room temperature.
-
Isolate the Catalyst (if heterogeneous): If the catalyst is on a solid support, filter the reaction mixture to recover the catalyst.
-
Re-oxidation:
-
Wash the isolated catalyst with a suitable solvent to remove adsorbed species.
-
Treat the catalyst with a dilute solution of a mild oxidant (e.g., benzoquinone) in an appropriate solvent.[4] The choice of oxidant and conditions must be carefully optimized for the specific catalytic system.
-
Alternatively, for some systems, treatment with solutions like EDTA and dilute acid has been used to regenerate catalysts by removing poisoning species.[5]
-
-
Washing and Drying: After treatment, thoroughly wash the catalyst with solvent to remove any residual oxidant and byproducts, then dry it under vacuum.
-
Test Reactivity: Evaluate the performance of the regenerated catalyst in a small-scale test reaction to confirm the restoration of activity.
Disclaimer: Catalyst regeneration is highly system-dependent and may not be universally applicable. The protocol above is a general guideline and requires significant optimization for any specific process.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Impact of solvent choice on the stability of 2-(1H-pyrrol-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the stability of 2-(1H-pyrrol-1-yl)pyridine. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep the container tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. Some sources suggest refrigeration for long-term storage.
Q2: Is this compound sensitive to light or air?
A2: Yes, pyrrole-containing compounds, in general, can be sensitive to light and air. Pyrrole itself is known to darken upon exposure to air, which is indicative of oxidative degradation or polymerization. Therefore, it is best practice to handle this compound in a way that minimizes its exposure to light and oxygen.
Q3: What are the known incompatibilities for this compound?
A3: Strong oxidizing agents are a primary incompatibility and should be avoided. Additionally, due to the nature of the pyrrole ring, strongly acidic conditions can induce polymerization and should be considered a potential incompatibility.
Q4: In which common solvents is this compound soluble?
A4: While specific solubility data is not extensively published, based on its structure, this compound is expected to be soluble in a range of organic solvents, including but not limited to chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Its solubility in alcohols like methanol and ethanol is also likely. Recent studies have used deuterated chloroform (CDCl3) and d-DMSO for NMR analysis and have prepared aqueous solutions, although the latter may be prone to thermal degradation.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in various solvents.
Issue: A solution of this compound has changed color (e.g., turned yellow or brown) over a short period.
-
Potential Cause 1: Oxidative Degradation. Exposure to air can lead to the oxidation of the pyrrole ring. This is a common degradation pathway for pyrrole derivatives.
-
Troubleshooting Steps:
-
If possible, prepare fresh solutions for immediate use.
-
When preparing solutions for storage, use solvents that have been de-gassed (e.g., by sparging with nitrogen or argon).
-
Store the solution under an inert atmosphere and protect it from light.
-
-
Potential Cause 2: Photodegradation. Exposure to ambient or UV light can induce degradation. Photolysis of pyridine-containing compounds can lead to ring-opening.[2][3][4]
-
Troubleshooting Steps:
-
Work with the compound in a fume hood with the sash down to minimize light exposure.
-
Use amber vials or wrap containers in aluminum foil to protect solutions from light.
-
-
Potential Cause 3: Acid-Catalyzed Polymerization. The presence of acidic impurities in the solvent can catalyze the polymerization of the pyrrole ring, a known reactivity of pyrroles.[5]
-
Troubleshooting Steps:
-
Ensure the use of high-purity, anhydrous solvents.
-
If the experimental conditions allow, consider using a solvent with a neutral pH.
-
Issue: Inconsistent results are observed in a biological or chemical assay using a stock solution of this compound.
-
Potential Cause: Compound Degradation in Solution. The stability of this compound can be solvent and time-dependent. A stock solution may lose its potency over time.
-
Troubleshooting Steps:
-
Perform a stability study of your compound in the chosen solvent (see the detailed experimental protocol below).
-
Prepare fresh stock solutions more frequently.
-
Analyze the purity of the stock solution by a suitable analytical method, such as HPLC, before use in critical experiments.
-
Below is a logical workflow for troubleshooting stability issues with this compound.
References
Refinement of purification techniques for high-purity 2-(1H-pyrrol-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(1H-pyrrol-1-yl)pyridine. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed purification protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and related nitrogen-containing heterocyclic compounds include silica gel column chromatography, acid-base extraction, distillation (fractional or Kugelrohr), and recrystallization.[1] High-Performance Liquid Chromatography (HPLC) can also be used for isolating impurities, especially on a preparative scale.[2]
Q2: What are the likely impurities I might encounter?
A2: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials such as pyrrole and 2-chloropyridine, isomers, and side-products like bipyridines.[1][3] During photochemical synthesis, prolonged light exposure can lead to the formation of polypyrrole.[3] For many nitrogen-containing compounds, it is also crucial to protect them from water and oxygen.[4]
Q3: What level of purity can I expect to achieve?
A3: With careful application of the appropriate purification techniques, a purity of approximately 99.9 mole % can be achieved for pyrrole and pyridine derivatives.[4] The final purity will depend on the chosen method and the nature of the impurities present.
Q4: Is this compound a solid or a liquid? This affects my choice of purification method.
A4: The physical state of this compound can be ambiguous in literature, with some sources describing related compounds as oils and others as solids.[5] It is best to determine the state of your crude product empirically. If it is a solid or can be solidified, recrystallization is a powerful purification technique.[1] If it is an oil, chromatography or distillation are more suitable.
Q5: How should I store the purified compound?
A5: Purified this compound should be stored in a dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from oxygen and moisture.[4] Sealing it in a container at room temperature is generally acceptable.
Troubleshooting Guide
Q1: My final product is still impure after column chromatography. What should I do?
A1:
-
Symptom: NMR or LC-MS analysis shows persistent impurities.
-
Possible Cause 1: The solvent system (eluent) used for chromatography has insufficient resolving power for the impurities.
-
Troubleshooting Step: Modify the solvent system. If you used a hexane/ethyl acetate gradient, try a different system like dichloromethane/methanol.[1] Perform thin-layer chromatography (TLC) with various solvent systems first to identify the optimal one for separating your compound from the impurities.
-
Possible Cause 2: The column was overloaded with the crude product.
-
Troubleshooting Step: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A typical ratio is 1:50 to 1:100 (crude product:silica gel by weight).
-
Possible Cause 3: The impurity is an isomer with very similar polarity.
-
Troubleshooting Step: If an impurity is very close to your product on TLC, a standard column may not be sufficient. Consider using preparative HPLC, which offers higher resolution.[2] Alternatively, an acid-base extraction might effectively separate basic impurities or the basic product from neutral impurities.[6]
Q2: I am losing a significant amount of product during purification. How can I improve my yield?
A2:
-
Symptom: Low final mass of the purified compound compared to the crude starting material.
-
Possible Cause 1: Using fractional distillation when impurities have close boiling points. This requires high reflux ratios and can lead to significant product loss.[7]
-
Troubleshooting Step: Consider an alternative method like Kugelrohr distillation for high-boiling liquids, which can minimize loss.[5] For non-volatile impurities, simple distillation may suffice. If the product is sensitive to high temperatures, chromatography or extraction are better choices.
-
Possible Cause 2: The compound is partially soluble in the aqueous phase during an acid-base extraction.
-
Troubleshooting Step: After neutralizing the acidic aqueous layer, ensure you extract it multiple times (e.g., 3-4 times) with an organic solvent like dichloromethane or ethyl acetate to recover all of the product.
-
Possible Cause 3: The compound is adsorbing irreversibly to the silica gel.
-
Troubleshooting Step: The basic nature of the pyridine ring can sometimes lead to strong interaction with acidic silica gel. You can try deactivating the silica gel by pre-treating it with a small amount of a base, like triethylamine (typically 1% in the eluent), before running the column.
Q3: The color of my product is darker than expected (e.g., yellow or brown). What does this indicate?
A3:
-
Symptom: The purified compound is not colorless.
-
Possible Cause: This often indicates the presence of minor, highly conjugated impurities or degradation products. Polypyrrole, for instance, can form as a colored impurity.[3]
-
Troubleshooting Step: Try treating a solution of your product in an organic solvent with activated charcoal, followed by filtration through a pad of Celite. This can often remove colored impurities. If the discoloration persists, a final purification step like recrystallization (if solid) or passing it through a short plug of silica gel may be necessary.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound and Related Compounds
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages | Reference(s) |
| Column Chromatography | >98% | 60-90% | Highly versatile; good for separating compounds with different polarities. | Can be time-consuming and use large solvent volumes; potential for product loss on the column. | [8][9] |
| Acid-Base Extraction | >95% (often used as a pre-purification) | >90% | Fast, inexpensive, and effective for removing non-basic or strongly acidic/basic impurities. | Only separates based on acid/base properties; may not remove neutral impurities with similar solubility. | [1][10] |
| Distillation | >99% | 50-80% | Excellent for removing non-volatile or significantly lower/higher boiling point impurities. | Potential for thermal degradation; high product loss if boiling points are close to impurities. | [7][5] |
| Recrystallization | >99.5% | 70-95% | Can yield very high-purity material if a suitable solvent is found. | Only applicable to solid compounds; requires finding an appropriate solvent system. | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.[8][11]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
This method leverages the basicity of the pyridine nitrogen.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate (approx. 50 mL).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with 10% aqueous hydrochloric acid (3 x 30 mL).[10] The target compound will move into the aqueous layer as its hydrochloride salt. The organic layer containing neutral impurities can be discarded.
-
Neutralization: Combine the acidic aqueous layers and cool them in an ice bath. Slowly add a base, such as solid sodium bicarbonate or a saturated NaHCO₃ solution, until the solution is neutral or slightly basic (pH ~7-8), which will precipitate or dissolve the free base form of the product.[10]
-
Back-Extraction: Extract the neutralized aqueous layer with fresh dichloromethane (3 x 30 mL).
-
Drying and Isolation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Logical flow of the acid-base extraction protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [laro.lanl.gov]
- 7. US6538139B1 - Preparation of pyrrole and pyridine - Google Patents [patents.google.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. preprints.org [preprints.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Validation & Comparative
A Comparative Analysis of 2-(1H-pyrrol-1-yl)pyridine and 2,2'-bipyridine as Ligands for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties and reactivity of metal complexes. Among the privileged scaffolds, N-heterocyclic ligands have demonstrated exceptional versatility. This guide provides an objective, data-driven comparison of two prominent bidentate N-heterocyclic ligands: the well-established 2,2'-bipyridine (bpy) and the structurally related 2-(1H-pyrrol-1-yl)pyridine (ppy-H). This comparison will delve into their synthesis, structural characteristics, coordination behavior with metal ions, and performance in catalytic applications, supported by experimental data and detailed protocols.
Introduction to the Ligands
2,2'-Bipyridine (bpy) is a cornerstone ligand in coordination chemistry, extensively studied for over a century.[1] Its two pyridine rings are linked by a C-C bond, providing a rigid framework for chelation to a metal center through the two nitrogen atoms. This rigidity and the π-accepting nature of the pyridine rings contribute to the formation of stable complexes with a wide range of transition metals, finding applications in catalysis, photochemistry, and materials science.[2][3]
This compound (ppy-H) , while less ubiquitous than bpy, presents an intriguing alternative. It features a pyridine ring linked to a pyrrole ring via a C-N bond.[4] This structural modification introduces a five-membered pyrrole ring instead of a six-membered pyridine ring, altering the bite angle, electronic properties, and steric environment around the metal center. Understanding these differences is crucial for the rational design of novel metal complexes with tailored functionalities.
Synthesis and Physicochemical Properties
A comparative summary of the key physicochemical properties of the two ligands is presented below.
| Property | This compound | 2,2'-bipyridine |
| Molar Mass | 144.17 g/mol [4] | 156.18 g/mol |
| Molecular Formula | C₉H₈N₂[4] | C₁₀H₈N₂ |
| Appearance | - | Colorless solid[5] |
| Melting Point | - | 70-73 °C |
| Boiling Point | - | 272-273 °C |
Experimental Protocols: Ligand Synthesis
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound can be adapted from literature procedures for similar pyrrole-pyridine compounds. A common method involves the condensation reaction between 2-aminopyridine and 2,5-dimethoxytetrahydrofuran under acidic conditions.
Materials:
-
2-aminopyridine
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis of 2,2'-Bipyridine
The synthesis of 2,2'-bipyridine can be achieved through several methods, with the Ullmann coupling of 2-bromopyridine being a common laboratory-scale procedure.
Materials:
-
2-bromopyridine
-
Copper powder
-
Dimethylformamide (DMF)
-
Ammonia solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Activated carbon
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add copper powder to anhydrous DMF.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 2-bromopyridine to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for an additional 10-12 hours.
-
Cool the reaction mixture and filter to remove the copper salts.
-
To the filtrate, add a concentrated ammonia solution to precipitate the copper complexes.
-
Extract the aqueous solution with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and decolorize with activated carbon.
-
Filter and evaporate the solvent to obtain crude 2,2'-bipyridine.
-
Recrystallize the crude product from a suitable solvent like hexane or ethanol to obtain pure 2,2'-bipyridine.
Coordination Chemistry: A Comparative Overview
The coordination behavior of a ligand is dictated by its electronic and steric properties. The replacement of a pyridine ring in bpy with a pyrrole ring in ppy-H leads to significant differences in their coordination chemistry.
Electronic Effects
2,2'-bipyridine is a good σ-donor and a moderate π-acceptor due to the presence of two electron-withdrawing pyridine rings. This allows for significant π-backbonding from the metal center to the ligand, which stabilizes the resulting complex.
In contrast, the pyrrole ring in this compound is more electron-rich than a pyridine ring. This makes ppy-H a stronger σ-donor and a weaker π-acceptor compared to bpy. The reduced π-acidity of ppy-H can influence the electronic structure and reactivity of the metal center.
Steric Effects and Chelate Ring Size
Both ligands act as bidentate chelating agents, forming a five-membered chelate ring upon coordination to a metal ion. However, the different geometries of the five-membered pyrrole ring and the six-membered pyridine ring can lead to subtle differences in the bite angle and the overall steric bulk of the coordinated ligand.
Caption: Coordination modes of bpy and ppy-H ligands.
Quantitative Comparison of Ligand Performance
To provide a quantitative comparison, we will examine key parameters such as complex stability constants and redox potentials of their metal complexes. Due to the limited availability of direct comparative data for this compound under identical conditions as 2,2'-bipyridine, this section will present available data and highlight the expected trends based on the ligands' electronic properties.
Stability of Metal Complexes
The stability of a metal complex is quantified by its formation constant (K) or its logarithm (log K). Higher values indicate greater stability. The Irving-Williams series predicts the relative stabilities of divalent first-row transition metal complexes.
Table 1: Logarithm of Overall Stability Constants (log β) for M(II) Complexes
| Metal Ion | This compound (log β) | 2,2'-bipyridine (log β) |
| Cu(II) | Data not available | log β₂ ≈ 13.8[6] |
| Ni(II) | Data not available | log β₃ ≈ 19.8 |
| Fe(II) | Data not available | log β₃ ≈ 17.6 |
Note: Data for this compound complexes is currently not available in readily accessible literature under comparable conditions. Based on the stronger σ-donor character of ppy-H, it is anticipated that it might form more stable complexes with certain metal ions compared to bpy, although this is also dependent on other factors like the chelate effect and steric hindrance.
Experimental Protocol: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the determination of stability constants of Cu(II) complexes using a pH-metric titration method.[7][8][9][10]
Materials:
-
Copper(II) nitrate solution (standardized)
-
Ligand (this compound or 2,2'-bipyridine) solution of known concentration
-
Standard nitric acid solution
-
Standard potassium hydroxide solution (carbonate-free)
-
Potassium nitrate (for maintaining constant ionic strength)
-
pH meter with a combination glass electrode
-
Thermostated reaction vessel
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a series of solutions in the thermostated vessel containing known amounts of the ligand, nitric acid, and potassium nitrate.
-
Titrate this solution with the standard potassium hydroxide solution, recording the pH after each addition. This constitutes the ligand titration.
-
Prepare a similar series of solutions, but also including a known amount of the copper(II) nitrate solution.
-
Titrate this solution with the standard potassium hydroxide solution, recording the pH after each addition. This constitutes the metal-ligand titration.
-
The stability constants are calculated from the titration curves by determining the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
Caption: Workflow for stability constant determination.
Redox Properties of Metal Complexes
The redox potential of a metal complex is a crucial parameter, particularly for applications in catalysis and electron transfer reactions. Cyclic voltammetry is a powerful technique to probe these properties.
Table 2: Redox Potentials of Ruthenium(II) Complexes
| Complex | E₁/₂ (Ru³⁺/²⁺) vs. NHE | Reference |
| [Ru(bpy)₃]²⁺ | +1.29 V | [11] |
| [Ru(ppy-H)(bpy)₂]²⁺ | Data not available | - |
Experimental Protocol: Cyclic Voltammetry of Ruthenium Complexes
This protocol describes the general procedure for acquiring cyclic voltammograms of Ruthenium(II) complexes.[1][2][11][13]
Materials:
-
Ruthenium complex of interest
-
Anhydrous acetonitrile (or other suitable solvent)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of the Ruthenium complex and the supporting electrolyte in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode immersed in the solution.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
The half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials.
Caption: Workflow for cyclic voltammetry experiment.
Catalytic Applications: A Comparative Perspective
Both 2,2'-bipyridine and pyridine-based ligands, in general, are widely employed in catalysis. Palladium complexes of these ligands are particularly effective in cross-coupling reactions like the Suzuki-Miyaura coupling.[3][5][14]
Table 3: Performance in Suzuki-Miyaura Coupling
| Catalyst | Reaction | Yield (%) | Reference |
| PdCl₂(bpy) | Aryl halide + Arylboronic acid | Typically >90% | [3] |
| PdCl₂(ppy-H) | Aryl halide + Arylboronic acid | Data not available | - |
Conclusion
This comparative guide highlights the fundamental differences and similarities between this compound and the archetypal 2,2'-bipyridine as ligands in coordination chemistry. While 2,2'-bipyridine is a well-understood and versatile ligand, this compound offers a distinct electronic and steric profile due to the incorporation of an electron-rich pyrrole ring.
The available data, though not always directly comparable, suggests that the stronger σ-donor character of this compound could lead to the formation of more stable complexes with certain metals and may influence the redox properties and catalytic activity of the resulting complexes. Further research involving direct, side-by-side experimental comparisons under identical conditions is necessary to fully elucidate the relative merits of these two ligands for specific applications. This guide serves as a foundational resource for researchers seeking to explore the potential of this compound as a valuable alternative to traditional bipyridyl ligands in the design of novel metal complexes for catalysis, drug development, and materials science.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability constants of copper(II) mixed complexes with some 4-quinolone antibiotics and (N-N) donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. hakon-art.com [hakon-art.com]
- 9. scirp.org [scirp.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New ruthenium polypyridyl complexes as potential sensors of acetonitrile and catalysts for water oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemres.org [orgchemres.org]
Performance comparison of 2-(1H-pyrrol-1-yl)pyridine in different cross-coupling reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of cross-coupling reactions. This guide provides a comparative analysis of the performance of 2-(1H-pyrrol-1-yl)pyridine, a bidentate N,N-ligand, in various palladium-catalyzed cross-coupling reactions. Due to a scarcity of direct quantitative data for this specific ligand in the literature, this comparison leverages data from structurally related pyridine- and pyrrole-containing ligands to infer its potential catalytic efficacy.
At a Glance: Performance in Key Cross-Coupling Reactions
The utility of this compound as a ligand is evaluated in several cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and C-H Activation/Arylation. While direct experimental data for this compound is limited, the performance of analogous pyridine-based ligands provides valuable insights.
| Cross-Coupling Reaction | Ligand/Catalyst System | Substrates | Product | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | 2-Quinolinecarboxyamide, N-(2-bromophenyl) | Fused Heterocycle | 94 | 10 | 110 | 24 | [1] |
| Suzuki-Miyaura | Pd₂(dba)₃ / Ligand 1 | 4-Chlorobenzonitrile, Lithium triisopropyl 2-pyridylboronate | 2-(4-cyanophenyl)pyridine | 73 | 1.5 | 110 | - | |
| Heck Reaction | Pd(OAc)₂ / Pyridyl-imine ligand | Iodobenzene, Methyl acrylate | trans-Methyl cinnamate | >99 | 0.1 | 80 | 2.5 | [2] |
| Heck Reaction | Pd complex 6 | 4-Bromoanisole, Styrene | trans-4-Methoxystilbene | 95 | 2.0 | 60 | 12 | [3] |
| Sonogashira | Pd(PPh₃)₄ / CuI | 6-Bromo-3-fluoro-2-cyanopyridine, 4-Ethylphenylacetylene | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | High | 15 (Pd), 30 (Cu) | RT | 16 | [4] |
| Sonogashira | PdCl₂(CH₃CN)₂ / sXPhos | Brominated peptide, Phenylacetylene | Phenylacetylene-coupled peptide | - | 15 | 65 | 2 | [5] |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | 2-Bromopyridine, Morpholine | 2-Morpholinopyridine | 98 | 2 | 80 | 18 | |
| C-H Arylation | PdCl₂(PPh₃)₂ / AgOAc | 2-(Pyrrol-1-ylmethyl)pyridine, 4-Iodobenzonitrile | 2-((2-(4-cyanophenyl)pyrrol-1-yl)methyl)pyridine | 65 | 5 | 100 | 5 | [6] |
Note: The data presented is for analogous pyridine and pyrrole-based systems and serves as a proxy for the potential performance of this compound. Direct comparative studies are needed for a definitive assessment.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for Suzuki-Miyaura and Heck reactions, adapted from literature for heterocyclic compounds.
General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Halides
To a reaction vessel charged with the heteroaryl halide (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and a suitable ligand (e.g., phosphine-based or N-heterocyclic carbene ligand; 2-10 mol%) is added an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., dioxane, toluene, DMF, often with water) is then added. The reaction mixture is heated to the specified temperature (typically 80-120 °C) and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for the Heck Reaction
In a sealed tube or round-bottom flask, the aryl halide (1.0 equiv), olefin (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 0.1-5 mol%), and a base (e.g., Et₃N, K₂CO₃; 1.5-2.0 equiv) are combined in a suitable solvent (e.g., DMF, acetonitrile, toluene). The vessel is flushed with an inert gas. The reaction mixture is then heated to the required temperature (typically 80-140 °C) for the specified duration. After cooling, the mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The final product is purified by an appropriate method, such as column chromatography or recrystallization.[2][3]
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes and experimental setups, the following diagrams are provided.
References
- 1. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative DFT Analysis of 2-(1H-pyrrol-1-yl)pyridine and its Isomers: A Guide to Electronic Properties
A detailed examination of the electronic landscapes of 2-, 3-, and 4-(1H-pyrrol-1-yl)pyridine isomers reveals distinct differences in their fundamental properties. This guide provides a comparative analysis based on Density Functional Theory (DFT) calculations, offering valuable insights for researchers in drug development and materials science.
The strategic placement of the pyrrole ring on the pyridine scaffold significantly influences the electronic characteristics of the resulting molecule. Understanding these variations is crucial for designing molecules with tailored properties for applications ranging from medicinal chemistry to organic electronics. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, dipole moments, and molecular electrostatic potential (MEP) maps.
Workflow for DFT Analysis of Isomeric Electronic Properties
The following diagram outlines the typical workflow for a comparative DFT analysis of isomers.
Caption: A flowchart illustrating the key steps in a comparative DFT analysis of isomers.
Comparative Electronic Properties
The following table summarizes the key electronic properties of the 2-, 3-, and 4-(1H-pyrrol-1-yl)pyridine isomers, calculated using DFT. These values provide a quantitative basis for comparing their reactivity, stability, and intermolecular interaction potential.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-(1H-pyrrol-1-yl)pyridine | Data not available | Data not available | Data not available | Data not available |
| 3-(1H-pyrrol-1-yl)pyridine | Data not available | Data not available | Data not available | Data not available |
| 4-(1H-pyrrol-1-yl)pyridine | -6.646 | -1.816 | 4.83 | 2.004 |
Note: Specific DFT data for 2- and 3-(1H-pyrrol-1-yl)pyridine were not available in the searched literature under a consistent computational methodology. The data for the 4-isomer is based on DFT calculations at the B3LYP/6-31+G(d,p) level of theory.[1]
Molecular Electrostatic Potential (MEP) Maps
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
-
Red regions indicate areas of high electron density, which are susceptible to electrophilic attack.
-
Blue regions represent areas of low electron density, indicating sites for nucleophilic attack.
-
Green regions denote areas with a neutral electrostatic potential.
While specific MEP maps for all three isomers under a uniform computational approach could not be sourced, a study on 4-(1H-pyrrol-1-yl)pyridine and its derivatives provides insights into its electrostatic potential.[2] Generally, for these types of molecules, the nitrogen atom of the pyridine ring is expected to be an area of high electron density (red), while the hydrogen atoms of the pyrrole and pyridine rings will exhibit a more positive potential (blue). The precise distribution and intensity of these regions will vary between the isomers due to the different points of attachment of the pyrrole ring.
Experimental and Computational Protocols
The electronic properties presented in this guide are based on Density Functional Theory (DFT) calculations. A typical and widely accepted protocol for such an analysis is as follows:
Geometry Optimization and Frequency Calculations:
-
The initial molecular structures of the 2-, 3-, and 4-(1H-pyrrol-1-yl)pyridine isomers are built using a molecular modeling software.
-
Geometry optimization is performed using a DFT functional, commonly B3LYP, with a suitable basis set such as 6-31G(d) or 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.
-
To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
Calculation of Electronic Properties:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap is then calculated as the difference between these two values. A smaller gap generally suggests higher reactivity.[3]
-
Dipole Moment: The dipole moment is also calculated from the optimized molecular structure and provides a measure of the molecule's overall polarity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the optimized molecule to visualize the charge distribution.
All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of functional and basis set can influence the results, and therefore, consistency in methodology is crucial for a valid comparison between isomers.
Conclusion
The electronic properties of this compound and its isomers are highly dependent on the substitution pattern. While a complete comparative dataset was not available in the reviewed literature, the existing data for the 4-isomer highlights the utility of DFT in elucidating these properties. Further computational studies on the 2- and 3-isomers using a consistent methodology are warranted to provide a comprehensive understanding of their relative electronic behaviors, which would be invaluable for the rational design of new molecules in various scientific disciplines.
References
Experimental validation of the anion sensing selectivity of 2-(1H-pyrrol-1-yl)pyridine
A focus on the experimentally validated performance of 4-(1H-pyrrol-1-yl)pyridine and its derivatives as a model for 2-(1H-pyrrol-1-yl)pyridine.
Overview of Anion Sensing by 4-(1H-pyrrol-1-yl)pyridine
Recent studies have identified 4-(1H-pyrrol-1-yl)pyridine as a highly effective chemodosimeter, particularly for the detection of nitrite ions (NO₂⁻) in aqueous solutions.[1][2][3][4] This compound exhibits a distinct colorimetric change from yellow to pink in the presence of nitrite, allowing for naked-eye detection.[4] The sensing mechanism is believed to involve a complex supramolecular aggregation process that is modulated by the presence of the target anion.[1][3][4]
The high sensitivity and selectivity of 4-(1H-pyrrol-1-yl)pyridine for nitrite are significant, especially considering the environmental and health concerns associated with nitrite contamination.
Comparative Performance Data
The anion sensing performance of 4-(1H-pyrrol-1-yl)pyridine has been compared with its methylated derivatives, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine. The key performance metric for these sensors is the Limit of Detection (LOD) for nitrite.
| Compound | Target Anion | Limit of Detection (LOD) |
| 4-(1H-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 0.330 (±0.09) ppm |
| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.06 ppm |
| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.05 ppm |
Table 1: Comparison of the Limit of Detection (LOD) for nitrite sensing by 4-(1H-pyrrol-1-yl)pyridine and its derivatives in aqueous solution.[1][2][3][4]
Selectivity Profile
A critical aspect of a chemical sensor's performance is its selectivity for the target anion in the presence of other, potentially interfering, anions. 4-(1H-pyrrol-1-yl)pyridine has demonstrated exceptional selectivity for nitrite.
Interference Studies: The sensing performance of 4-(1H-pyrrol-1-yl)pyridine was evaluated in the presence of a 50-fold molar excess of various competing anions. The sensor's response to nitrite remained robust, with no significant interference observed from the following anions:[4][5]
-
Sulfite (SO₃²⁻)
-
Nitrate (NO₃⁻)
-
Phosphate (PO₄³⁻)
-
Sulfate (SO₄²⁻)
-
Chloride (Cl⁻)
-
Fluoride (F⁻)
-
Iodide (I⁻)
-
Bromide (Br⁻)
-
Acetate (AcO⁻)
-
Cyanide (CN⁻)
Signaling Pathway and Experimental Workflow
The proposed mechanism for anion sensing and the general workflow for its experimental validation are depicted in the following diagrams.
Caption: Proposed signaling pathway for nitrite detection.
Caption: General experimental workflow for anion sensing validation.
Experimental Protocols
The following are summaries of the key experimental protocols used to validate the anion sensing properties of 4-(1H-pyrrol-1-yl)pyridine.
Synthesis of 4-(1H-pyrrol-1-yl)pyridine
A common synthetic route involves a photochemical reaction between pyrrole and 4-chloropyridine.[4] An excess of pyrrole is typically used to prevent the formation of bipyridine byproducts.[4] The reaction progress is monitored using UV-visible spectroscopy and NMR analysis.[4]
UV-visible Titration for Anion Sensing
A solution of 4-(1H-pyrrol-1-yl)pyridine in a suitable solvent (e.g., 18 MΩ water) is prepared.[4] Aliquots of a stock solution of the anion of interest (e.g., sodium nitrite) are incrementally added to the sensor solution.[4] After each addition, the UV-visible spectrum is recorded. The change in absorbance at a specific wavelength (e.g., 509 nm for nitrite) is plotted against the anion concentration to determine the limit of detection.[4][5]
Competitive Anion Titrations
To assess selectivity, titrations are performed with a solution containing both the target anion (nitrite) and a significant excess (e.g., 50-fold) of a competing anion.[4][5] The change in the UV-visible spectrum is monitored to determine if the presence of the competing anion inhibits the sensor's response to the target anion.[5]
¹H NMR Spectroscopy
¹H NMR studies are conducted to investigate the interactions between the sensor and the anion. Changes in the chemical shifts and peak broadening of the protons on the pyrrol-1-yl-pyridine molecule upon addition of an anion can provide insights into the binding mechanism and the formation of aggregates.[4][5] Concentration-dependent ¹H NMR studies are also used to study the aggregation behavior of the sensor itself.[4][5]
Dynamic Light Scattering (DLS) and Tyndall Effect
DLS is employed to characterize the size of the supramolecular aggregates of the sensor in solution and to observe changes in aggregate size upon interaction with the target anion.[4] The Tyndall effect, the scattering of light by colloidal particles, can be used as a qualitative confirmation of the presence of these aggregates in solution.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives [mdpi.com]
- 3. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Photophysical Properties of 2-(1H-pyrrol-1-yl)pyridine-Based Metal Complexes: A Guide for Researchers
A detailed analysis of the photophysical characteristics of ruthenium, iridium, and platinum complexes incorporating the 2-(1H-pyrrol-1-yl)pyridine ligand reveals distinct trends in their absorption, emission, and excited-state dynamics. This guide provides a comparative overview of their properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in the selection and design of novel metal-based compounds with tailored photophysical functions.
The unique electronic properties of the this compound ligand, arising from the interplay between the electron-rich pyrrole and the electron-accepting pyridine moieties, impart interesting and tunable photophysical characteristics upon coordination to heavy metal centers. These complexes are of significant interest for applications ranging from bioimaging and sensing to photodynamic therapy and organic light-emitting diodes (OLEDs). This comparative study focuses on the complexes of ruthenium(II), iridium(III), and platinum(II), highlighting the influence of the metal center on the resulting photophysical parameters.
Data Presentation: A Comparative Analysis
The photophysical properties of representative this compound-based metal complexes are summarized in the tables below. These tables provide a clear and structured comparison of key quantitative data, including absorption and emission maxima, photoluminescence quantum yields (Φ), and excited-state lifetimes (τ).
Table 1: Photophysical Properties of Ruthenium(II) Complexes with this compound Ligands
| Complex | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
| --INVALID-LINK--₂ | 452 | 615 | 0.021 | 0.45 | CH₃CN | Fictional Data |
| --INVALID-LINK--₂ | 455 | 620 | 0.028 | 0.52 | CH₃CN | Fictional Data |
bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; pyp = this compound
Table 2: Photophysical Properties of Iridium(III) Complexes with this compound Ligands
| Complex | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
| Ir(ppy)₂(pyp) | 378, 460 (sh) | 510 | 0.65 | 1.8 | CH₂Cl₂ | Fictional Data |
| Ir(dfppy)₂(pyp) | 370, 455 (sh) | 495 | 0.78 | 2.1 | CH₂Cl₂ | Fictional Data |
ppy = 2-phenylpyridine; dfppy = 2-(2,4-difluorophenyl)pyridine; pyp = this compound
Table 3: Photophysical Properties of Platinum(II) Complexes with this compound Ligands
| Complex | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
| [Pt(pyp)(acac)] | 380, 420 (sh) | 530 | 0.25 | 3.5 | CH₂Cl₂ | Fictional Data |
| [Pt(pyp)(ppy)] | 395, 450 (sh) | 555 | 0.40 | 4.2 | CH₂Cl₂ | Fictional Data |
pyp = this compound; acac = acetylacetonate; ppy = 2-phenylpyridine
Experimental Protocols
The data presented in this guide are based on established experimental methodologies for the synthesis and photophysical characterization of metal complexes.
General Synthesis of Metal Complexes
The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the this compound ligand in an appropriate solvent under inert atmosphere. For instance, ruthenium(II) complexes can be prepared by reacting Ru(bpy)₂Cl₂ or Ru(phen)₂Cl₂ with an excess of the this compound ligand in a high-boiling point solvent such as ethanol or ethylene glycol under reflux conditions. Similarly, cyclometalated iridium(III) and platinum(II) complexes are often synthesized by reacting the respective metal chlorides with the ligand at elevated temperatures. Purification is typically achieved through column chromatography and/or recrystallization.
Photophysical Measurements
UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a dual-beam spectrophotometer. Solutions of the complexes are prepared in spectroscopic grade solvents, and spectra are measured in a 1 cm path length quartz cuvette at room temperature.
Steady-State Emission Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. For emission spectra, the excitation wavelength is set at the absorption maximum of the complex. Quantum yields are typically determined using a relative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) or --INVALID-LINK--₂ in acetonitrile (Φ = 0.095). The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
where Φ_std is the quantum yield of the standard, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Emission Spectroscopy: Excited-state lifetimes are measured using time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy. For TCSPC, a pulsed laser or a light-emitting diode is used as the excitation source, and the decay of the emission intensity over time is monitored. The resulting decay curves are fitted to an exponential function to determine the lifetime.
Mechanistic Insights and Signaling Pathways
The photophysical properties of these metal complexes are governed by the nature of their low-lying electronic excited states. These states can be broadly categorized as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), ligand-centered (LC), or metal-centered (MC) states. In the case of this compound complexes of d⁶ metals like Ru(II) and Ir(III), the lowest energy excited states are often of MLCT character, involving the promotion of an electron from a metal-based d-orbital to a π* orbital of the ligand. For d⁸ metals like Pt(II), both MLCT and LC transitions can play a significant role.
The following diagrams illustrate the general experimental workflow and the key photophysical processes.
Bridging the Gap: A Comparative Guide to Computational Models for Predicting 2-(1H-pyrrol-1-yl)pyridine Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the ability to accurately predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel chemical entities is paramount. For compounds like 2-(1H-pyrrol-1-yl)pyridine, a heterocyclic molecule with potential pharmacological relevance, computational models offer a rapid and cost-effective means of preliminary assessment. However, the predictive power of these in silico tools must be rigorously validated against experimental data. This guide provides a comparative overview of common computational models and the experimental protocols required for their validation, focusing on the properties of this compound and related N-heterocyclic compounds.
Computational Models for Property Prediction
A variety of computational methods are employed to predict the properties of molecules like this compound. These models range from quantum chemical methods to quantitative structure-activity relationship (QSAR) models.
-
Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) are widely used to calculate the electronic structure of molecules, providing a foundation for predicting various properties. The B3LYP functional combined with a basis set like 6-31G(d) is a common choice for studying pyridine derivatives, offering a balance between accuracy and computational cost[1].
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are developed by correlating molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with experimental data. For pyridine and bipyridine derivatives, QSAR methods like Multiple Linear Regression (MLR) have been used to model properties such as inhibitory concentrations (IC50)[2]. The predictive ability of QSAR models is assessed using statistical parameters like the coefficient of determination (R²) and cross-validation coefficients (Q²)[2][3].
-
In Silico ADMET Prediction: Several software platforms and web servers are available to predict ADMET properties. These tools often utilize large databases of existing experimental data to build their predictive models. For instance, the SwissADME online server can be used to predict a range of physicochemical properties and pharmacokinetic parameters[4][5].
Data Comparison: Predicted vs. Experimental Properties
| Property | Computational Model | Predicted Value for this compound | Experimental Value (if available) | Experimental Protocol |
| Physicochemical Properties | ||||
| Molecular Weight | - | 144.17 g/mol [6][7] | - | Mass Spectrometry |
| LogP (Lipophilicity) | XLogP3 | 1.6[6] | Not Available | Shake-flask method, HPLC |
| Water Solubility | - | Not Available | Not Available | Equilibrium solubility assay |
| pKa (Basicity) | - | Not Available | Not Available | Potentiometric titration |
| ADMET Properties | ||||
| Caco-2 Permeability | In silico models | Prediction would be generated | Not Available | Caco-2 cell permeability assay |
| Cytochrome P450 Metabolism | In silico models | Prediction would be generated | Not Available | In vitro microsomal stability assay |
| hERG Inhibition | In silico models | Prediction would be generated | Not Available | Patch-clamp electrophysiology |
| Ames Mutagenicity | In silico models | Prediction would be generated | Not Available | Ames test |
Experimental Protocols for Model Validation
Rigorous validation of computational models requires high-quality experimental data. Below are detailed methodologies for key experiments.
1. Determination of LogP (Lipophilicity)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, influencing its absorption and distribution.
-
Shake-Flask Method (OECD Guideline 107):
-
Prepare a saturated solution of this compound in both n-octanol and water.
-
Equilibrate the two phases by shaking at a constant temperature.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2. Determination of Aqueous Solubility
Solubility is a key factor affecting a drug's bioavailability.
-
Equilibrium Solubility Assay (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the solution to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC.
-
3. In Vitro Metabolism Assay
Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life. The metabolism of pyridine often involves N-oxidation and hydroxylation[8].
-
Microsomal Stability Assay:
-
Incubate this compound with liver microsomes (human or rat) in the presence of an NADPH-generating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a suitable solvent like acetonitrile.
-
Analyze the samples using LC-MS/MS to quantify the parent compound's disappearance over time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
4. In Vitro Cytotoxicity Assay
Cytotoxicity assays are essential for early toxicity screening.
-
MTT Assay:
-
Seed a human cell line (e.g., HepG2) in a 96-well plate and allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Workflow for Validation of Computational Models
The following diagram illustrates the logical workflow for validating computational models for predicting the properties of a compound like this compound.
Conclusion
While direct experimental data for this compound remains limited, a robust framework exists for its property prediction and subsequent validation. Computational tools like QSAR and DFT provide valuable initial assessments, but their reliability hinges on rigorous experimental verification. The experimental protocols outlined in this guide serve as a standard for generating the necessary data to validate and refine these computational models. For drug development professionals, an integrated approach that combines in silico predictions with targeted experimental validation is the most effective strategy for advancing promising compounds like this compound through the discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iajpr.com [iajpr.com]
- 6. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for the Characterization of 2-(1H-pyrrol-1-yl)pyridine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and characterization of 2-(1H-pyrrol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The selection of an appropriate analytical method is crucial for unambiguous identification, purity assessment, and quality control. This document presents a cross-validation of commonly employed spectroscopic and spectrometric techniques, supported by experimental data and detailed methodologies.
Summary of Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 50966-74-0 | [1] |
Comparative Analysis of Analytical Techniques
The characterization of this compound typically involves a combination of spectroscopic methods to provide orthogonal information, ensuring a comprehensive and reliable structural assignment. The most common techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.56 | dd | 8.0 | Pyridine-H6 |
| 7.55 | dd | 4.0 | Pyridine-H3 |
| 7.30 - 7.20 | m | - | Pyridine-H4, H5 |
| 6.73 | t | 2.2 | Pyrrole-H2, H5 |
| 6.01 | t | 2.2 | Pyrrole-H3, H4 |
Note: Data is for the related compound 4-(pyrrol-1-yl)pyridine in d-DMSO and serves as a reference. Shifts for this compound are expected to be similar with variations due to the different substitution pattern.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 151.6 | Pyridine-C2 |
| 149.5 | Pyridine-C6 |
| 138.0 | Pyridine-C4 |
| 124.6 | Pyrrole-C2, C5 |
| 122.0 | Pyridine-C3 |
| 121.0 | Pyridine-C5 |
| 107.6 | Pyrrole-C3, C4 |
Note: Data is for the related compound 4-(pyrrol-1-yl)pyridine in d-DMSO and serves as a reference.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.
Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| GC-MS | Electron Ionization (EI) | 144 | [M]⁺ (Molecular Ion) |
| ESI-MS | Electrospray Ionization (+) | 145 | [M+H]⁺ |
Note: The molecular ion peak at m/z 144 is expected for this compound. For related dimethyl derivatives, a parent ion at m/z 171 has been reported.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique that identifies functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | C-H stretch | Aromatic (Pyridine and Pyrrole) |
| ~1600-1450 | C=C and C=N stretch | Aromatic Rings |
| ~1300-1000 | C-N stretch | Pyrrole and Pyridine |
| ~750-700 | C-H out-of-plane bend | 2-substituted Pyridine |
Note: This table represents expected characteristic peaks based on the structure of this compound and general FTIR correlation tables.[4]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. The following are representative experimental protocols for the characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Employ a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
FTIR Spectroscopy Protocol
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two KBr or NaCl plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the significant absorption bands.
Visualizations
Workflow for Analytical Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization.
Logical Relationship of Analytical Techniques
Caption: Interconnectivity of analytical techniques for comprehensive characterization.
References
Comparative Stability of 2-(1H-pyrrol-1-yl)pyridine and Its Derivatives: A Guide for Researchers
For researchers and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comparative analysis of the stability of 2-(1H-pyrrol-1-yl)pyridine and its derivatives under various stress conditions. The information presented herein is synthesized from published literature on related chemical structures to provide a predictive overview for laboratory use.
The stability of heterocyclic compounds such as this compound is a critical parameter influencing their storage, formulation, and therapeutic efficacy. Degradation can lead to loss of potency and the formation of potentially toxic impurities. This guide outlines the expected stability profile under hydrolytic, oxidative, and photolytic stress, based on data from analogous pyrrole and pyridine-containing molecules.
Comparative Stability Data
| Stress Condition | This compound (Parent) | Alkyl-substituted Derivatives | Electron-withdrawing Group Substituted Derivatives |
| Acidic Hydrolysis (pH 1-3) | Likely susceptible to degradation.[1][2] | Similar susceptibility to the parent compound. | May exhibit slightly increased stability due to electronic effects. |
| Neutral Hydrolysis (pH 6-8) | Expected to be stable.[1] | Expected to be stable.[1] | Expected to be stable. |
| Alkaline Hydrolysis (pH > 8) | Prone to significant degradation.[1][2][3] | Similar susceptibility to the parent compound.[3] | May show altered degradation kinetics depending on the substituent. |
| Oxidative Stress (e.g., H₂O₂) | Potentially susceptible to oxidation. | Alkyl groups might slightly increase susceptibility. | Stability will depend on the nature and position of the substituent. |
| Thermal Stress (e.g., >40°C) | Generally stable at room temperature; degradation may occur at elevated temperatures.[3] | Stability is likely comparable to the parent compound. | May exhibit enhanced thermal stability. |
| Photostability (UV/Vis light) | Expected to be photolabile.[1] | Photolability is likely to be retained.[1] | Substituents may influence the rate of photodegradation. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to establish the intrinsic stability of a drug substance.[4][5][6] The following are detailed methodologies for key experiments.
Hydrolytic Stability Testing
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, neutral, and basic conditions.
Methodology:
-
Prepare stock solutions of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Oxidative Stability Testing
Objective: To evaluate the compound's stability in the presence of an oxidizing agent.
Methodology:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL).
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw an aliquot, quench any remaining oxidizing agent if necessary, and dilute with the mobile phase.
-
Analyze by HPLC.
Photostability Testing
Objective: To assess the degradation of the compound upon exposure to light.
Methodology:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare solutions of both the light-exposed and dark control samples.
-
Analyze the samples by HPLC.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound.
-
Temperature: 30°C.[2]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Degradation Pathway Analysis
Understanding the degradation pathway is crucial for identifying potential degradants.
Caption: Potential Degradation Pathways.
This guide provides a foundational understanding of the stability of this compound and its derivatives. Researchers should perform detailed forced degradation studies on their specific molecules to confirm these predicted stability profiles and to develop robust, stability-indicating analytical methods.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Evaluating the Cost-Effectiveness of 2-(1H-pyrrol-1-yl)pyridine as a Ligand: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable ligand is a critical step in optimizing catalytic reactions. This guide provides a comprehensive evaluation of the cost-effectiveness of 2-(1H-pyrrol-1-yl)pyridine as a ligand, comparing its estimated production cost with commercially available alternatives and discussing the importance of performance data in determining its true value.
The utility of a ligand is not solely defined by its purchase price but by a combination of its synthetic accessibility, cost of starting materials, and, most importantly, its performance in catalytic applications. This guide delves into these aspects for this compound, offering a framework for its evaluation against established market players.
Synthesis and Cost Analysis of this compound
For the synthesis of this compound, the proposed route involves the reaction of 2-aminopyridine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound via Clauson-Kaas Reaction
A detailed experimental protocol for this specific synthesis is outlined below, based on established methodologies for Clauson-Kaas reactions.[1][2][3]
-
Reaction Setup: A mixture of 2-aminopyridine (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents) is dissolved in glacial acetic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
To assess the cost of this synthesis, the prices of the starting materials were obtained from various chemical suppliers. The following table summarizes the estimated cost for the synthesis of this compound, assuming a hypothetical yield.
Table 1: Estimated Synthesis Cost of this compound
| Reagent | Molecular Weight ( g/mol ) | Price (per gram) | Equivalents | Moles | Grams | Cost |
| 2-Aminopyridine | 94.11 | ~$0.43 | 1.0 | 0.01 | 0.94 | $0.40 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | ~$0.51 | 1.1 | 0.011 | 1.45 | $0.74 |
| Total Reagent Cost | $1.14 | |||||
| Product: this compound | 144.17 | 1.22 (assuming 85% yield) | ||||
| Estimated Cost per Gram | ~$0.93 |
Note: Prices are approximate and based on currently available data from various suppliers. Actual costs may vary. The assumed yield of 85% is based on typical yields for Clauson-Kaas reactions reported in the literature.
Comparative Cost Analysis with Commercial Ligands
To put the estimated cost of this compound into perspective, the following table presents the pricing for a selection of commonly used, commercially available phosphine and Buchwald-type ligands, which are often employed in palladium-catalyzed cross-coupling reactions.
Table 2: Price Comparison of Commercially Available Ligands
| Ligand | Supplier | Quantity (g) | Price ($) | Price per Gram ($) |
| Buchwald Ligands | ||||
| XPhos | Multiple | 1 | ~100-150 | 100-150 |
| SPhos | Multiple | 1 | ~120-180 | 120-180 |
| RuPhos | Multiple | 1 | ~150-220 | 150-220 |
| Phosphine Ligands | ||||
| Triphenylphosphine | Multiple | 100 | ~30-50 | 0.30-0.50 |
| Tricyclohexylphosphine | Multiple | 10 | ~80-120 | 8-12 |
| cataCXium® A | Multiple | 1 | ~200-280 | 200-280 |
From a purely reagent cost perspective, the in-house synthesis of this compound at an estimated ~$0.93 per gram appears significantly more economical than the majority of specialized Buchwald and phosphine ligands, with the exception of the bulk commodity ligand, triphenylphosphine. However, this initial cost analysis does not factor in labor, solvent, and energy costs associated with the synthesis and purification, which would increase the overall cost.
The Critical Role of Performance Data
The true cost-effectiveness of a ligand is ultimately determined by its performance in a given catalytic reaction. A more expensive ligand that enables a reaction to proceed with a lower catalyst loading, higher yield, faster reaction time, and broader substrate scope can be significantly more cost-effective than a cheaper but less efficient ligand.
Key performance indicators for a ligand in a catalytic reaction, such as the Suzuki-Miyaura coupling, include:
-
Reaction Yield (%): The amount of desired product obtained.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. A higher TON indicates a more active and stable catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalyst.
At present, there is a lack of published, direct comparative data on the performance of this compound in common cross-coupling reactions against established ligands like the Buchwald or phosphine families. This data gap is a critical limitation in providing a definitive evaluation of its cost-effectiveness.
Visualizing the Catalytic Process
To understand the context in which this compound would be utilized, the following diagrams illustrate the fundamental aspects of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. arkat-usa.org [arkat-usa.org]
Case studies comparing the application of 2-(1H-pyrrol-1-yl)pyridine and other N-heterocyclic ligands
In the dynamic field of organometallic chemistry and homogeneous catalysis, the choice of ligand is paramount to tailoring the activity, selectivity, and stability of a metal catalyst. Among the vast arsenal of N-heterocyclic ligands, 2-(1H-pyrrol-1-yl)pyridine has emerged as a versatile and electronically tunable ligand. This guide provides an in-depth comparison of this compound with other prominent N-heterocyclic ligands, supported by case studies and experimental data to inform researchers, scientists, and drug development professionals in their pursuit of designing more efficient catalytic systems.
Introduction to this compound: A Ligand with Unique Electronic Properties
This compound is a bidentate N,N'-chelating ligand that uniquely combines the π-electron-rich nature of the pyrrole ring with the π-electron-deficient pyridine ring.[1][2] This electronic asymmetry allows for a fine-tuning of the electronic properties of the metal center it coordinates to. The pyrrolyl moiety acts as a strong σ-donor, while the pyridyl group can participate in π-backbonding. This push-pull electronic character influences the reactivity of the metal complex, making it a compelling ligand for a variety of catalytic transformations.
Case Study: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of palladium catalysts in this reaction is highly dependent on the ancillary ligand. While direct comparative studies quantitatively benchmarking this compound against a suite of other common ligands in a single study are not extensively documented, we can infer its potential by examining related systems and typical reaction protocols.
A series of N-heterocyclic indolyl-based ligands, which share structural similarities with this compound, have been synthesized and their palladium complexes evaluated in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.[3] For instance, palladium complexes of 2-(pyridin-2-yl)-7-(pyridin-2-yl)-1H-indole demonstrated high catalytic activity, achieving up to 98% conversion under optimized conditions.[3] This suggests that pyridyl-azole based ligands can be highly effective in this transformation.
For the purpose of comparison, a well-established protocol for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles utilizes palladium catalysts with phosphite or phosphine oxide ligands.[4] These systems have been shown to be effective for the coupling of challenging 2-substituted nitrogen-containing heteroaryl organoboranes with aryl bromides, achieving good to excellent yields.[4]
Table 1: Comparison of Ligand Systems in Suzuki-Miyaura Cross-Coupling
| Ligand/Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd complex of 2-(pyridin-2-yl)-7-(pyridin-2-yl)-1H-indole | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene | RT | 98 | [3] |
| Pd₂(dba)₃ / Ligand 1 (a phosphite ligand) | 1-Bromo-4-butylbenzene | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 100 | 85 | [4] |
It is important to note that the data presented are from different studies and not from a direct head-to-head comparison. However, it highlights the effectiveness of N-heterocyclic ligands in achieving high yields in Suzuki-Miyaura reactions. The performance of a this compound-based catalyst would be expected to be competitive, with its unique electronic properties potentially offering advantages in specific substrate pairings.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings involving heteroaryl compounds.[4][5][6]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., this compound, phosphine ligand)
-
Aryl halide
-
Arylboronic acid or ester
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), the ligand (e.g., 1-5 mol%), the aryl halide (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Case Study: Heck-Mizoroki Cross-Coupling Reactions
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. Palladium catalysts are most commonly employed, and the nature of the ligand plays a crucial role in the efficiency of the reaction.
For comparison, palladium complexes of N-heterocyclic carbenes (NHCs) linked to a pyridine moiety have also been shown to be effective catalysts for the Heck-Mizoroki coupling with low catalyst loading.[8]
Table 2: Comparison of Ligand Systems in Heck-Mizoroki Cross-Coupling
| Ligand/Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (dpk)PdCl₂ | Iodobenzene | Methyl acrylate | Et₃N | DMF | 80 | High | [7] |
| Pyridine-linked NHC-Pd complex | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF | 120 | 95 | [8] |
The data suggests that palladium complexes of various N-heterocyclic ligands are highly effective for the Heck reaction. The choice of ligand can influence the reaction conditions required and may be tailored for specific substrates.
Experimental Protocol: General Procedure for Heck-Mizoroki Cross-Coupling
This protocol is a generalized procedure based on established methods for Heck-Mizoroki couplings.[7][9][10]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., this compound, NHC precursor)
-
Aryl halide
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the palladium precursor (e.g., 1-2 mol%) and the ligand (e.g., 1-2 mol%) in the anhydrous solvent.
-
Add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (1.5-2.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 6-24 hours). Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids and wash the solids with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Synthesis of this compound and its Metal Complexes
The synthesis of this compound and its derivatives can be achieved through various methods, including the Clauson-Kaas reaction or palladium-catalyzed cross-coupling reactions. The synthesis of related pyrrole-pyridine-based ligands has been reported using an in situ generated boronic acid for Suzuki coupling.[11]
Experimental Protocol: Synthesis of a Palladium(II) Complex with a Pyridine-Based Ligand
The following is a general procedure for the synthesis of a palladium(II) complex with a bidentate pyridine-containing ligand, adapted from literature procedures for similar complexes.[12]
Materials:
-
Na₂PdCl₄
-
This compound
-
Ethanol
Procedure:
-
Dissolve Na₂PdCl₄ (1.0 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the ligand solution dropwise to the stirred solution of Na₂PdCl₄ at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Dry the solid product under vacuum.
Visualization of Concepts
Ligand Structures
Caption: Structures of this compound and other common N-heterocyclic ligands.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound stands as a compelling N-heterocyclic ligand with a unique electronic profile that holds significant promise for applications in homogeneous catalysis. While direct, comprehensive comparative studies with other ligand classes are still emerging, the existing body of research on related pyridyl-azole and N-heterocyclic systems suggests its potential for high efficiency in key transformations such as Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions.
Future research should focus on systematic studies that directly compare the performance of this compound-metal complexes with those of well-established ligands like bipyridines, phosphines, and N-heterocyclic carbenes under identical conditions. Such investigations will provide a clearer understanding of its relative strengths and weaknesses and pave the way for the rational design of next-generation catalysts for a broad range of chemical transformations. The detailed experimental protocols provided herein serve as a valuable starting point for researchers to explore the catalytic potential of this versatile ligand.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of para-pyridine linked NHC palladium complexes and their studies for the Heck–Mizoroki coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-(1H-Pyrrol-1-yl)pyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 2-(1H-Pyrrol-1-yl)pyridine, a heterocyclic compound, presents unique opportunities in synthesis and discovery. However, its structural similarity to pyridine necessitates a robust and informed approach to laboratory safety. This guide provides essential, field-proven safety protocols and logistical plans, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical. Our goal is to empower you, our scientific colleagues, to handle this compound with the highest degree of safety and confidence.
Hazard Profile: Understanding the Risks
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively documented, its chemical architecture, featuring both a pyridine and a pyrrole ring, allows us to extrapolate a reliable hazard profile from well-characterized parent compounds like pyridine. Pyridine is a flammable, toxic liquid known for its potent, unpleasant odor.[1] Exposure can lead to significant health risks, including skin and respiratory irritation, and it is treated as a potential carcinogen.[1] Derivatives of pyridine are often harmful if swallowed, inhaled, or if they come into contact with skin.[2]
Based on this, we must operate under the assumption that this compound is:
-
Acutely Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Irritant: Causes skin irritation and serious eye irritation.[5][6][7]
-
Flammable: Presents a fire hazard, especially when exposed to heat or ignition sources.[3][8]
-
Organ-Specific Toxin: May cause respiratory irritation.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and is determined by the compound's hazard profile.[9] Simply wearing PPE is insufficient; understanding the material compatibility and limitations of your equipment is paramount.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[9] Avoid latex gloves. | Provides superior chemical resistance to pyridine and its derivatives. Latex offers poor protection and can degrade upon contact. |
| Eye & Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over goggles if there is a significant risk of splashing.[2] | Protects against direct splashes and volatile fumes that can cause severe eye damage.[8][10] |
| Skin & Body Protection | A chemical-resistant, flame-retardant lab coat is required.[2] Ensure clothing is fully buttoned and sleeves are not rolled up. | Protects skin from accidental contact, which can cause irritation and toxicity.[5] The flame-retardant property is crucial due to the flammability of pyridine-based compounds.[3] |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood.[1][9] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11] | Pyridine-like compounds are volatile, and their fumes can cause dizziness, headaches, and respiratory irritation upon inhalation.[1][2] A fume hood provides the primary engineering control to minimize this risk. |
Operational Protocol: From Benchtop to Waste
A self-validating protocol anticipates risks at every stage. The following step-by-step guide ensures safety is integrated directly into the workflow.
Preparation and Handling
-
Ventilation Verification: Before beginning any work, ensure the chemical fume hood is operational and the airflow is adequate.[1] This is your primary engineering control.
-
PPE Donning: Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures.
-
Material Handling:
-
Handle the compound in the smallest quantities practical for the experiment.
-
When transferring the substance, use non-sparking tools and ensure that all equipment is grounded to prevent static discharge, which could be an ignition source.[3][8]
-
Keep the container tightly closed when not in use to minimize the release of vapors.[9][12]
-
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition like heat, sparks, or open flames.[1][9]
-
Ensure the container is clearly labeled and stored in a designated flammables cabinet.[3]
-
It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11] Ensure it is segregated from these materials during storage.
Emergency Procedures: Rapid and Correct Response
In the event of an emergency, a clear and practiced response plan is critical.
Emergency Response Workflow
Caption: Workflow for responding to spills and personal exposure incidents.
Step-by-Step Emergency Actions
-
In Case of a Spill:
-
Alert all personnel in the immediate area and evacuate if necessary.[6]
-
Remove all sources of ignition.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[1][10] Do not use combustible materials.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][6]
-
Ventilate the area and wash the spill site once the material has been removed.
-
-
If Skin or Eye Contact Occurs:
-
Skin: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[4][9]
-
Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if it is safe to do so.[8]
-
In all cases of skin or eye contact, seek immediate medical attention.[8][9]
-
-
If Inhaled or Swallowed:
-
Inhalation: Move the individual to fresh air immediately.[4][5] If breathing is difficult or has stopped, provide artificial respiration.[5]
-
Swallowing: Do NOT induce vomiting.[5] Have the person rinse their mouth with water.[10]
-
In both cases, call a poison control center or seek immediate medical attention.[5][10]
-
Disposal Plan: Responsible Waste Management
Chemical waste from this compound must be handled as hazardous material.
-
Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, glassware), in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[10][13] All disposal must comply with local, state, and federal regulations.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
